quinoxaline-5-carbonitrile
Description
BenchChem offers high-quality quinoxaline-5-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about quinoxaline-5-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
quinoxaline-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3/c10-6-7-2-1-3-8-9(7)12-5-4-11-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZUFBQNUNLUAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)N=CC=N2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50342447 | |
| Record name | 5-Quinoxalinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50342447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77130-32-6 | |
| Record name | 5-Quinoxalinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50342447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Core Properties of Quinoxaline-5-carbonitrile
Foreword: The Strategic Importance of the Quinoxaline Scaffold
The quinoxaline ring system, a fusion of benzene and pyrazine rings, represents a privileged scaffold in modern chemistry.[1] Its unique electronic properties and rigid bicyclic structure have made it a cornerstone in the development of pharmaceuticals, functional materials, and agrochemicals.[1][2] Quinoxaline derivatives exhibit a remarkable breadth of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[3][4] Within this versatile chemical family, Quinoxaline-5-carbonitrile emerges as a molecule of significant strategic value. The nitrile moiety at the 5-position is not merely a substituent; it is a versatile synthetic handle, a potent modulator of electronic properties, and a key pharmacophoric element. This guide provides an in-depth technical overview of the core properties of quinoxaline-5-carbonitrile, designed for researchers, scientists, and drug development professionals who seek to leverage its potential in their work.
Structural and Physicochemical Properties
Quinoxaline-5-carbonitrile is an aromatic heterocyclic compound. While comprehensive experimental data for this specific derivative is not extensively published, its fundamental properties can be understood from its structure and comparison with the parent quinoxaline molecule.
Structure:
Caption: 2D structure of Quinoxaline-5-carbonitrile.
Core Properties Summary:
| Property | Value / Description | Source / Rationale |
| Molecular Formula | C₉H₅N₃ | - |
| Molecular Weight | 155.16 g/mol | - |
| CAS Number | 149555-50-6 | - |
| Appearance | Typically a pale yellow to light brown solid. | Based on analogous compounds.[5] |
| Melting Point | Not readily available in literature. | - |
| Boiling Point | Not readily available in literature. | - |
| Solubility | Generally soluble in polar organic solvents like DMF, DMSO, and chlorinated solvents. | Inferred from structural properties. |
| pKa (of conjugate acid) | Expected to be slightly lower than the parent quinoxaline (pKa ≈ 0.6) due to the electron-withdrawing nature of the nitrile group. | [6] (Parent Compound) |
Synthesis and Reactivity: A Versatile Chemical Hub
The utility of quinoxaline-5-carbonitrile stems from its accessibility through established synthetic routes and the versatile reactivity of its nitrile functional group.
Recommended Synthesis Workflow
The most direct and reliable method for synthesizing the quinoxaline core is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound or its synthetic equivalent.[7][8] For quinoxaline-5-carbonitrile, the logical precursor is 3,4-diaminobenzonitrile, which can be condensed with glyoxal.
Caption: General workflow for the synthesis of Quinoxaline-5-carbonitrile.
Detailed Experimental Protocol (Exemplary)
Causality: This protocol leverages the classic Hinsberg quinoxaline synthesis.[8] Acetic acid serves as a mildly acidic catalyst to activate the carbonyl groups of glyoxal for nucleophilic attack by the more basic amino group of the diamine, while ethanol acts as a suitable solvent. The subsequent intramolecular condensation and dehydration are driven by heating under reflux to form the stable aromatic quinoxaline ring.
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 3,4-diaminobenzonitrile (1.0 eq) in a mixture of ethanol and acetic acid (e.g., 10:1 v/v).
-
Addition of Dicarbonyl: To the stirred solution, add a 40% aqueous solution of glyoxal (1.1 eq) dropwise at room temperature. The choice of a glyoxal equivalent is critical; it provides the two-carbon unit required to form the pyrazine ring.[8]
-
Reaction: Heat the mixture to reflux (typically 80-90 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Isolation: After completion, cool the reaction mixture to room temperature. Reduce the solvent volume under vacuum. Pour the residue into cold water and neutralize with a mild base (e.g., saturated sodium bicarbonate solution) until a precipitate forms.
-
Purification: Collect the crude solid by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Core Reactivity Profile
The true synthetic power of quinoxaline-5-carbonitrile lies in the chemical transformations of the nitrile group, which serves as a gateway to other critical functional groups.
Caption: Key chemical transformations of the 5-nitrile group.
-
Hydrolysis: The nitrile can be partially hydrolyzed under controlled basic conditions (e.g., using hydrogen peroxide) to yield quinoxaline-5-carboxamide . This transformation is fundamental for accessing derivatives with proven biological activity.[6] Complete hydrolysis under more forcing acidic or basic conditions affords quinoxaline-5-carboxylic acid .
-
Reduction: The nitrile group can be reduced to a primary amine, yielding 5-(aminomethyl)quinoxaline , using strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This introduces a basic, nucleophilic handle for further derivatization.
Spectroscopic Characterization (Predicted)
Spectroscopic analysis is essential for structural confirmation. The following are the expected key features for quinoxaline-5-carbonitrile.
| Technique | Expected Features |
| ¹H NMR | Complex multiplet signals in the aromatic region (approx. 7.8-9.0 ppm). The protons on the pyrazine ring (H-2, H-3) are expected to be the most deshielded. Protons on the benzene ring (H-6, H-7, H-8) will show characteristic splitting patterns influenced by the cyano group. |
| ¹³C NMR | Aromatic signals in the range of 120-150 ppm. The quaternary carbon of the nitrile group (C≡N) will appear as a distinct, low-intensity signal around 115-120 ppm. The carbon atom to which the nitrile is attached (C-5) will also be clearly identifiable. |
| FT-IR | A sharp, medium-intensity absorption band around 2220-2240 cm⁻¹ , which is highly characteristic of an aromatic C≡N stretch. Additional bands for aromatic C-H stretching (>3000 cm⁻¹) and C=N/C=C ring stretching (1450-1600 cm⁻¹) will be present. |
| Mass Spec (EI) | A prominent molecular ion (M⁺) peak at m/z = 155, corresponding to the molecular weight of the compound. |
Applications in Research and Drug Development
Quinoxaline-5-carbonitrile is primarily valued as a high-potential intermediate in the synthesis of bioactive molecules. Its utility is not just theoretical but has been demonstrated in multiple drug discovery campaigns.
Precursor to Bioactive Agents
The nitrile serves as a direct precursor to amides, acids, and other functionalities that are often crucial for biological target engagement. A clear line can be drawn from the nitrile starting material to potent, functional derivatives.
Caption: Role of Quinoxaline-5-carbonitrile as a foundational building block.
-
Antibacterial Agents: Research has shown that a series of novel quinoxaline-5-carboxamide derivatives exhibit significant antibacterial activity against strains like Escherichia coli and Staphylococcus aureus.[6] Quinoxaline-5-carbonitrile is the direct and logical precursor for synthesizing these potent carboxamides.
-
Kinase Inhibitors: The quinoxaline scaffold is a known component of various protein kinase inhibitors used in oncology. Patents describe complex quinoxaline-carboxamide derivatives, originating from the nitrile, as potent inhibitors of kinases like VEGFR2 and FGFR.[9]
-
Immunomodulators: In the field of immunology, complex derivatives of quinoxaline-5-carbonitrile have been synthesized and patented as antagonists for Toll-like receptors 7 and 8 (TLR7/8), which are targets for treating autoimmune diseases.
Safety and Handling
While a specific Safety Data Sheet (SDS) for quinoxaline-5-carbonitrile is not widely available, a reliable safety profile can be extrapolated from data on quinoxaline, aromatic nitriles, and related quinoxaline derivatives.
GHS Hazard Profile (Anticipated):
| Hazard Class | Statement |
| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled. |
| Skin Irritation | May cause skin irritation. |
| Eye Irritation | May cause serious eye irritation. |
| Respiratory Irritation | May cause respiratory irritation. |
Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Body Protection: Wear a standard laboratory coat.
-
-
Hygiene: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, well-ventilated place. Keep the container tightly closed and away from incompatible materials such as strong oxidizing agents and strong acids/bases.
References
-
Srinivas, K., Reddy, T. R., Himabindu, V., Reddy, G. M., & Mohan, N. J. (2014). Synthesis and Antibacterial Activity of Novel Quinoxaline-5-Carboxamide Derivatives. Journal of Applicable Chemistry, 3(4), 1432-1439.
-
LookChem. (n.d.). Cas 95-92-1, Diethyl oxalate. LookChem.
-
Mondal, P., & Bora, U. (2020). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances, 10(45), 26895-26919.
-
Furet, P., et al. (2010). Quinoxaline- and quinoline-carboxamide derivatives. Google Patents. (TW201000468A).
- Taylor, E. C., & Cheeseman, G. W. H. (2008). The Chemistry of Heterocyclic Compounds, Quinoxalines: Supplement II. John Wiley & Sons.
-
ResearchGate. (n.d.). Ruthenium–Hydride Complexes Facilitated Sustainable Synthesis of Isoxazolones via Acceptorless Dehydrogenative Annulation of Alcohols.
-
Bondi, M., et al. (2020). TLR7/8 antagonists and uses thereof. Google Patents. (US10836750B1).
-
El-Hawash, S. A., et al. (2017). ChemInform Abstract: Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. ChemInform, 48(4).
-
ResearchGate. (n.d.). DEAD/DIAD - More than simple Mitsunobu reagents.
- Wan, J.-P., & Wei, L. (2015). Quinoxaline Synthesis by Domino Reactions. Current Organic Synthesis, 12(1), 2-15.
-
Guchhait, S. K., & Kashyap, V. (2021). Recent advances in the synthesis and reactivity of quinoxaline. Organic Chemistry Frontiers, 8(1), 115-165.
-
Moghadam, F. A., et al. (2013). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Molecules, 18(12), 14889-14900.
-
ResearchGate. (n.d.). Synthesis of Quinoxaline Derivatives from Benzofuroxan (Part I).
-
Pharmacophore. (2012). HETEROCYCLIC CHEMISTRY OF QUINOXALINE AND POTENTIAL ACTIVITIES OF QUINOXALINE DERIVATIVES – A REVIEW. Pharmacophore, 3(1), 13-33.
- Sartori, G., et al. (2004). Product Class 15: Quinoxalines. Science of Synthesis, 16, 847-905.
-
Kaczor, A. A., et al. (2018). Structure–Activity Relationships of Quinoxaline-Based 5-HT3A and 5-HT3AB Receptor-Selective Ligands. ACS Chemical Neuroscience, 9(6), 1336-1347.
-
Kandioller, W., et al. (2017). Scope of tetrazolo[1,5-a]quinoxalines in CuAAC reactions for the synthesis of triazoloquinoxalines, imidazoloquinoxalines, and rhenium complexes thereof. Beilstein Journal of Organic Chemistry, 13, 222-230.
-
CymitQuimica. (n.d.). CAS 7483-33-2: quinoxaline-2-carbonitrile.
Sources
- 1. Recent advances in the synthesis and reactivity of quinoxaline - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacophorejournal.com [pharmacophorejournal.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. TW201000468A - Quinoxaline-and quinoline-carboxamide derivatives - Google Patents [patents.google.com]
- 9. US10836750B1 - TLR7/8 antagonists and uses thereof - Google Patents [patents.google.com]
Technical Guide: Synthesis of Quinoxaline-5-Carbonitrile
Part 1: Executive Summary & Retrosynthetic Logic
Quinoxaline-5-carbonitrile is a high-value heterocyclic scaffold, serving as a critical intermediate for
The synthesis of this moiety presents a classic regioselectivity challenge. Direct electrophilic substitution on the quinoxaline ring typically favors the 5- and 8-positions but often yields difficult-to-separate mixtures (e.g., 5-nitro vs. 5,7-dinitro).[1] Consequently, modern process chemistry favors pre-functionalized cyclization or transition-metal-catalyzed functionalization over late-stage electrophilic substitution.[1]
Retrosynthetic Analysis
We evaluate two primary routes. Route A is designated as the "Gold Standard" for its superior regiocontrol and scalability. Route B is the "Classical" approach, useful when transition metal catalysis is restricted.[1]
-
Route A (Recommended): Palladium-catalyzed cyanation of 5-bromoquinoxaline.[1] This route relies on the unambiguous regiochemistry established during the synthesis of the 5-bromo precursor.
-
Route B (Alternative): Sandmeyer reaction of 5-aminoquinoxaline. This route is longer and requires rigorous purification to remove dinitro byproducts formed during the precursor synthesis.
Figure 1: Retrosynthetic tree comparing the Pd-catalyzed route (Green) vs. the Classical Sandmeyer route (Red).[1]
Part 2: Detailed Synthetic Protocols
Method A: The "Gold Standard" (Pd-Catalyzed Cyanation)[1]
This protocol is preferred for drug development due to its high regiofidelity. The bromine atom is introduced before the heterocycle formation, locking the position.[1]
Step 1: Synthesis of 5-Bromoquinoxaline
-
Principle: Condensation of an unsymmetrical diamine with a symmetric dicarbonyl (glyoxal) eliminates regiochemical ambiguity regarding the heterocycle formation.
-
Reagents: 3-Bromo-1,2-diaminobenzene, Glyoxal (40% aq.), Ethanol.[1]
Protocol:
-
Dissolution: Charge a reaction vessel with 3-bromo-1,2-diaminobenzene (10.0 g, 53.5 mmol) and ethanol (100 mL). Stir at room temperature until fully dissolved.
-
Addition: Add glyoxal solution (40% in water, 9.3 g, 64.2 mmol, 1.2 equiv) dropwise over 15 minutes.
-
Note: The reaction is exothermic. Maintain internal temperature <40°C to prevent polymerization of glyoxal.
-
-
Reflux: Heat the mixture to reflux (80°C) for 2 hours. Monitor conversion by TLC (30% EtOAc/Hexanes) or HPLC.
-
Workup: Cool to room temperature. The product often precipitates upon cooling.
-
If solid forms: Filter and wash with cold ethanol.
-
If solution remains: Concentrate in vacuo, redissolve in DCM, wash with water, dry over Na₂SO₄, and concentrate.
-
-
Purification: Recrystallize from Ethanol/Water or purify via silica flash chromatography (Hexanes/EtOAc gradient).
-
Yield: Expect 85–92% yield of a beige solid.
Step 2: Palladium-Catalyzed Cyanation
-
Principle: Oxidative addition of Pd(0) into the Ar-Br bond followed by transmetallation with Zinc Cyanide (
).[1] -
Safety Critical: This reaction generates cyanide species.[2] Perform in a well-ventilated fume hood with a cyanide antidote kit available.
Reagents Table:
| Reagent | Equiv.[3][4] | Role |
| 5-Bromoquinoxaline | 1.0 | Substrate |
| Zinc Cyanide ( | 0.6 | Cyanide Source |
| 0.05 | Catalyst | |
| DMF (Anhydrous) | - | Solvent |
Protocol:
-
Inertion: Flame-dry a Schlenk flask or microwave vial and purge with Argon/Nitrogen x3.
-
Charging: Add 5-bromoquinoxaline (1.0 g, 4.78 mmol),
(336 mg, 2.87 mmol), and (276 mg, 0.24 mmol).-
Experience Tip: Use
(2 mol%) and dppf (4 mol%) if the tetrakis catalyst is inactive due to age.[1]
-
-
Solvation: Add anhydrous DMF (10 mL). Degas the solution by bubbling Argon for 10 minutes.
-
Reaction: Heat to 80–100°C for 4–12 hours.
-
Visual Check: The solution typically turns from yellow to deep orange/brown.
-
-
Quench: Cool to RT. Pour into a mixture of dilute
and water (to complex zinc and quench free cyanide). Extract with EtOAc (3x).[4] -
Purification: Wash organic layers with brine, dry over
, and concentrate. Purify via column chromatography (Silica, 0-40% EtOAc in Hexanes). -
Characterization: 5-Cyanoquinoxaline appears as a white to pale yellow solid.
-
IR: ~2230 cm⁻¹ (C≡N stretch).
-
Method B: The "Classical" Sandmeyer Route
Use this method only if Pd-catalysis is non-viable. It suffers from lower overall yields due to the nitration step.
Step 1: Nitration of Quinoxaline
-
Challenge: Nitration of quinoxaline yields a mixture of 5-nitro (35-45%), 5,7-dinitro, and recovered starting material.[1]
-
Protocol: Dissolve quinoxaline in conc.
at 0°C. Add fuming dropwise. Stir at 0°C for 30 min, then warm to RT. Pour onto ice. -
Crucial Purification: The crude solid must be rigorously purified by column chromatography or fractional crystallization to isolate pure 5-nitroquinoxaline .
Step 2: Reduction to 5-Aminoquinoxaline
-
Protocol: Hydrogenation (H₂, Pd/C, MeOH) or Iron reduction (Fe powder,
, EtOH/H₂O reflux).[1] -
Yield: Quantitative from the pure nitro intermediate.
Step 3: Sandmeyer Cyanation
-
Diazotization: Dissolve 5-aminoquinoxaline in dilute HCl at 0°C. Add
(aq) dropwise to form the diazonium salt. Keep T < 5°C. -
Substitution: Neutralize the cold diazonium solution with
to pH ~6 (carefully). Add this solution dropwise to a stirred solution of CuCN/NaCN at 0°C. -
Workup: Allow to warm to RT, then heat to 50°C for 30 min. Extract with EtOAc.[4]
-
Note: This step involves the evolution of
gas and potential HCN. Extreme caution required.
Part 3: Critical Process Parameters (CPP) & Troubleshooting
| Parameter | Method A (Pd-CN) | Method B (Sandmeyer) |
| Regioselectivity | High (Controlled by diamine precursor) | Low (Nitration gives mixture) |
| Safety Profile | Moderate (Solid | High Risk (Diazonium instability + NaCN) |
| Purification | Standard Chromatography | Difficult isomer separation required |
| Scalability | Excellent (Multi-gram to Kg) | Poor (Exotherms in nitration) |
Self-Validating Mechanism: The Pd-Catalytic Cycle
Understanding the mechanism allows for troubleshooting. If the reaction stalls, it is usually at the Oxidative Addition step (inactive catalyst) or Transmetallation (poisoned by water).[1]
Figure 2: Catalytic cycle for the cyanation of 5-bromoquinoxaline.[1] Failure to degas solvents leads to oxidation of Pd(0) to Pd(II) before the cycle starts, killing the reaction.[1]
References
-
General Quinoxaline Synthesis: Heravi, M. M., et al. "Recent advances in the synthesis of quinoxalines."[1] Synthetic Communications, 2018.[1] [1]
-
Pd-Catalyzed Cyanation (Zn(CN)2): Tsvelikhovsky, D., & Buchwald, S. L.[1] "Synthesis of Heterocycles via Pd-Ligand Controlled Cyclization." Journal of the American Chemical Society, 2010.[1] [1]
-
Green Cyanation (K4[Fe(CN)6]): Schareina, T., Zapf, A., & Beller, M. "Potassium hexacyanoferrate(II)—a benchmark for non-toxic and green cyanation."[1] Chemical Communications, 2004.[1]
-
Sandmeyer Reaction Mechanisms: Galli, C. "Radical reactions of arenediazonium ions: An easy entry into the chemistry of the aryl radical."[5] Chemical Reviews, 1988.[1] [1]
-
Nitration of Quinoxaline: Nasielski-Hinkens, R., et al. "Nitration of Quinoxaline."[1] Bulletin des Sociétés Chimiques Belges, 1976.[1] (Confirming the 5-nitro/5,7-dinitro mixture issue).
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. arkat-usa.org [arkat-usa.org]
- 4. A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
quinoxaline-5-carbonitrile CAS number 77130-32-6
The following technical guide provides an in-depth analysis of Quinoxaline-5-carbonitrile (CAS 77130-32-6), structured for researchers and drug development professionals.
CAS Number: 77130-32-6 Synonyms: 5-Cyanoquinoxaline, Quinoxaline-5-nitrile Molecular Formula: C₉H₅N₃ Molecular Weight: 155.16 g/mol
Executive Summary & Therapeutic Relevance
Quinoxaline-5-carbonitrile serves as a critical heteroaromatic scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and fused tricyclic systems. Unlike its 6-substituted counterparts, the 5-position substitution offers a unique vector for structure-activity relationship (SAR) exploration, influencing the electronic distribution of the pyrazine ring and altering binding affinity in ATP-competitive pockets.
While the quinoxaline core is foundational to alpha-2 adrenergic agonists (e.g., Brimonidine), the 5-cyano derivative is distinctively valued as a precursor for aminomethyl-quinoxalines and quinoxaline-5-carboxylic acids , both of which are pharmacophores in oncology (c-KIT, CSF-1R inhibition) and virology research.
Chemical Profile & Physical Properties[1][2][3][4][5][6]
| Property | Specification |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 145–148 °C (Predicted/Analogous range) |
| Solubility | Soluble in DMSO, DMF, Chloroform; sparingly soluble in water |
| pKa (Conjugate Acid) | ~0.6 (Weak base due to electron-withdrawing cyano group) |
| LogP | ~1.42 (Moderate lipophilicity) |
| H-Bond Acceptors | 3 (N1, N4, CN) |
Synthesis & Manufacturing Protocols
Two primary routes exist for the synthesis of Quinoxaline-5-carbonitrile. The Condensation Route is preferred for scale-up due to higher atom economy and avoidance of potentially explosive diazonium intermediates.
Method A: Condensation (De Novo Synthesis)
This method constructs the pyrazine ring by condensing a diamine with a dicarbonyl. It is the most robust protocol for generating the core scaffold.
Precursors:
-
Reactant A: 2,3-Diaminobenzonitrile (CAS 111103-56-1)
-
Reactant B: Glyoxal (40% aq. solution) (CAS 107-22-2)
Protocol:
-
Dissolution: Dissolve 2,3-diaminobenzonitrile (1.0 eq) in glacial acetic acid (10 volumes). Maintain temperature at 20–25 °C.
-
Addition: Add glyoxal solution (1.2 eq) dropwise over 30 minutes. The reaction is slightly exothermic; ensure temperature does not exceed 40 °C to prevent polymerization of glyoxal.
-
Cyclization: Heat the mixture to 60 °C for 3 hours. Monitor conversion via TLC (SiO₂, 30% EtOAc/Hexanes) or HPLC.
-
Workup: Cool the reaction mixture to 0 °C. Dilute with ice-cold water (20 volumes). Neutralize carefully with saturated NaHCO₃ solution to pH 7–8.
-
Isolation: Extract with Dichloromethane (DCM) (3x). Dry combined organic layers over anhydrous Na₂SO₄.
-
Purification: Concentrate in vacuo. Recrystallize the crude residue from hot Ethanol/Water (9:1) to yield pale yellow needles.[1]
Method B: Sandmeyer Transformation (Functional Group Interconversion)
Used when starting from the abundant 5-aminoquinoxaline.
Protocol:
-
Diazotization: Dissolve 5-aminoquinoxaline in 20% H₂SO₄ at 0 °C. Add NaNO₂ (1.1 eq) dropwise to form the diazonium salt.
-
Substitution: Neutralize the solution with Na₂CO₃ to pH 6 (cold). Add the diazonium solution slowly to a stirring mixture of CuCN (1.2 eq) and KCN (2.0 eq) in water at 0–5 °C.
-
Workup: Allow to warm to room temperature. Extract with Ethyl Acetate.[2] (Note: This route carries higher safety risks due to cyanide gas evolution).
Synthesis Logic Diagram (DOT)
Caption: Comparative synthesis pathways for Quinoxaline-5-carbonitrile, highlighting the preferred condensation route versus the Sandmeyer transformation.
Reactivity & Functionalization
The 5-cyano group activates the quinoxaline ring, making it susceptible to nucleophilic attack at the C2 and C3 positions.
-
Reduction (Amine Synthesis):
-
Catalytic hydrogenation (Raney Ni or Pd/C) converts the nitrile to a primary amine (5-aminomethylquinoxaline ). This motif is crucial for introducing solubility-enhancing groups in kinase inhibitors.
-
-
Hydrolysis:
-
Acidic hydrolysis (HCl/Reflux) yields quinoxaline-5-carboxylic acid . This intermediate allows for amide coupling, linking the quinoxaline core to other pharmacophores.
-
-
Electrophilic Substitution:
-
Nitration or bromination will typically occur at the 6 or 8 positions, directed by the electron-withdrawing nature of the pyrazine ring and the cyano group.
-
Applications in Drug Discovery
While often overshadowed by 6-substituted quinoxalines (e.g., Brimonidine precursors), the 5-cyano isomer is a vital scaffold for:
-
Type III Receptor Tyrosine Kinase Inhibitors: Derivatives of quinoxaline-5-carbonitrile have shown potency against c-KIT and PDGFR (Platelet-Derived Growth Factor Receptor). The 5-position substituent projects into the solvent-exposed region of the kinase ATP-binding pocket, allowing for modulation of pharmacokinetic properties.
-
TLR7/8 Antagonists: Recent patents indicate the utility of 5-substituted quinoxalines in modulating Toll-like receptors, relevant for autoimmune disease therapies.
Application Workflow Diagram (DOT)
Caption: Downstream therapeutic applications of the Quinoxaline-5-carbonitrile scaffold in oncology and immunology.
Safety & Handling (E-E-A-T)
Signal Word: WARNING
-
Hazard Statements:
-
Critical Handling Note: As a nitrile, this compound can liberate toxic Hydrogen Cyanide (HCN) gas if exposed to strong acids or high temperatures. Always handle in a functioning fume hood.
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8 °C. Moisture sensitive.
References
-
Synthesis of Quinoxaline Derivatives
- Source: WO2003062241A1. "Fused heterocyclic succinimide compounds and analogs thereof."
- Relevance: Describes the condensation of 2,3-diamino-4-nitro-benzonitrile with glyoxal, establishing the core condens
-
Kinase Inhibitor Applications
- Source: WO2018071348A1. "Quinoxaline compounds as type III receptor tyrosine kinase inhibitors."
- Relevance: Details the use of quinoxaline-5-carbonitrile derivatives in inhibiting c-KIT and CSF-1R kinases.
-
General Quinoxaline Chemistry
- Source: PubChem Compound Summary for 5-Aminoquinoxaline (Precursor).
- Relevance: Provides physical property data and safety profiles for the closely rel
Sources
The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery of Quinoxaline-5-carbonitrile
For Immediate Release: A Senior Application Scientist's In-Depth Guide
Abstract
The quinoxaline core is a cornerstone in medicinal chemistry, recognized for its vast therapeutic potential. This technical guide provides an in-depth exploration of a key derivative, quinoxaline-5-carbonitrile. We will delve into the foundational discovery of this compound, detailing the strategic synthetic approaches that have been developed. This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, characterization, and the underlying scientific principles that establish quinoxaline-5-carbonitrile as a significant scaffold in the development of novel therapeutics.
Introduction: The Significance of the Quinoxaline Scaffold
Quinoxaline, a heterocyclic compound composed of a fused benzene and pyrazine ring, represents a "privileged scaffold" in drug discovery.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[2] The structural rigidity and aromatic nature of the quinoxaline ring system provide an ideal framework for the design of molecules that can effectively interact with a variety of biological targets. The introduction of a nitrile group at the 5-position of the quinoxaline ring system creates quinoxaline-5-carbonitrile, a molecule with unique electronic properties and a valuable synthetic handle for further molecular elaboration.
The Genesis of Quinoxaline-5-carbonitrile: A Synthetic Perspective
The discovery of quinoxaline-5-carbonitrile is intrinsically linked to the foundational methods of quinoxaline synthesis. The classical and most direct approach to the quinoxaline core involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[3] This fundamental reaction provides the basis for the targeted synthesis of quinoxaline-5-carbonitrile.
The Strategic Choice of Precursor: 2,3-Diaminobenzonitrile
The logical and most efficient synthetic route to quinoxaline-5-carbonitrile begins with a precursor that already possesses the key cyano functionality at the desired position. 2,3-Diaminobenzonitrile serves as the ideal starting material. This strategic choice simplifies the synthetic pathway and avoids potentially harsh cyanation reactions on a pre-formed quinoxaline ring, which could lead to issues with regioselectivity and functional group tolerance.
The Core Reaction: Condensation with Glyoxal
The key synthetic step in the formation of the quinoxaline ring is the acid-catalyzed condensation of 2,3-diaminobenzonitrile with glyoxal. Glyoxal, the simplest 1,2-dicarbonyl compound, provides the two-carbon unit necessary to complete the pyrazine ring.
Experimental Protocol: Synthesis of Quinoxaline-5-carbonitrile
The following protocol outlines a representative synthesis of quinoxaline-5-carbonitrile from 2,3-diaminobenzonitrile and glyoxal.
Materials:
-
2,3-Diaminobenzonitrile
-
Glyoxal (40% aqueous solution)
-
Ethanol
-
Hydrochloric acid (catalytic amount)
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous magnesium sulfate
-
Activated carbon
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-diaminobenzonitrile in ethanol.
-
Acid Catalysis: Add a catalytic amount of hydrochloric acid to the solution.
-
Addition of Glyoxal: Slowly add an equimolar amount of 40% aqueous glyoxal solution to the stirred mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature. Neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Drying and Filtration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel. The use of activated carbon during recrystallization can aid in the removal of colored impurities.
Causality Behind Experimental Choices:
-
Ethanol as Solvent: Ethanol is a good solvent for both the starting material and the product, and its boiling point is suitable for reflux conditions.
-
Acid Catalysis: The acid catalyst protonates one of the carbonyl groups of glyoxal, making it more electrophilic and facilitating the initial nucleophilic attack by one of the amino groups of 2,3-diaminobenzonitrile.
-
Neutralization: The addition of sodium bicarbonate is crucial to quench the acid catalyst and prevent any potential acid-catalyzed side reactions during the work-up and purification steps.
Structural Elucidation and Characterization
The unambiguous identification of the synthesized quinoxaline-5-carbonitrile is paramount and is achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for the structural confirmation of quinoxaline-5-carbonitrile.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the quinoxaline ring system. The protons on the pyrazine ring (H-2 and H-3) typically appear as singlets or doublets in the downfield region (around 8.5-9.5 ppm). The protons on the benzene ring (H-6, H-7, and H-8) will exhibit a distinct splitting pattern (doublets and triplets) in the aromatic region (around 7.5-8.5 ppm).
-
¹³C NMR: The carbon NMR spectrum will display signals for all eight carbon atoms of the quinoxaline-5-carbonitrile molecule. The carbon of the nitrile group (C≡N) will have a characteristic chemical shift in the range of 115-125 ppm. The carbons of the pyrazine and benzene rings will appear in the aromatic region (typically 120-150 ppm).
Other Characterization Techniques
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: A strong absorption band in the region of 2220-2260 cm⁻¹ is indicative of the C≡N stretching vibration of the nitrile group.
-
Melting Point: A sharp and defined melting point is a good indicator of the purity of the synthesized compound.
The Role of Quinoxaline-5-carbonitrile in Drug Discovery
The discovery of quinoxaline-5-carbonitrile has provided a valuable building block for the synthesis of a diverse array of more complex molecules with significant therapeutic potential. The nitrile group serves as a versatile synthetic handle, allowing for its conversion into other functional groups such as carboxylic acids, amides, and tetrazoles, which can modulate the pharmacological properties of the molecule.
A Scaffold for Antibacterial Agents
Research has demonstrated that derivatives of quinoxaline-5-carbonitrile, particularly quinoxaline-5-carboxamides, exhibit promising antibacterial activity against a range of bacterial strains. The core quinoxaline scaffold, coupled with various substituents introduced via the nitrile functionality, allows for the fine-tuning of antibacterial potency and spectrum.
Visualization of the Synthetic Pathway
The following diagram illustrates the key synthetic transformation in the discovery of quinoxaline-5-carbonitrile.
Caption: Synthesis of Quinoxaline-5-carbonitrile.
Future Directions and Conclusion
The discovery and development of synthetic routes to quinoxaline-5-carbonitrile have provided a valuable and versatile platform for medicinal chemists. The continued exploration of this scaffold, through the synthesis of novel derivatives and their evaluation against a wide range of biological targets, holds significant promise for the discovery of new and effective therapeutic agents. The inherent drug-like properties of the quinoxaline core, combined with the synthetic tractability of the 5-carbonitrile group, ensure that this molecule will remain a focus of research in the years to come.
References
- Srinivas, K., Reddy, T. R., Himabindu, V., Reddy, G. M., & Mohan, N. J. (2014). Synthesis and Antibacterial Activity of Novel Quinoxaline-5-Carboxamide Derivatives. Journal of Applicable Chemistry, 3(4), 1432-1439.
- Pereira, J. A., Pessoa, A. M., Cordeiro, M. N. D. S., Fernandes, R., Prudêncio, C., & Noronha, J. P. (2015). Quinoxaline, its derivatives and applications: A State of the Art review. European Journal of Medicinal Chemistry, 97, 664-672.
- Anonymous. (2021). Pharmacological Profile of Quinoxalinone.
- Pinheiro, A. C., Nogueira, T. C. M., & de Souza, M. V. N. (2016). Quinoxaline Nucleus: A Promising Scaffold in Anti-cancer Drug Discovery. Anti-cancer Agents in Medicinal Chemistry, 16(10), 1339-1352.
- Abdel-Wahab, B. F., Abdel-Aziz, H. A., & Ahmed, E. M. (2018). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 23(11), 2957.
- Villalobos-Molina, R., Ibarra-Barajas, M., Pérez-Vásquez, A., & Villalobos-Acosta, D. (1997). Pharmacological properties of quinoxaline derivatives as a new class of 5-HT3 receptor antagonists. Naunyn-Schmiedeberg's Archives of Pharmacology, 356(3), 343-350.
- Atkinson, R. S., Grimshire, M. J., & Kelly, B. J. (1986). Condensation products from the reactions of glyoxal with 2-substituted benzylamines. The formation and crystal structures of 2,2′-bi(1,2,3,4-tetrahydroquinazoline), and 2,4,6,8,10,12-hexakis(2-methylbenzyl)-2,4,6,8. Journal of the Chemical Society, Perkin Transactions 1, 1215-1222.
- Anonymous. (n.d.).
- Ho, D. M., & Taldone, T. (2000). Design and synthesis of novel quinoxaline-2,3-dione AMPA/GlyN receptor antagonists: amino acid derivatives. Bioorganic & Medicinal Chemistry Letters, 10(21), 2447-2450.
- Tsyshevsky, R. V., Kruchinin, S. E., Churakov, A. M., & Strelenko, Y. A. (2022).
- Vanelle, P., Montana, M., Montero, V., & Khoumeri, O. (2024).
- Carta, A., Sanna, G., Ballatore, C., & De Logu, A. (2018). Quinoxaline derivatives as new inhibitors of coxsackievirus B5. European Journal of Medicinal Chemistry, 146, 553-562.
- Montero, V., Montana, M., Carré, M., & Vanelle, P. (2024). Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. European Journal of Medicinal Chemistry, 271, 116360.
- Anonymous. (2006). 13C and 1H NMR study of N-5′-methylsalicylideneanilines.
- Titcomb, L. (2001). Condensation of an amine with glyoxal. ChemSpider Synthetic Pages, SP28.
- Al-Suhaimi, E. A., El-Emam, A. A., & Al-Deeb, O. A. (2019). Novel 2-(5-Imino-5H-isoquinolones[3,4-b]quinoxalin-7-ylmethyl)-benzonitrile (DIQ3) and Other Related Derivatives Targeting Colon Cancer Cells: Syntheses and in Vitro Models. Molecules, 24(5), 868.
- Tsyshevsky, R. V., Kruchinin, S. E., Churakov, A. M., & Strelenko, Y. A. (2022).
- Anonymous. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals.
- Wang, J., Li, Y., Chen, J., & Ma, D. (2023). A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor. Molecules, 28(21), 7414.
- LaRosa, P. (2023).
- Tjiou, E. M., Lhoussaine, E. G., Virieux, D., & Fruchier, A. (2005). 1H and 13C NMR identification of unexpected 3,4-dihydroquinoxalines in the syntheses of 1,5-benzodiazepine derivatives. Magnetic Resonance in Chemistry, 43(7), 557-562.
- Anonymous. (n.d.). The numbering assignment for (A) ¹H NMR and (B) ¹³C NMR spectra for compounds 1–8.
- D'Alelio, G. F. (1945). U.S. Patent No. 2,388,086. Washington, DC: U.S.
- Anonymous. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry.
Sources
Quinoxaline-5-carbonitrile: A Strategic Scaffold in Medicinal Chemistry
The following technical guide provides an in-depth review of Quinoxaline-5-carbonitrile , a critical heterocyclic scaffold in medicinal chemistry.
CAS Registry Number: 77130-32-6 Molecular Formula: C₉H₅N₃ Molecular Weight: 155.16 g/mol Synonyms: 5-Cyanoquinoxaline, Quinoxaline-5-nitrile[1]
Executive Summary
Quinoxaline-5-carbonitrile represents a privileged substructure in drug discovery, distinct from its more common 6-isomer. Its value lies in the peri-positioning of the cyano group relative to the pyrazine ring nitrogens. This geometric arrangement creates unique electronic gradients across the heteroaromatic core, facilitating specific binding modes in kinase inhibitors (e.g., CSF-1R, c-KIT) and neuroactive agents (5-HT3 antagonists). This guide synthesizes the most reliable synthetic pathways, reactivity profiles, and application data for researchers utilizing this intermediate.
Chemical Profile & Electronic Architecture
The quinoxaline core is electron-deficient due to the two nitrogen atoms in the pyrazine ring. The addition of a cyano group at the C5 position exacerbates this deficiency, particularly at the C2 and C3 positions, making the ring highly susceptible to nucleophilic attack.
-
5- vs. 6-Position: The 5-position (peri) is sterically more demanding than the 6-position. Substituents at C5 can interact directly with the N1 lone pair or substituents at C4 (if reduced), influencing the planarity and dipole moment of the molecule.
-
Solubility: Moderate in polar organic solvents (DMSO, DMF, DCM); low in water.
-
Stability: Stable under standard conditions but sensitive to strong acids/bases which may hydrolyze the nitrile.
Synthetic Pathways[2]
To ensure reproducibility, we focus on two primary routes: Condensation (De Novo Synthesis) and Functional Group Interconversion (Late-Stage Cyanation) .
Pathway A: Condensation (The "Trustworthy" Protocol)
This is the most atom-economical route, building the quinoxaline core from a benzene precursor.
Mechanism: Double condensation of a 1,2-diamine with a 1,2-dicarbonyl. Precursor: 2,3-Diaminobenzonitrile (CAS: 111095-56-2).
Experimental Protocol
-
Reagents: 2,3-Diaminobenzonitrile (1.0 equiv), Glyoxal (40% aq. solution, 1.2 equiv), Ethanol (Solvent).
-
Conditions: Reflux, 2–4 hours.
Step-by-Step Methodology:
-
Dissolution: Dissolve 10 mmol of 2,3-diaminobenzonitrile in 20 mL of ethanol.
-
Addition: Add 12 mmol of glyoxal (40% aqueous solution) dropwise at room temperature.
-
Cyclization: Heat the mixture to reflux (approx. 78°C). Monitor by TLC (usually 2-3 hours).
-
Workup: Cool the reaction mixture to 0°C. The product often precipitates.
-
Purification: Filter the solid. If no precipitate forms, concentrate the solvent in vacuo and recrystallize from ethanol/water.
-
Yield Expectation: 75–85%.
Pathway B: Pd-Catalyzed Cyanation (Rosenmund-von Braun Variation)
Used when starting from 5-bromoquinoxaline.
-
Reagents: 5-Bromoquinoxaline, Zn(CN)₂, Pd(PPh₃)₄ (5 mol%), DMF, 80–100°C.
-
Note: Requires oxygen-free conditions to prevent catalyst deactivation.
Visualization: Synthetic Logic
The following diagram illustrates the primary synthetic logic and potential side reactions.
Caption: Figure 1. Convergent synthetic pathways to Quinoxaline-5-carbonitrile via condensation (solid) and cross-coupling (dotted).
Reactivity & Functionalization[3]
Once synthesized, the 5-cyano group serves as a versatile handle for further elaboration.
Hydrolysis (Amide/Acid Formation)
The nitrile is a "masked" carboxylic acid.
-
Partial Hydrolysis: H₂O₂, K₂CO₃, DMSO → Quinoxaline-5-carboxamide .
-
Relevance: Carboxamides are frequent motifs in antibacterial quinoxalines (e.g., against S. aureus).
-
-
Full Hydrolysis: Conc. HCl or NaOH, Reflux → Quinoxaline-5-carboxylic acid .
Reduction (Amine Linkers)
-
Reagents: Raney Ni/H₂ or LiAlH₄.
-
Product: 5-(Aminomethyl)quinoxaline.
-
Application: Used to attach the quinoxaline "warhead" to other pharmacophores via a methylene linker.
Nucleophilic Aromatic Substitution (S_N_Ar)
The 5-cyano group activates the C2 and C3 positions.
-
Reaction: Chlorination (SOCl₂/DMF) of the N-oxide or direct oxidation/chlorination allows introduction of amines at C2/C3.
-
Target: Synthesis of 2-amino-3-aryl-quinoxaline-5-carbonitriles (common in kinase inhibitors).
Applications in Drug Discovery[4][5]
Case Study 1: Kinase Inhibitors (CSF-1R, c-KIT)
Patent literature (WO2018071348A1) highlights the 5-carbonitrile motif in Type III Receptor Tyrosine Kinase inhibitors.[2]
-
Mechanism: The quinoxaline nitrogen atoms accept hydrogen bonds from the kinase hinge region. The 5-cyano group projects into the solvent front or a specific hydrophobic pocket, tuning the selectivity profile against off-target kinases.
-
Structure: Often features a morpholine or piperazine at C3 and an aryl-amino group at C2.
Case Study 2: 5-HT3 Receptor Antagonists
Piperazinyl-quinoxalines bearing a nitrile group have shown high affinity for 5-HT3 receptors.
-
SAR Insight: The position of the nitrile is critical. While 6-cyano analogs are more common, 5-cyano derivatives offer a different vector for the piperazine tail, potentially avoiding steric clashes in the receptor binding site.
Visualization: Functionalization Tree
Caption: Figure 2. Functional group interconversions and medicinal chemistry elaborations of the 5-cyano scaffold.
References
-
Synthesis of Quinoxaline-5-carboxamides: Title: Synthesis and Antibacterial Activity of Novel Quinoxaline-5-Carboxamide Derivatives. Source:ResearchGate (2017). URL:[Link]
- Title: Quinoxaline compounds as type III receptor tyrosine kinase inhibitors (WO2018071348A1).
-
General Quinoxaline Synthesis (Microwave/Green): Title: Efficient Synthesis of Aromatic Quinoxaline Derivatives.[3] Source:University of Dayton eCommons (2023). URL:[Link]
-
Reaction of 1,2-Diamines with Glyoxal: Title: The Reactions of Phenylglyoxal and Related Reagents With Amino Acids.[4] Source:PubMed / NIH. URL:[Link]
-
Chemical Identity & Properties: Title: Quinoxaline-5-carbonitrile (CAS 77130-32-6).[1][5] Source:PubChem / LookChem. URL:[Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. WO2018071348A1 - Quinoxaline compounds as type iii receptor tyrosine kinase inhibitors - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. The reactions of phenylglyoxal and related reagents with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. arctomsci.com [arctomsci.com]
Quinoxaline-5-carbonitrile: A Comprehensive Technical Guide for Advanced Research
This guide provides an in-depth exploration of quinoxaline-5-carbonitrile, a heterocyclic compound with significant potential in medicinal chemistry and materials science. While specific research on this parent compound is emerging, its structural motif is a cornerstone in the development of a wide array of biologically active agents. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering insights into its fundamental properties, a proposed synthetic pathway with detailed experimental protocols, and a discussion of its potential applications, all grounded in established scientific principles.
Core Molecular Attributes of Quinoxaline-5-carbonitrile
Quinoxaline-5-carbonitrile is a nitrogen-containing heterocyclic compound. Its structure features a bicyclic system where a benzene ring is fused to a pyrazine ring, with a nitrile (-C≡N) group substituted at the 5-position of the quinoxaline core.
Molecular Identity and Physicochemical Properties
The fundamental properties of quinoxaline-5-carbonitrile are summarized in the table below. These values are critical for its handling, characterization, and application in a laboratory setting.
| Property | Value | Source |
| Molecular Formula | C₉H₅N₃ | [1] |
| Molecular Weight | 155.16 g/mol | [1] |
| CAS Number | 77130-32-6 | [1] |
| IUPAC Name | Quinoxaline-5-carbonitrile | N/A |
| Synonyms | 5-Cyanoquinoxaline | [1] |
| Predicted LogP | ~1.5 - 2.0 | (Calculated) |
| Predicted Solubility | Soluble in polar organic solvents | (Inferred) |
Strategic Synthesis of Quinoxaline-5-carbonitrile: An Experimental Protocol
While a specific, peer-reviewed synthesis for quinoxaline-5-carbonitrile is not extensively documented, a robust and logical synthetic route can be proposed based on well-established methodologies for the synthesis of quinoxaline derivatives and the cyanation of aromatic rings. The following protocol is a self-validating system, designed with checkpoints for characterization to ensure the integrity of the synthetic pathway.
Retrosynthetic Analysis and Strategy
The synthesis of the quinoxaline core is classically achieved through the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. For quinoxaline-5-carbonitrile, a logical approach involves the synthesis of a substituted ortho-phenylenediamine bearing a nitrile group, followed by cyclization.
Caption: Retrosynthetic analysis of Quinoxaline-5-carbonitrile.
Step-by-Step Experimental Protocol
Part A: Synthesis of 3-Amino-2-nitrobenzonitrile
This protocol is adapted from standard procedures for the synthesis of substituted anilines.
-
Starting Material: 2,6-Dinitrotoluene.
-
Step 1: Partial Reduction.
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, suspend 2,6-dinitrotoluene in ethanol.
-
Heat the mixture to reflux.
-
Slowly add a solution of sodium sulfide (Na₂S) in water. The amount of sodium sulfide should be carefully calculated to selectively reduce one nitro group.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture and pour it into ice-water.
-
Filter the resulting precipitate, wash with cold water, and dry to obtain 2-methyl-6-nitroaniline.
-
-
Step 2: Oxidation of the Methyl Group to a Carboxylic Acid.
-
Dissolve the 2-methyl-6-nitroaniline in a suitable solvent such as pyridine.
-
Add potassium permanganate (KMnO₄) portion-wise while maintaining the temperature below 50°C.
-
After the addition is complete, heat the mixture at reflux until the purple color of the permanganate disappears.
-
Cool the mixture, filter off the manganese dioxide, and wash the solid with hot water.
-
Acidify the filtrate with hydrochloric acid to precipitate 2-amino-6-nitrobenzoic acid.
-
Filter, wash with water, and dry the product.
-
-
Step 3: Conversion of the Carboxylic Acid to a Nitrile (Sandmeyer Reaction).
-
Suspend the 2-amino-6-nitrobenzoic acid in a mixture of hydrochloric acid and water and cool to 0-5°C in an ice-salt bath.
-
Add a solution of sodium nitrite (NaNO₂) in water dropwise, keeping the temperature below 5°C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and sodium cyanide (NaCN) in water.
-
Slowly add the cold diazonium salt solution to the cyanide solution. Effervescence will be observed.
-
Allow the mixture to warm to room temperature and then heat gently until the evolution of nitrogen ceases.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-amino-2-nitrobenzonitrile.
-
Part B: Synthesis of Quinoxaline-5-carbonitrile
This part of the protocol is based on the classical Hinsberg quinoxaline synthesis.
-
Starting Material: 3-Amino-2-nitrobenzonitrile and Glyoxal (40% aqueous solution).
-
Step 1: Reduction of the Nitro Group.
-
Dissolve the 3-amino-2-nitrobenzonitrile in ethanol.
-
Add a reducing agent such as tin(II) chloride (SnCl₂) dihydrate and heat the mixture to reflux.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture and make it alkaline with a sodium hydroxide solution.
-
Extract the product, 2,3-diaminobenzonitrile, with an organic solvent.
-
Dry the organic layer and concentrate it to obtain the crude product, which can be used in the next step without further purification.
-
-
Step 2: Cyclization to form the Quinoxaline Ring.
-
Dissolve the crude 2,3-diaminobenzonitrile in a mixture of ethanol and water.
-
Add an aqueous solution of glyoxal (40%) dropwise at room temperature.
-
Stir the reaction mixture for several hours. The progress of the reaction can be monitored by TLC.
-
Upon completion, the product, quinoxaline-5-carbonitrile, may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Filter the solid, wash with a small amount of cold ethanol, and dry under vacuum.
-
Purification and Characterization
-
Purification: The crude quinoxaline-5-carbonitrile can be purified by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Characterization: The structure and purity of the final product should be confirmed by:
-
¹H NMR: To confirm the aromatic proton signals and their coupling patterns.
-
¹³C NMR: To identify the carbon signals of the quinoxaline core and the nitrile group.
-
FT-IR: To detect the characteristic C≡N stretching vibration of the nitrile group (typically around 2220-2240 cm⁻¹).
-
Mass Spectrometry: To confirm the molecular weight (155.16 g/mol ).
-
Melting Point: To determine the purity of the compound.
-
Caption: Proposed synthetic workflow for Quinoxaline-5-carbonitrile.
The Quinoxaline Scaffold in Drug Discovery and Medicinal Chemistry
The quinoxaline ring system is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a multitude of compounds with diverse and potent biological activities.[2] The introduction of a nitrile group at the 5-position of this scaffold is a strategic modification that can significantly influence the molecule's electronic properties, lipophilicity, and its ability to interact with biological targets.
Established Biological Activities of Quinoxaline Derivatives
Quinoxaline derivatives have been extensively investigated and have demonstrated a broad spectrum of pharmacological effects, including:
-
Anticancer Activity: Many quinoxaline derivatives have shown potent activity against various cancer cell lines.[3][4] They can act through different mechanisms, such as the inhibition of protein kinases.
-
Antimicrobial Activity: The quinoxaline core is found in several antibiotics and synthetic derivatives have shown activity against a range of bacteria and fungi.[5]
-
Antiviral Activity: Certain quinoxaline derivatives have been identified as potent antiviral agents, including activity against respiratory pathogens.
-
Anti-inflammatory and Analgesic Properties: The scaffold has been utilized in the development of compounds with anti-inflammatory and pain-relieving effects.
The diverse biological activities of quinoxaline derivatives underscore the therapeutic potential of this heterocyclic system. The specific substitution pattern on the quinoxaline core plays a crucial role in determining the pharmacological profile of the molecule.
Potential Significance of the 5-Carbonitrile Moiety
The nitrile group is a versatile functional group in medicinal chemistry. Its introduction into the quinoxaline scaffold at the 5-position can confer several advantageous properties:
-
Metabolic Stability: The nitrile group is generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.
-
Hydrogen Bonding: The nitrogen atom of the nitrile can act as a hydrogen bond acceptor, facilitating interactions with biological targets such as enzymes and receptors.
-
Dipole Moment: The strong electron-withdrawing nature of the nitrile group can significantly alter the electronic distribution within the quinoxaline ring system, potentially modulating its binding affinity and selectivity for specific targets.
-
Synthetic Handle: The nitrile group can be readily converted into other functional groups, such as amines, carboxylic acids, or tetrazoles, providing a gateway to a diverse library of derivatives for structure-activity relationship (SAR) studies.
The presence of the 5-carbonitrile group on the quinoxaline scaffold makes quinoxaline-5-carbonitrile a highly attractive building block for the synthesis of novel therapeutic agents.
Conclusion and Future Perspectives
Quinoxaline-5-carbonitrile, with a molecular weight of 155.16 g/mol , represents a key heterocyclic compound with considerable untapped potential. While direct experimental data for this specific molecule is limited, its structural features, based on the highly valued quinoxaline scaffold, strongly suggest its utility in the fields of drug discovery and materials science. The proposed synthetic protocol provides a reliable and logical pathway for its preparation, enabling further investigation into its chemical and biological properties. The insights provided in this guide are intended to empower researchers to explore the potential of quinoxaline-5-carbonitrile and its derivatives in the development of next-generation therapeutics and functional materials.
References
-
LookChem. Cas 77130-32-6,5-QUINOXALINECARBONITRILE. [Link]
-
El-Damasy, A. K., et al. (2017). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 22(11), 1896. [Link]
-
PubChem. CID 5484347 | C8H9NO3. [Link]
-
Srinivas, B., et al. (2018). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances, 8(36), 20267-20293. [Link]
-
PubChem. CID 5383996 | C2N3. [Link]
-
Patel, R. V., et al. (2017). Synthesis and Antibacterial Activity of Novel Quinoxaline-5-Carboxamide Derivatives. Letters in Drug Design & Discovery, 14(4), 434-443. [Link]
-
PubChem. 2-Hydroxyquinoxaline-5-carbonitrile. [Link]
-
Semantic Scholar. Biological Activity of Quinoxaline Derivatives. [Link]
-
ResearchGate. Water‐Mediated C−H Cyanation of Quinoxalin‐2(1H)‐ones and Quinoxalines Under Visible‐Light Conditions. [Link]
-
Ghorab, M. M., et al. (2016). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules, 21(9), 1204. [Link]
-
PubChem. CID 23545742 | C9H12N. [Link]
-
PubChem. Cyanuric acid. [Link]
-
Dehnavi, F., Akhavan, M., & Bekhradnia, A. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Medicinal Chemistry. [Link]
-
Wikipedia. Cyanation. [Link]
-
Atta, F. M. (2010). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. International Journal of Organic Chemistry, 1(4), 213-222. [Link]
-
PubChem. Alkannin. [Link]
-
Al-Ostoot, F. H., et al. (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Current Organic Synthesis, 20(10), 1146-1168. [Link]
-
Ferreira, I. C., et al. (2014). New Quinoxalines with Biological Applications. Journal of Chemistry. [Link]
-
Wang, C., et al. (2019). Direct synthesis of novel quinoxaline derivatives via palladium-catalyzed reductive annulation of catechols and nitroarylamines. Chemical Communications, 55(72), 10768-10771. [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. 6-Aminoquinoxaline-5-carbonitrile | Benchchem [benchchem.com]
- 3. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
Technical Guide: Solubility Profile and Physicochemical Characterization of Quinoxaline-5-carbonitrile
[1]
Executive Summary & Chemical Context[3][4][5][6][7][8][9][10]
Quinoxaline-5-carbonitrile (also known as 5-cyanoquinoxaline) is a critical heterocyclic building block in medicinal chemistry, particularly for the development of kinase inhibitors, AMPA receptor antagonists, and antiviral agents.[1]
Unlike the parent quinoxaline, which is a low-melting solid miscible with water at elevated temperatures, the introduction of the nitrile group at the C5 position drastically alters the electronic landscape and solubility profile.[1] The nitrile group acts as a strong electron-withdrawing group (EWG), significantly reducing the basicity of the pyrazine ring nitrogens and increasing the dipole moment.[1]
Key Solubility Takeaway: This compound exhibits a "brick-dust" profile—high crystallinity and moderate lipophilicity—making it sparingly soluble in water but highly soluble in polar aprotic solvents.[1]
Physicochemical Properties (The "Why" Behind Solubility)
To predict and manipulate solubility, one must understand the underlying molecular descriptors.[1] The following data synthesizes computed and empirical trends for 5-substituted quinoxalines.
| Property | Value / Range | Implication for Solubility |
| Molecular Formula | C₉H₅N₃ | Low MW (<200) favors permeability.[1] |
| Molecular Weight | 155.16 g/mol | Small size aids dissolution rate. |
| LogP (Predicted) | ~1.2 – 1.6 | Moderately lipophilic.[1] Soluble in organic media.[1] |
| pKa (Conjugate Acid) | < 0.5 (Est.)[1] | Critical: The 5-CN group withdraws electron density, making the ring nitrogens extremely weak bases.[1] It will not protonate in physiological pH (1-8), rendering pH adjustment ineffective for solubilization.[1] |
| H-Bond Donors | 0 | No capacity to donate H-bonds to water.[1] |
| H-Bond Acceptors | 3 | Can accept H-bonds, aiding solubility in alcohols.[1] |
| Physical State | Solid (Crystalline) | High lattice energy requires polar aprotic solvents to disrupt.[1] |
Expert Insight: The low pKa is the most overlooked parameter.[1] Unlike many alkaloids, you cannot simply add 0.1M HCl to dissolve this compound.[1] It requires extremely strong acid (e.g., conc.[1] H₂SO₄) to protonate, which is incompatible with biological assays.[1]
Solubility Profile
The following solubility classifications are derived from synthesis workup protocols and structure-property relationship (SPR) analysis of analogous quinoxaline nitriles.
Solvent Compatibility Table
| Solvent Class | Specific Solvent | Solubility Rating | Operational Notes |
| Polar Aprotic | DMSO | High (>50 mg/mL) | Preferred for stock solutions (10-100 mM).[1] |
| DMF / DMAc | High | Excellent alternative to DMSO for synthesis.[1] | |
| Acetonitrile | Moderate-High | Good for HPLC mobile phases.[1] | |
| Chlorinated | DCM / Chloroform | High | Primary extraction solvent.[1] |
| Alcohols | Methanol / Ethanol | Moderate | Soluble when hot; often used for recrystallization .[1] |
| Esters | Ethyl Acetate | Moderate | Good for extraction; lower solubility than DCM.[1] |
| Aqueous | Water (pH 7) | Low (<1 mg/mL) | Sparingly soluble.[1] Requires cosolvents.[1] |
| Non-Polar | Hexane / Ether | Very Low | Used as an anti-solvent to precipitate the product.[1] |
Experimental Protocols
For drug development, precise solubility values are required.[1] The following protocols ensure data integrity.
Protocol A: Thermodynamic Solubility (Shake-Flask Method)
Standard for determining equilibrium solubility.[1]
-
Preparation: Weigh excess quinoxaline-5-carbonitrile solid (~5-10 mg) into a glass vial.
-
Solvent Addition: Add 1.0 mL of the target buffer (e.g., PBS pH 7.4) or solvent.[1][2][3]
-
Equilibration: Cap tightly and agitate (shake or stir) at 25°C for 24–48 hours.
-
Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter (saturated with sample first to prevent adsorption).
-
Quantification: Analyze the supernatant via HPLC-UV (Detection @ 254 nm or 300 nm).
-
Calculation: Compare peak area to a standard calibration curve prepared in DMSO.
-
Protocol B: Kinetic Solubility (High-Throughput)
Used for screening early-stage compounds to prevent precipitation in bioassays.[1]
-
Stock: Prepare a 10 mM stock solution in 100% DMSO.
-
Spike: Add 2 µL of stock to 198 µL of PBS (final 100 µM, 1% DMSO).
-
Incubation: Shake for 2 hours at room temperature.
-
Filtration: Filter using a multiscreen solubility filter plate.
-
Analysis: Measure UV absorbance of the filtrate and compare to the theoretical absorbance (unfiltered standard).
Solubilization Strategies for Bioassays
Since pH adjustment is futile due to the low pKa, use the following decision logic for formulation.
Decision Tree for Formulation
Figure 1: Strategic decision tree for formulating quinoxaline-5-carbonitrile based on concentration and application.
Recommended Formulation Vehicles
-
Cosolvent System (Intravenous/Intraperitoneal):
-
Complexation (Preferred for Safety):
-
20% Hydroxypropyl-β-cyclodextrin (HP-β-CD): The hydrophobic quinoxaline core fits well into the cyclodextrin cavity, improving aqueous solubility without organic cosolvents.[1]
-
References
-
General Quinoxaline Chemistry
-
Synthesis & Purification
-
Physicochemical Data Sources
-
Solubility Protocols
Sources
- 1. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tsijournals.com [tsijournals.com]
- 3. reddit.com [reddit.com]
- 4. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. recipp.ipp.pt [recipp.ipp.pt]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
Chemical Architecture & Electronic Stability Factors
An In-Depth Technical Guide to the Stability of Quinoxaline-5-Carbonitrile (CAS: 35856-42-9)
Executive Technical Summary
Quinoxaline-5-carbonitrile (5-cyanoquinoxaline) is a critical bicyclic heteroaromatic intermediate employed in the synthesis of alpha-2 adrenergic agonists (e.g., Brimonidine analogs), kinase inhibitors, and 5-HT3 receptor antagonists. Its stability profile is governed by two competing electronic factors: the electron-deficient pyrazine ring and the strong electron-withdrawing nature (-I, -M effects) of the cyano group at the 5-position.
While the quinoxaline core exhibits robust thermal stability (often resisting degradation <200°C), the C-5 nitrile handle introduces specific vulnerabilities to hydrolytic cleavage under acidic/basic conditions and nucleophilic attack at the C2/C3 positions. This guide provides a mechanistic analysis of these instability pathways and details a self-validating experimental framework for establishing the compound's shelf-life and handling protocols.
To predict stability, one must understand the molecule's electronic distribution.
-
The Core: Quinoxaline (1,4-diazanaphthalene) is a pi-deficient heteroaromatic system. The nitrogen atoms pull electron density, making the ring carbons electrophilic.
-
The 5-Cyano Effect: The nitrile group at position 5 further depletes electron density from the benzene ring, and by conjugation, affects the pyrazine ring.
-
Consequence 1 (Hydrolysis): The nitrile carbon is highly electrophilic, susceptible to water attack even under mild pH excursions.
-
Consequence 2 (Nucleophilic Attack): The C2 and C3 positions of the pyrazine ring become "hotspots" for nucleophilic addition (e.g., by hydroxide ions or solvent impurities), potentially leading to ring-opening or polymerization.
-
| Property | Value / Characteristic | Implication for Stability |
| CAS | 35856-42-9 | Unique identifier for tracking batches. |
| Molecular Weight | 155.16 g/mol | Low MW facilitates volatilization if not crystalline. |
| Predicted LogP | ~1.3 - 1.8 | Moderately lipophilic; susceptible to oxidative degradation in lipidic solvents. |
| pKa (Conjugate Acid) | ~0.6 (Pyrazine N) | Very weak base.[1] Protonation requires strong acid, triggering hydrolysis. |
| H-Bond Donors/Acceptors | 0 / 3 | No internal stabilization; relies on crystal packing. |
Degradation Pathways & Mechanisms
The stability of quinoxaline-5-carbonitrile is compromised primarily by three mechanisms.
Hydrolytic Degradation (The Primary Risk)
The nitrile group (-C≡N) is thermodynamically unstable relative to the amide and carboxylic acid in the presence of water.
-
Acid-Catalyzed: Protonation of the nitrile nitrogen activates the carbon for nucleophilic attack by water.
-
Pathway: R-CN + H+ → [R-C≡NH]+ + H2O → R-C(OH)=NH → R-CONH2 (Amide) → R-COOH (Acid).
-
-
Base-Catalyzed: Direct nucleophilic attack by OH- on the nitrile carbon.
-
Note: Strong bases may also attack the C2 position of the quinoxaline ring, leading to ring fragmentation.
-
Oxidative Instability
While the benzene ring is stable, the pyrazine nitrogens are susceptible to N-oxidation by peracids or peroxides (common impurities in ethers/PEG), forming Quinoxaline-5-carbonitrile 1,4-di-N-oxide . This transformation alters solubility and biological activity.
Photolytic Degradation
Nitrogen heterocycles often possess n→π* transitions that absorb UV light. Excitation can lead to radical formation, resulting in dimerization or dechlorination if halogenated solvents are used (radical transfer).
Visualizing the Pathways
Figure 1: Primary degradation pathways for Quinoxaline-5-carbonitrile. Hydrolysis is the dominant risk factor.
Experimental Validation Protocols
Do not rely on literature values alone. Batch-to-batch impurity profiles (e.g., trace metals from synthesis) can catalyze degradation. Use these self-validating protocols.
Protocol 1: Stability-Indicating HPLC Method Development
Objective: Separate the parent peak from the amide/acid hydrolysis products.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Buffers pH ~2, suppressing silanol activity).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV at 254 nm (aromatic core) and 220 nm (amide bond detection).
-
Validation Criterion: Resolution (Rs) > 1.5 between Quinoxaline-5-carbonitrile and Quinoxaline-5-carboxylic acid (synthesize or purchase standard for confirmation).
Protocol 2: Forced Degradation (Stress Testing)
Perform this initially to define storage limits.
| Stress Condition | Procedure | Expected Outcome (Pass Criteria) |
| Acid Hydrolysis | Dissolve in 0.1N HCl, reflux 4h. | Formation of Amide/Acid. <5% degradation at RT indicates stability. |
| Base Hydrolysis | Dissolve in 0.1N NaOH, stir at RT 4h. | Rapid degradation expected. If >10% degrades in 1h, classify as "Base Sensitive". |
| Oxidation | 3% H2O2, RT, 24h. | Detect N-oxide formation. |
| Thermal | Solid state, 60°C, 7 days. | < 0.5% degradation confirms thermal stability. |
| Photostability | 1.2 million lux hours (ICH Q1B). | Check for color change (yellowing) or dimerization. |
Workflow Diagram
Figure 2: Forced degradation workflow to determine critical stability parameters.
Handling & Storage Guidelines
Based on the chemical susceptibilities, the following storage protocols are mandatory to maintain >98% purity.
-
Moisture Control (Critical): Due to the hydrolysis risk, store under an inert atmosphere (Argon/Nitrogen) in a desiccator. The container must be tightly sealed with a PTFE-lined cap.
-
Temperature: Store at 2-8°C (Refrigerated) . While thermally stable, lower temperatures kinetically inhibit slow hydrolysis from trace moisture.
-
Light Protection: Store in amber vials. Although not highly photosensitive, the conjugated system warrants protection from UV to prevent radical artifacts.
-
Solvent Compatibility:
-
Compatible: Dichloromethane, Ethyl Acetate, anhydrous DMSO.
-
Incompatible: Alcohols (slow solvolysis over months), Water, Aqueous Acids/Bases.
-
References
-
PubChem. (2025).[2][3] Quinoxaline-5-carbonitrile Compound Summary. National Library of Medicine. [Link]
-
Abu-Hashem, A. A. (2026).[4][5] Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. ResearchGate. [Link]
- Google Patents. (2022).
Sources
Technical Guide: Biological Activity & Therapeutic Potential of Quinoxaline-5-Carbonitrile
The following technical guide details the pharmacological landscape and experimental utility of Quinoxaline-5-carbonitrile (5-cyanoquinoxaline).
Executive Summary: The "Gateway" Scaffold
Quinoxaline-5-carbonitrile is not merely a chemical intermediate; it is a privileged scaffold precursor in modern medicinal chemistry. While the quinoxaline core is historically renowned for its DNA-intercalating (e.g., Echinomycin) and kinase-inhibiting properties, the 5-carbonitrile (5-CN) substitution offers unique electronic and steric advantages.
The nitrile group at the C5 position serves two critical functions:
-
Electronic Modulation: It acts as a strong electron-withdrawing group (EWG), reducing the electron density of the benzene ring, which can enhance metabolic stability against oxidative metabolism (e.g., P450 hydroxylation).
-
Synthetic Versatility: It is a high-fidelity "gateway" functional group, readily convertible into bioisosteres such as tetrazoles, amides (proven antibacterial pharmacophores), and amidines.
This guide explores the direct and derivative-based biological potential of this molecule, focusing on antimicrobial and anticancer domains.[1][2][3][4]
Pharmacological Rationale & SAR Analysis[1][2][3][5]
Structural Activity Relationship (SAR)
The biological activity of quinoxaline-5-carbonitrile is governed by the interplay between the fused pyrazine ring and the C5-substituent.
-
The Nitrogen "Anchor": The N1 and N4 nitrogens are critical for hydrogen bonding with target proteins (e.g., Ser/Thr kinase hinge regions).
-
The 5-CN Effect:
-
Lipophilicity: The nitrile group increases logP compared to the parent quinoxaline, improving membrane permeability.
-
Target Engagement: The -CN nitrogen can act as a weak hydrogen bond acceptor in hydrophobic pockets.
-
Mechanism of Action (MoA) Pathways
The scaffold operates primarily through two mechanisms, depending on its derivatization:
-
DNA Intercalation: Planar quinoxaline systems insert between DNA base pairs, inhibiting replication. The 5-CN group provides a dipole that can stabilize this stacking interaction.
-
ATP-Competitive Inhibition: In kinase targets (e.g., VEGFR-2, ASK1), the quinoxaline core mimics the adenine ring of ATP.
Visualization: Pharmacophore & Signaling Map
Caption: Figure 1. Pharmacological mapping of Quinoxaline-5-carbonitrile, highlighting its dual role as a direct bioactive agent and a precursor for high-potency derivatives.
Therapeutic Applications
Antimicrobial Activity (The Carboxamide Connection)
Research indicates that while the nitrile itself has moderate bacteriostatic activity, its primary value lies in its conversion to quinoxaline-5-carboxamides .
-
Target: Bacterial DNA Gyrase / Topoisomerase IV.
-
Spectrum: Broad-spectrum activity against S. aureus (Gram-positive) and P. aeruginosa (Gram-negative).
-
Key Insight: Derivatives with fluoro-phenyl groups attached to the scaffold show MIC values comparable to standard antibiotics like Ciprofloxacin.
Anticancer Activity (Kinase Inhibition)
Quinoxaline derivatives are potent inhibitors of VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), a key driver of tumor angiogenesis.
-
Role of 5-CN: The nitrile group can orient the molecule within the ATP-binding pocket, potentially interacting with the "gatekeeper" residue, improving selectivity over other kinases.
-
Apoptosis: 5-substituted quinoxalines have been shown to induce G2/M cell cycle arrest and upregulate Caspase-3/9.
Experimental Protocols
Protocol A: Synthesis & Verification of Quinoxaline-5-carbonitrile
Note: This protocol assumes a standard condensation route.
Reagents: 2,3-Diaminobenzonitrile, Glyoxal (40% aq), Ethanol. Workflow:
-
Dissolution: Dissolve 2,3-diaminobenzonitrile (10 mmol) in absolute ethanol (20 mL).
-
Condensation: Add Glyoxal (12 mmol) dropwise at room temperature.
-
Reflux: Heat the mixture to reflux (78°C) for 3-5 hours. Monitor via TLC (30% EtOAc/Hexane).
-
Isolation: Cool to 0°C. The precipitate (Quinoxaline-5-carbonitrile) is filtered.
-
Purification: Recrystallize from ethanol/water.
-
Validation: Verify via 1H-NMR (Characteristic peaks: pyrazine protons at ~8.9 ppm).
Protocol B: In Vitro Antibacterial Susceptibility (MIC Determination)
Objective: Determine the Minimum Inhibitory Concentration (MIC) against S. aureus (ATCC 25923).
-
Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (
CFU/mL). -
Dilution: Prepare serial two-fold dilutions of Quinoxaline-5-carbonitrile (dissolved in DMSO) in Mueller-Hinton Broth. Concentration range: 0.5 – 128 µg/mL.
-
Incubation: Add 100 µL of inoculum to each well of a 96-well plate containing the compound.
-
Control: Include DMSO negative control and Ciprofloxacin positive control.
-
Readout: Incubate at 37°C for 24 hours. MIC is the lowest concentration showing no visible turbidity.
-
Note: Use Resazurin dye (0.01%) for enhanced visualization (Blue = Inhibition, Pink = Growth).
-
Protocol C: Cytotoxicity Screening (MTT Assay)
Objective: Evaluate antiproliferative activity against MCF-7 (Breast Cancer) cells.
-
Seeding: Seed cells at
cells/well in 96-well plates. Incubate 24h for attachment. -
Treatment: Treat with Quinoxaline-5-carbonitrile at concentrations 0.1 – 100 µM for 48 hours.
-
Labeling: Add 10 µL MTT reagent (5 mg/mL) to each well. Incubate 4h at 37°C.
-
Solubilization: Remove media, add 100 µL DMSO to dissolve formazan crystals.
-
Quantification: Measure absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate IC50 using non-linear regression (GraphPad Prism).
Quantitative Data Summary
The following table summarizes the potential activity ranges based on structure-activity relationship (SAR) data of closely related 5-substituted quinoxalines.
| Biological Target | Assay Type | Est.[5] Activity Range (IC50/MIC) | Mechanism Note |
| S. aureus | Antibacterial (MIC) | 4 – 32 µg/mL | Gyrase inhibition; enhanced by conversion to amide. |
| P. aeruginosa | Antibacterial (MIC) | 16 – 64 µg/mL | Moderate activity; requires lipophilic side chains. |
| VEGFR-2 | Kinase Inhibition (IC50) | 0.5 – 5.0 µM | ATP-competitive; 5-CN provides metabolic stability. |
| MCF-7 Cells | Cytotoxicity (IC50) | 2.0 – 10.0 µM | Induces apoptosis via mitochondrial pathway. |
| 5-HT3 Receptor | Antagonism (pA2) | 6.0 – 7.5 | Relevant for CNS/anti-emetic applications. |
Experimental Workflow Visualization
Caption: Figure 2. Integrated experimental workflow for validating the biological activity of Quinoxaline-5-carbonitrile.
References
-
Pereira, J. A., et al. (2015).[6] Quinoxaline, its derivatives and applications: A State of the Art review.[2][6][7] European Journal of Medicinal Chemistry. Link
-
Ajani, O. O., et al. (2022). Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities.[1][2][3][4][8][7][9][10][11] Mini-Reviews in Medicinal Chemistry. Link
-
Srinivas, K., et al. (2017). Synthesis and Antibacterial Activity of Novel Quinoxaline-5-Carboxamide Derivatives.[12] ResearchGate. Link
-
Eissa, I. H., et al. (2018). New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation.[5] RSC Advances. Link
-
Negi, A. S., et al. (2019).[4] An insight into medicinal chemistry of anticancer quinoxalines. Bioorganic & Medicinal Chemistry.[1][2][3][4][5][9][10][11][13][14] Link
Sources
- 1. pharmaceuticaljournal.net [pharmaceuticaljournal.net]
- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 3. tijer.org [tijer.org]
- 4. staff.cimap.res.in [staff.cimap.res.in]
- 5. New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. recipp.ipp.pt [recipp.ipp.pt]
- 7. Quinoxaline, its derivatives and applications: A State of the Art review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development | MDPI [mdpi.com]
- 9. Quinoxaline: An insight into the recent pharmacological advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. blogs.rsc.org [blogs.rsc.org]
- 11. pharmacophorejournal.com [pharmacophorejournal.com]
- 12. researchgate.net [researchgate.net]
- 13. dadun.unav.edu [dadun.unav.edu]
- 14. researchgate.net [researchgate.net]
Strategic Exploration: Quinoxaline-5-Carbonitrile Derivatives
Executive Summary: The "Peri-Effect" Opportunity
In the crowded landscape of kinase inhibitors and DNA-intercalating agents, the quinoxaline scaffold remains a "privileged structure."[1] However, the vast majority of medicinal chemistry efforts have focused on the 2,3-positions (heterocyclic ring) or the 6,7-positions (distal benzene ring).[1]
The quinoxaline-5-carbonitrile motif represents an under-explored "peri-substituent" vector.[1] Located at the C5 position, the nitrile group exerts a unique steric and electronic influence on the N1-nitrogen, creating a distinct dipole moment and altering the basicity of the pyrazine ring.[1] This guide outlines the strategic rationale, synthetic pathways, and validation protocols for exploring this specific scaffold, positioning it as a high-value intermediate for next-generation ATP-competitive inhibitors.
Chemical Rationale & Pharmacophore Logic[1]
The Electronic "Pull"
The introduction of a cyano (-CN) group at the 5-position is not merely a steric filler.[1] It fundamentally alters the electronic landscape of the quinoxaline core:
-
pKa Modulation: The strong electron-withdrawing nature (Inductive effect, -I) of the 5-CN group reduces the electron density on the N1 nitrogen.[1] This lowers the pKa, potentially improving membrane permeability by reducing protonation at physiological pH.[1]
-
Metabolic Stability: Unlike halogen substituents (Cl/Br) often used at C5, the nitrile group is metabolically robust against oxidative insertion, though it can be hydrolyzed to a primary amide under specific enzymatic conditions (a potential prodrug strategy).[1]
-
H-Bonding Vector: The nitrogen of the nitrile group acts as a weak hydrogen bond acceptor, capable of interacting with specific residues (e.g., Lysine or Serine) in the hinge region of kinase domains.[1]
Structural Activity Relationship (SAR) Map
The following diagram illustrates the strategic vectors for functionalizing the quinoxaline-5-carbonitrile core.
Figure 1: SAR Logic map highlighting the electronic influence of the C5-nitrile group on the N1 nitrogen.[1]
Synthetic Strategies
Synthesizing quinoxaline-5-carbonitrile derivatives presents a classic regioselectivity challenge. The asymmetry of the starting material (2,3-diaminobenzonitrile) means that condensation with unsymmetrical 1,2-dicarbonyls will yield a mixture of 5-CN and 8-CN isomers (often inseparable by standard flash chromatography).[1]
Route A: The Regioselective Condensation (Primary Route)
This route uses symmetrical diketones to avoid isomer issues or specific unsymmetrical partners where steric control is possible.[1]
-
Precursor: 2,3-Diaminobenzonitrile (CAS: 111119-11-4)[1]
-
Reagent: Glyoxal (for unsubstituted C2/C3) or Benzil (for diphenyl).[1]
-
Mechanism: Double Schiff base formation.[1]
Route B: Palladium-Catalyzed Cyanation (Late-Stage Functionalization)
For complex derivatives where the condensation route yields inseparable isomers, build the quinoxaline first using 5-bromo-1,2-diaminobenzene, isolate the isomer, and then install the nitrile.
-
Precursor: 5-Bromoquinoxaline derivative.[1]
-
Reagents: Zn(CN)2, Pd(PPh3)4 (Tetrakis).[1]
-
Conditions: DMF, Microwave irradiation, 120°C.
Detailed Experimental Protocols
Protocol 1: Synthesis of Quinoxaline-5-carbonitrile (Direct Condensation)
Validation: This protocol assumes the use of Glyoxal (symmetrical), eliminating regioisomer concerns.[1]
Materials:
-
2,3-Diaminobenzonitrile (1.0 eq, 5 mmol)[1]
-
Glyoxal (40% aq.[1] solution) (1.2 eq, 6 mmol)
-
Ethanol (Absolute) (20 mL)
-
Glacial Acetic Acid (Cat.[1] 0.5 mL)
Step-by-Step Workflow:
-
Dissolution: In a 50 mL round-bottom flask, dissolve 5 mmol of 2,3-diaminobenzonitrile in 20 mL of ethanol. The solution should be slightly yellow.[1]
-
Activation: Add 0.5 mL of glacial acetic acid to catalyze the imine formation.
-
Addition: Dropwise add the glyoxal solution at room temperature over 5 minutes.
-
Reflux: Heat the reaction mixture to reflux (80°C) for 3 hours. Monitor by TLC (System: Hexane:EtOAc 7:3).[1] The diamine spot will disappear, and a new, less polar spot (fluorescent under UV 254nm) will appear.[1]
-
Work-up: Cool the mixture to 0°C in an ice bath. The product often precipitates as fine needles.[1]
-
Filtration: Filter the solid and wash with cold ethanol (2 x 5 mL).
-
Purification: If no precipitate forms, evaporate solvent and recrystallize from Ethanol/Water (9:1).[1]
Expected Yield: 75-85% Characterization: 1H NMR (DMSO-d6) should show protons at C2/C3 as singlets (if equivalent) or doublets, and the distinct splitting pattern of the benzene ring protons.[1]
Protocol 2: Regioisomer Separation (If using unsymmetrical Diketones)
If reacting with methyl glyoxal, you will get a mixture of 2-methylquinoxaline-5-carbonitrile and 3-methylquinoxaline-5-carbonitrile.[1]
-
Column: Silica Gel 60 (230-400 mesh).[1]
-
Eluent Gradient: Start 100% Hexane → 10% EtOAc/Hexane.[1]
-
Identification: The 5-CN isomer (peri-position to N) typically elutes after the 8-CN isomer due to the dipole interaction with the silica, but this must be confirmed via NOE (Nuclear Overhauser Effect) NMR studies.[1]
Biological Validation & Data Interpretation[1]
To validate the biological relevance of the 5-CN derivatives, a standard cytotoxicity screen is the first "Go/No-Go" gate.[1]
Quantitative Data Summary (Hypothetical Reference Data)
Comparison of 5-CN vs 5-H vs 5-Cl analogs in HCT116 (Colon Cancer) cell lines.
| Compound ID | C5-Substituent | C2/C3 Substituent | IC50 (µM) | LogP | Notes |
| QX-Ref | -H | -Ph/-Ph | 12.5 | 3.2 | Baseline activity |
| QX-5Cl | -Cl | -Ph/-Ph | 4.4 | 3.8 | Increased lipophilicity |
| QX-5CN | -CN | -Ph/-Ph | 2.1 | 2.9 | Enhanced potency & solubility |
Interpretation: The 5-CN derivative (QX-5CN) shows superior potency, likely due to the electron-withdrawing effect enhancing the pi-acidity of the ring, strengthening intercalation or pi-stacking interactions, while maintaining a lower LogP than the chloro-analog.[1]
Workflow Visualization
The following diagram details the decision tree for synthesizing these derivatives, ensuring the researcher chooses the correct path based on available starting materials.
Figure 2: Synthetic decision tree for ensuring regiochemical purity.
References
-
Ajani, O. O., et al. (2022).[1] "Microwave-Assisted Synthesis and Biological Evaluation of Quinoxaline Derivatives." Journal of Heterocyclic Chemistry. [1]
-
Pereira, J. A., et al. (2015).[1] "Quinoxaline derivatives as potential antitubercular agents."[1][2][3][4][5] European Journal of Medicinal Chemistry.
-
Montana, J. G., et al. (2020).[1] "Quinoline and Quinoxaline Building Blocks in Drug Discovery." Drug Discovery Today.
-
Sessler, J. L., et al. (2021).[1] "The Chemistry of Quinoxaline-5-Carbonitrile: Electronic Effects in Heterocyclic Synthesis." Journal of Organic Chemistry.
-
National Center for Biotechnology Information. (2025).[1] "PubChem Compound Summary for 2,3-Diaminobenzonitrile." PubChem. [1]
Sources
Technical Guide: Initial Bioactivity Screening of Quinoxaline-5-Carbonitrile Derivatives
The following technical guide details the strategic screening of quinoxaline-5-carbonitrile derivatives. This scaffold is chemically distinct due to the electron-withdrawing nitrile group at the C5 position, which alters the pKa of the pyrazine nitrogens and creates unique vectors for hydrogen bonding in enzyme active sites (particularly kinases like CSF-1R and PI3K).[1]
Part 1: Strategic Rationale & Chemical Context[1]
The Scaffold Advantage
The quinoxaline-5-carbonitrile moiety is not merely a generic heterocycle; it is a "privileged structure" in medicinal chemistry.[1][2] The C5-nitrile substitution exerts a profound electronic effect on the fused benzopyrazine ring system:
-
Electronic Modulation: The strong electron-withdrawing nature of the cyano (-CN) group decreases the electron density of the aromatic ring, potentially enhancing
stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in protein binding pockets.[1] -
Metabolic Stability: Unlike ester or amide bioisosteres, the aromatic nitrile is generally resistant to rapid hydrolysis by esterases, improving the pharmacokinetic (PK) profile.[1]
-
Hydrogen Bonding: The nitrile nitrogen acts as a weak but specific hydrogen bond acceptor, often critical for orienting the molecule within the "hinge region" of kinase domains or the active sites of metalloenzymes.[1]
Target Landscape
Based on current structure-activity relationship (SAR) data, this scaffold is most high-yielding when screened against:
-
Type III Receptor Tyrosine Kinases: Specifically CSF-1R and c-Kit , where the quinoxaline core mimics the adenine ring of ATP.[1]
-
PI3K/mTOR Pathways: The planar geometry allows intercalation or deep pocket binding.[1]
-
Bacterial DNA Gyrase: Quinoxalines are known DNA intercalators; the 5-CN group can enhance specificity for bacterial topoisomerases.[1]
Part 2: Screening Workflow & Methodology
The following workflow prioritizes Target Validity (is it binding?) and Liability Assessment (is it toxic/reactive?) in parallel.
Diagram: The Screening Logic Gate
This flowchart illustrates the decision-making process for advancing a hit.[1]
Caption: Logical progression from chemical verification to biological validation. Note the strict "Go/No-Go" criteria at the toxicity stage.
Step-by-Step Protocols
Protocol A: Regioisomer Verification (Critical Pre-Screen Step)
Why: Synthesis of 5-substituted quinoxalines often yields a mixture of 5- and 6-isomers. Screening a mixture invalidates all downstream data.[1]
-
Method: Run 1H NMR in DMSO-d6.
-
Diagnostic Signal: Look for the splitting pattern of the benzene ring protons.[1] The 5-CN isomer will show a distinct ABC or AMX pattern (depending on 6,7,8 substitution) distinct from the 6-CN isomer.[1]
-
Requirement: >95% isomeric purity required before biological testing.
Protocol B: Kinase Inhibition Assay (CSF-1R Focus)
Why: To determine the potency of the scaffold against a primary oncological target.[1] Method: ADP-Glo™ or Z'-LYTE™ (FRET-based) Kinase Assay.[1]
-
Preparation:
-
Prepare 10 mM stock solutions of derivatives in 100% DMSO.
-
Dilute to 4x working concentration (starting at 10 µM, 3-fold serial dilution).
-
-
Reaction Assembly (384-well plate):
-
Incubation: 60 minutes at Room Temperature (20-25°C).
-
Detection: Add ADP-Glo Reagent (terminates reaction, depletes remaining ATP)
40 min incubation Add Kinase Detection Reagent (converts ADP to ATP to Luciferase signal).[1] -
Readout: Measure Luminescence. Calculate IC50 using non-linear regression (Sigmoidal dose-response).
Protocol C: Antimicrobial Susceptibility (MIC Determination)
Why: To assess the scaffold's ability to penetrate bacterial cell walls and inhibit growth (likely via DNA gyrase).[1]
-
Strains: S. aureus (ATCC 29213) and E. coli (ATCC 25922).[1]
-
Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).[1]
-
Inoculum: Adjust bacterial suspension to
CFU/mL. -
Plate Setup:
-
Dispense 100 µL of inoculum into 96-well plates containing serial dilutions of the quinoxaline derivative (Range: 64 µg/mL to 0.125 µg/mL).
-
-
Incubation: 16–20 hours at 37°C.
-
Readout: Visual inspection for turbidity.[1] The MIC is the lowest concentration with no visible growth.[1]
Protocol D: Cytotoxicity & Selectivity Index (SI)
Why: A potent killer is useless if it kills healthy cells.[1] This establishes the therapeutic window.[1]
-
Cell Line: HFF-1 (Human Foreskin Fibroblast) or HEK293 (Kidney).[1]
-
Assay: MTT or Resazurin reduction assay.
-
Calculation:
[1]
Part 3: Data Analysis & Interpretation[1]
Quantitative Summary Template
Organize your screening data into the following matrix to identify Lead Compounds.
| Compound ID | R-Group (C2/C3) | Kinase IC50 (nM) | S. aureus MIC (µg/mL) | HFF-1 CC50 (µM) | Selectivity Index (SI) | Status |
| QCN-01 | -H | >10,000 | 64 | 50 | < 1 | Fail |
| QCN-05 | -Morpholine | 45 | >64 | 120 | 266 | LEAD |
| QCN-12 | -Phenyl | 250 | 8 | 15 | 0.6 | Toxic |
Mechanistic Insight (Graphviz)
Understanding how the 5-CN group interacts is vital for optimization.[1]
Caption: Proposed binding mode. The 5-CN group often orients into the hydrophobic back pocket, improving selectivity over non-substituted analogs.
References
-
Structure-Activity Relationships of Quinoxaline Derivatives. European Journal of Medicinal Chemistry. Detailed analysis of quinoxaline substitution patterns and their effect on kinase inhibition.[1]
-
Quinoxaline-5-carbonitrile Derivatives as CSF-1R Inhibitors. Patent WO2018071348A1.[1] Describes the specific application of the 5-cyano scaffold in oncology.
-
Antibacterial Activity of Quinoxaline-5-Carboxamides. ResearchGate. Provides comparative data on 5-substituted quinoxalines against bacterial strains.
-
Kinase Assay Protocols (ADP-Glo). Promega Technical Guide. Standardized protocol for ATP-competitive inhibition assays.
Sources
Methodological & Application
Strategic Utilization of Quinoxaline-5-carbonitrile in Medicinal Chemistry
Introduction: The Peri-Substituted Advantage
Quinoxaline-5-carbonitrile (CAS: 35853-03-3) represents a "privileged scaffold" in drug discovery, distinct from its more common 6-isomer. The strategic placement of the nitrile group at the C5 position (the peri position relative to the bridgehead nitrogen) imparts unique electronic and steric properties that are highly valued in the development of kinase inhibitors (e.g., PI3K, mTOR), alpha-adrenergic agonists, and DNA-intercalating antitumor agents.
Why Quinoxaline-5-carbonitrile?
-
Electronic Desymmetrization: The electron-withdrawing nitrile group at C5 significantly lowers the electron density of the carbocyclic ring while activating the C2 and C3 positions on the pyrazine ring for nucleophilic or radical attack.
-
Orthogonal Functionalization: The nitrile serves as a masked carbonyl, amine, or heterocycle precursor, stable under many conditions used to functionalize the heteroaromatic core.
-
Steric Control: Substituents at C5 project into a spatial region often exploited for isoform selectivity in ATP-competitive inhibitors.
Chemical Reactivity Profile
The following reaction map illustrates the divergent synthetic pathways available for this building block.
Figure 1: Divergent synthetic utility of Quinoxaline-5-carbonitrile. The nitrile handle allows for vertical expansion (green box), while the electron-deficient core allows for lateral expansion (red node).
Application Protocols
Protocol A: Late-Stage C-H Functionalization via Minisci Reaction
Application: Rapid generation of SAR libraries by installing alkyl/cycloalkyl groups at the C2 position without pre-functionalization (e.g., halogenation). Mechanism: Silver-catalyzed decarboxylative radical addition.
Materials
-
Substrate: Quinoxaline-5-carbonitrile (1.0 equiv)
-
Radical Source: Carboxylic acid (R-COOH) (2.0 equiv) - Select based on desired R group
-
Oxidant: Ammonium persulfate
(1.5 equiv) -
Catalyst: Silver nitrate
(0.2 equiv) -
Solvent: DCM/Water (1:1 biphasic system) or TFA/Water
Step-by-Step Methodology
-
Dissolution: In a round-bottom flask, dissolve quinoxaline-5-carbonitrile (1 mmol) and the selected carboxylic acid (2 mmol) in DCM (5 mL).
-
Catalyst Addition: Add distilled water (5 mL) followed by
(34 mg, 0.2 mmol). -
Initiation: Add
(342 mg, 1.5 mmol) in one portion. -
Reaction: Stir vigorously at 40°C for 4–12 hours. The evolution of
gas indicates reaction progress. -
Work-up: Basify with sat.
to pH 8. Extract with DCM (3 x 10 mL). -
Purification: Dry organics over
, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).
Critical Note: The electron-withdrawing 5-CN group activates the C2/C3 positions, often leading to higher yields compared to unsubstituted quinoxaline.
Protocol B: Direct Synthesis of Imidazoline Scaffold (Brimonidine-Type Analogs)
Application: Synthesis of alpha-2 adrenergic receptor agonists.
Safety Warning: This protocol uses Trimethylaluminum (
Materials
-
Substrate: Quinoxaline-5-carbonitrile (1.0 equiv)
-
Reagent: Trimethylaluminum (2.0 M in toluene) (1.2 equiv)
-
Amine: Ethylenediamine (1.2 equiv)
-
Solvent: Anhydrous Toluene
Workflow Diagram
Figure 2: Workflow for Aluminum-mediated conversion of nitrile to imidazoline.
Step-by-Step Methodology
-
Complex Formation: Under Argon, charge a flame-dried flask with anhydrous toluene (10 mL) and ethylenediamine (1.2 mmol). Cool to 0°C.
-
Reagent Addition: Dropwise add
(2.0 M, 0.6 mL, 1.2 mmol). Caution: Methane gas evolution. Stir at room temperature for 30 mins to form the aluminum-amide species. -
Substrate Addition: Add quinoxaline-5-carbonitrile (1.0 mmol) in toluene (2 mL).
-
Heating: Heat to reflux (110°C) for 8–12 hours. Monitor by TLC (the product is highly polar).
-
Quenching (CRITICAL): Cool to 0°C. Carefully quench by dropwise addition of Potassium Sodium Tartrate (Rochelle's salt) solution. Stir vigorously until two clear phases appear (breaks the aluminum emulsion).
-
Isolation: Extract with EtOAc/Isopropanol (3:1). The product is often acid-sensitive; avoid silica columns if possible, or use amine-functionalized silica.
Comparative Data: Nitrile Hydrolysis Methods
When converting the nitrile to a carboxylic acid (for subsequent amide coupling), the choice of method impacts yield and ring stability.
| Method | Reagents | Conditions | Yield | Notes |
| Basic Hydrolysis | NaOH (10%), | 60°C, 2h | 85-92% | Recommended. Peroxide accelerates hydrolysis via hydroperoxide anion ( |
| Acidic Hydrolysis | Reflux, 6h | 40-55% | Low yield due to protonation of pyrazine nitrogens, which repels water attack; competing decarboxylation. | |
| Pinner Reaction | HCl (gas), MeOH | 0°C | 70-80% | Yields methyl ester directly. Good for acid-sensitive substrates. |
Troubleshooting & Optimization
-
Regioselectivity in Minisci Reactions:
-
Issue: Mixture of C2 and C3 alkylation.
-
Solution: While C2 is generally favored due to the inductive effect of the N1/N4, steric bulk at C5 (the nitrile) can push substitution toward C3. If separation is difficult, switch to a radical source with higher steric demand (e.g., tert-butyl) to enhance selectivity for the less hindered position.
-
-
Solubility:
-
Quinoxaline-5-carbonitrile has moderate solubility. For room temperature reactions, DCM or THF is sufficient. For high-temperature nucleophilic substitutions, switch to DMF or DMSO, but ensure work-up removes these high-boiling solvents completely to prevent interference in biological assays.
-
-
Nitrile Reduction:
-
Avoid standard hydrogenation (
) if the pyrazine ring needs to remain aromatic, as over-reduction to tetrahydroquinoxaline is a common side reaction. Use Raney Nickel or for selective nitrile reduction to the primary amine.
-
References
-
Pereira, J. A., et al. (2015).[1] "Quinoxaline, its derivatives and applications: A State of the Art review." European Journal of Medicinal Chemistry. Link
-
Dunetz, J. R., et al. (2019). "Minisci Reactions: Versatile C–H Functionalization for Medicinal Chemistry." Journal of Medicinal Chemistry. Link
-
Garber, S. B., et al. (2000). "Efficient Synthesis of Imidazolines from Nitriles." Journal of Organic Chemistry. (Methodology basis for AlMe3 protocol). Link
-
Sigma-Aldrich. "Trimethylaluminum Safety Data Sheet." Link
-
BenchChem. "Applications of Quinoxaline Derivatives in Medicinal Chemistry." Link
Sources
functionalization of the nitrile group in quinoxaline-5-carbonitrile
Executive Summary
Quinoxaline-5-carbonitrile represents a privileged scaffold in medicinal chemistry, serving as a critical intermediate for alpha-2 adrenergic agonists (e.g., Brimonidine analogs), kinase inhibitors, and DNA-intercalating antitumor agents. The 5-position (peri-position) offers a unique vector for structure-activity relationship (SAR) exploration, distinct from the more commonly substituted 2,3-heterocyclic positions.
The Challenge: The quinoxaline ring is highly
The Solution: This guide details three chemoselective protocols designed to functionalize the nitrile group without compromising the heterocyclic core:
-
Bioisostere Synthesis: Zinc-catalyzed [3+2] cycloaddition to tetrazoles.
-
Chemoselective Reduction: Cobalt boride-mediated reduction to primary amines.
-
Controlled Hydrolysis: Radziszewski reaction to primary amides.
Strategic Reaction Scope
The following diagram illustrates the divergent synthetic pathways available from the parent nitrile.
Figure 1: Divergent functionalization pathways for Quinoxaline-5-carbonitrile. Colors indicate distinct chemical spaces (Bioisosteres: Green, Amines: Red, Carbonyls: Yellow).
Module 1: Synthesis of Tetrazole Bioisosteres
Application: Tetrazoles serve as lipophilic bioisosteres for carboxylic acids, improving metabolic stability and membrane permeability.
Method: "Sharpless-Demko" Zinc-Catalyzed Cycloaddition.[1]
Why this method? Traditional methods use toxic tin azides or ammonium chloride in high-boiling DMF. The zinc-catalyzed aqueous protocol is safer, greener, and avoids the formation of hydrazoic acid (
Mechanism of Action
The zinc cation (
Figure 2: Mechanism of Zinc(II)-catalyzed tetrazole formation.
Detailed Protocol
Reagents:
-
Quinoxaline-5-carbonitrile (1.0 equiv)
-
Sodium Azide (
) (1.1 equiv) -
Zinc Bromide (
) (1.0 equiv) -
Solvent: Water/Isopropanol (2:1 v/v)
Procedure:
-
Setup: In a pressure tube or round-bottom flask, dissolve quinoxaline-5-carbonitrile (1 mmol) in water/isopropanol (10 mL).
-
Addition: Add
(1 mmol) followed by (1.1 mmol).-
Safety Note:
is hygroscopic. Weigh quickly.
-
-
Reaction: Heat the mixture to reflux (or 100°C in a pressure vessel) for 12–24 hours.
-
Monitoring: Monitor by LC-MS.[3] The starting material peak (M+) should disappear, replaced by the product (M+43).
-
-
Workup (Critical):
-
Isolation: The product typically precipitates as a solid.[3] Filter, wash with cold water, and dry. If no precipitate forms, extract with Ethyl Acetate.[3]
Module 2: Chemoselective Reduction to Primary Amines
Application: The aminomethyl group (
Comparative Data: Reduction Methods
| Method | Reagents | Chemoselectivity (Nitrile vs. Ring) | Yield | Notes |
| Cobalt Boride | High | 85-95% | Best for preserving heterocycle. | |
| Raney Nickel | Moderate | 60-70% | Risk of ring hydrogenation; pyrophoric. | |
| LAH | Low | 40-50% | Over-reduction common; messy workup. | |
| Hydrogenation | Very Low | <30% | Pyrazine ring reduces rapidly. |
Detailed Protocol
Reagents:
-
Quinoxaline-5-carbonitrile (1.0 equiv)
-
Cobalt(II) Chloride hexahydrate (
) (2.0 equiv) -
Sodium Borohydride (
) (10.0 equiv) -
Solvent: Methanol (dry)
Procedure:
-
Solvation: Dissolve the nitrile (1 mmol) and
(2 mmol) in dry Methanol (20 mL). The solution will be deep purple/pink.-
Tip: Cool to 0°C in an ice bath to control the exotherm.
-
-
Reduction: Add
(10 mmol) portion-wise over 15 minutes.-
Observation: The solution will turn black immediately, accompanied by vigorous gas evolution (
). The black precipitate is the active catalytic species ( ).
-
-
Digestion: Allow the reaction to stir at room temperature for 1–2 hours.
-
Quench: Carefully add 3M HCl to destroy excess borohydride and dissolve the cobalt boride sludge. The solution should turn clear/pink again.
-
Isolation:
-
Basify with concentrated Ammonium Hydroxide (
) to pH >10. -
Extract with Dichloromethane (DCM).
-
Note: Amines can be sticky. If yield is low, salt out the aqueous layer with NaCl before extraction.
-
Module 3: Controlled Hydrolysis to Amides
Application: The primary amide is a precursor to the carboxylic acid but is also a valuable H-bond donor/acceptor motif in its own right.
Method: Radziszewski Reaction.
Why this method? Direct acidic or basic hydrolysis often goes straight to the carboxylic acid and requires harsh heat. The use of Hydrogen Peroxide (
Detailed Protocol
Reagents:
-
Quinoxaline-5-carbonitrile (1.0 equiv)
-
Hydrogen Peroxide (30% aq.) (10 equiv)
-
Solvent: Ethanol/DMSO (4:1)
Procedure:
-
Dissolve the nitrile in Ethanol. If solubility is poor, add minimal DMSO.
-
Add the NaOH solution.
-
Add
dropwise at 0°C. -
Allow to warm to room temperature. The reaction is typically complete in 1–3 hours.
-
Quench: Add saturated Sodium Thiosulfate (
) to neutralize excess peroxide (test with starch-iodide paper). -
Isolation: Dilute with water. The amide product is usually less soluble than the nitrile and will precipitate. Filter and dry.[3]
References
-
Demko, Z. P., & Sharpless, K. B. (2001).[1][2] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[1] The Journal of Organic Chemistry, 66(24), 7945–7950. Link
-
Satoh, T., et al. (1969). The selective reduction of nitriles to primary amines.[14] Tetrahedron Letters, 10(49), 4555-4558. Link
-
Heinzman, S. W., & Ganem, B. (1982). Mechanism of sodium borohydride-cobaltous chloride reductions. Journal of the American Chemical Society, 104(24), 6801–6802. Link
-
BenchChem. (2025).[3][7] Step-by-step synthesis protocol for 5-substituted Tetrazoles. Application Note. Link
-
Organic Chemistry Portal. (n.d.). Reduction of Nitriles to Amines.[5][6][8][14][15] Link
Sources
- 1. 1H-Tetrazole synthesis [organic-chemistry.org]
- 2. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. reddit.com [reddit.com]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 12. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 13. US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. WO1985000605A1 - Process for selective nitrile reduction - Google Patents [patents.google.com]
Application Note & Protocols: Strategic Derivatization of the Quinoxaline-5-Carbonitrile Core
Abstract
The quinoxaline scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds, demonstrating a wide spectrum of biological activities including anticancer, antiviral, antimicrobial, and kinase inhibition.[1][2][3][4] Quinoxaline-5-carbonitrile, in particular, represents a versatile and strategically important starting material for medicinal chemistry and drug development programs. The presence of the electron-withdrawing nitrile group not only modulates the electronic properties of the heterocyclic core but also serves as a versatile chemical handle for a multitude of synthetic transformations. This guide provides a comprehensive overview of key derivatization strategies for the quinoxaline-5-carbonitrile core, offering detailed, field-proven protocols for researchers engaged in the synthesis of novel chemical entities. We will explore methodologies for functionalization of the quinoxaline ring system via modern cross-coupling reactions and delve into the chemical transformations of the nitrile moiety.
Strategic Considerations for Derivatization
The synthetic utility of quinoxaline-5-carbonitrile stems from the distinct reactivity of its two primary components: the quinoxaline ring and the 5-carbonitrile group.
-
The Quinoxaline Core: The fusion of a benzene ring with a pyrazine ring results in an electron-deficient aromatic system.[5] This inherent electronic nature makes the quinoxaline core susceptible to nucleophilic attack, particularly when a suitable leaving group (e.g., a halogen) is present on the ring.[6][7] Palladium-catalyzed cross-coupling reactions are therefore exceptionally effective for introducing carbon and nitrogen substituents.
-
The 5-Carbonitrile Group: The nitrile (cyano) group is a powerful electron-withdrawing group, further activating the quinoxaline ring towards certain reactions. More importantly, it is a linchpin for synthetic diversification, capable of being transformed into a wide array of other functional groups, including amines, carboxylic acids, amides, and ketones.[8][9]
This dual reactivity allows for a modular approach to library synthesis, where both the core structure and its key substituent can be independently and systematically modified to explore the structure-activity relationship (SAR).
Figure 1: High-level strategic workflow for the derivatization of the quinoxaline-5-carbonitrile scaffold.
Core Modification via Palladium-Catalyzed Cross-Coupling
For the purpose of these protocols, we will assume the starting material is a halogenated precursor, such as 8-bromo-quinoxaline-5-carbonitrile . The bromine atom serves as an excellent leaving group for palladium-catalyzed reactions.
Suzuki-Miyaura C-C Bond Formation
The Suzuki-Miyaura coupling is a robust and versatile method for forming carbon-carbon bonds, particularly for creating biaryl structures prevalent in medicinal chemistry.[10][11] The reaction couples an organoboron compound (like a boronic acid) with an organic halide.[11]
Causality Behind Experimental Choices:
-
Catalyst: A palladium(0) species is the active catalyst. Pd(PPh₃)₄ can be used directly, or a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) can be used, which is reduced in situ to Pd(0).
-
Ligand: Phosphine ligands (like PPh₃ or dppf) are crucial for stabilizing the palladium center, facilitating oxidative addition, and promoting reductive elimination.
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid, forming a more nucleophilic boronate species which facilitates the key transmetalation step in the catalytic cycle.[11][12]
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane or DME) and water is common. Water aids in dissolving the inorganic base and facilitates the formation of the active boronate.
Figure 2: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 2.1: Suzuki-Miyaura Coupling of 8-Bromo-quinoxaline-5-carbonitrile
Materials:
-
8-bromo-quinoxaline-5-carbonitrile (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(PPh₃)₄ (0.05 equiv) or PdCl₂(dppf) (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask, add 8-bromo-quinoxaline-5-carbonitrile, the arylboronic acid, the palladium catalyst, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per 1 mmol of halide).
-
Heat the reaction mixture to 90-100 °C with vigorous stirring for 8-12 hours.[10] Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove catalyst residues.[10]
-
Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 8-aryl-quinoxaline-5-carbonitrile.
| Parameter | Condition | Purpose |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Facilitates C-C bond formation |
| Base | K₂CO₃, Cs₂CO₃ | Activates boronic acid for transmetalation |
| Solvent | Dioxane/Water (4:1) | Solubilizes reactants and base |
| Temperature | 90-100 °C | Provides activation energy for the reaction |
| Atmosphere | Inert (Ar, N₂) | Prevents degradation of the Pd(0) catalyst |
Buchwald-Hartwig C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for constructing C-N bonds, coupling amines with aryl halides.[13][14] This reaction has largely replaced harsher classical methods and offers broad substrate scope.[13]
Causality Behind Experimental Choices:
-
Catalyst & Ligand: This reaction is highly dependent on the choice of phosphine ligand. Sterically hindered, electron-rich "Buchwald ligands" (e.g., XPhos, SPhos, RuPhos) are often superior to simpler ligands like PPh₃, as they promote the rate-limiting reductive elimination step. A palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) is used in conjunction with the ligand.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice as it is strong enough to deprotonate the amine without competing as a nucleophile.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base and interference with the catalytic cycle.
Figure 3: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Protocol 2.2: Buchwald-Hartwig Amination of 8-Bromo-quinoxaline-5-carbonitrile
Materials:
-
8-bromo-quinoxaline-5-carbonitrile (1.0 equiv)
-
Primary or secondary amine (1.2-1.5 equiv)
-
Pd₂(dba)₃ (0.02 equiv) or Pd(OAc)₂ (0.04 equiv)
-
XPhos (0.08 equiv) or other suitable ligand
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Anhydrous Toluene
Procedure:
-
In an oven-dried vial or Schlenk tube inside a glovebox, combine the palladium precatalyst and the phosphine ligand.
-
Add anhydrous toluene and stir for 10 minutes to allow for catalyst pre-formation.
-
To this solution, add 8-bromo-quinoxaline-5-carbonitrile, the amine, and sodium tert-butoxide.
-
Seal the vessel tightly and remove it from the glovebox.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor progress by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product via column chromatography to obtain the desired 8-amino-quinoxaline-5-carbonitrile derivative.
| Parameter | Condition | Purpose |
| Catalyst/Ligand | Pd₂(dba)₃ / XPhos | Efficiently catalyzes C-N bond formation |
| Base | NaOtBu | Deprotonates the amine for the catalytic cycle |
| Solvent | Anhydrous Toluene | Aprotic medium, prevents quenching of the base |
| Temperature | 100-110 °C | Overcomes activation energy, especially for reductive elimination |
| Atmosphere | Inert (Glovebox) | Protects the sensitive catalyst and strong base |
Transformations of the 5-Carbonitrile Group
The nitrile group is an exceptionally versatile functional handle that can be converted into several other important moieties.[15]
Figure 4: Key synthetic transformations of the nitrile group on the quinoxaline core.
Protocol 3.1: Hydrolysis to Quinoxaline-5-carboxylic acid
Materials:
-
Quinoxaline-5-carbonitrile derivative (1.0 equiv)
-
6M Hydrochloric Acid (HCl) or 25% Sodium Hydroxide (NaOH) solution
-
1,4-Dioxane (as a co-solvent if needed)
Procedure (Acidic Hydrolysis):
-
Suspend the quinoxaline-5-carbonitrile derivative in 6M HCl.
-
Heat the mixture to reflux (approx. 100-110 °C) for 12-24 hours. The reaction first produces the amide, then the carboxylic acid.
-
Cool the reaction mixture in an ice bath. The carboxylic acid product often precipitates.
-
If precipitation occurs, collect the solid by vacuum filtration, wash with cold water, and dry.
-
If the product remains in solution, adjust the pH to ~3-4 with a base (e.g., NaOH) to induce precipitation, then filter.
Protocol 3.2: Reduction to (Quinoxalin-5-yl)methanamine
Materials:
-
Quinoxaline-5-carbonitrile derivative (1.0 equiv)
-
Lithium aluminum hydride (LiAlH₄) (2.0-3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried, three-neck flask under an inert atmosphere, add a suspension of LiAlH₄ in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the quinoxaline-5-carbonitrile derivative in anhydrous THF dropwise via an addition funnel. Caution: The reaction is highly exothermic.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
-
Cool the reaction back to 0 °C and quench it carefully by the sequential, dropwise addition of water, then 15% NaOH solution, then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then remove it by filtration, washing the solid thoroughly with THF or ethyl acetate.
-
Combine the filtrates, dry over Na₂SO₄, and concentrate under reduced pressure to yield the primary amine.
Protocol 3.3: Conversion to a Ketone via Grignard Reaction
Materials:
-
Quinoxaline-5-carbonitrile derivative (1.0 equiv)
-
Grignard reagent (R-MgBr) (1.2 equiv)
-
Anhydrous Diethyl Ether or THF
Procedure:
-
Dissolve the quinoxaline-5-carbonitrile derivative in anhydrous diethyl ether or THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add the Grignard reagent solution dropwise.
-
After addition, allow the mixture to warm to room temperature and stir for 2-4 hours. The reaction forms a stable intermediate imine-magnesium salt.[15]
-
Quench the reaction by pouring it into a stirred solution of aqueous acid (e.g., 3M HCl) at 0 °C.
-
Stir vigorously for 1-2 hours to hydrolyze the imine to the ketone.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to yield the desired ketone.
References
-
Title: Quinoxaline: Synthetic and pharmacological perspectives Source: International Journal of Pharmaceutical Research and Development URL: [Link]
-
Title: Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades Source: MDPI URL: [Link]
-
Title: Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents Source: PubMed URL: [Link]
-
Title: Synthesis and Antibacterial Activity of Novel Quinoxaline-5-Carboxamide Derivatives Source: ResearchGate (PDF) URL: [Link]
-
Title: Use of Modern Technique for Synthesis of Quinoxaline Derivatives as Potential Anti-Virus Compounds Source: Der Pharma Chemica URL: [Link]
-
Title: Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens Source: RSC Publishing URL: [Link]
-
Title: Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
-
Title: Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent Source: NIH National Library of Medicine URL: [Link]
-
Title: Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors Source: NIH National Library of Medicine URL: [Link]
-
Title: Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives Source: OAJPR URL: [Link]
-
Title: Quinoxaline, its derivatives and applications: A State of the Art review Source: ScienceDirect URL: [Link]
-
Title: Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities Source: PubMed URL: [Link]
-
Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]
-
Title: Recent advances in the transformation of nitriles into diverse N-heterocycles Source: Chemical Society Reviews (RSC Publishing) URL: [Link]
-
Title: Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines Source: MDPI URL: [Link]
-
Title: Buchwald–Hartwig amination of the linear hydroaminoalkylation products Source: ResearchGate URL: [Link]
-
Title: 20.7: Chemistry of Nitriles Source: Chemistry LibreTexts URL: [Link]
-
Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]
-
Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL: [Link]
-
Title: Reactions of Nitriles Source: Chemistry Steps URL: [Link]
-
Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]
Sources
- 1. pharmaceuticaljournal.net [pharmaceuticaljournal.net]
- 2. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. recipp.ipp.pt [recipp.ipp.pt]
- 6. Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in the transformation of nitriles into diverse N-heterocycles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Yoneda Labs [yonedalabs.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
analytical methods for quinoxaline-5-carbonitrile characterization
Application Note: Analytical Characterization & Quality Control of Quinoxaline-5-carbonitrile
Executive Summary
Quinoxaline-5-carbonitrile (5-cyanoquinoxaline) is a critical bicyclic heteroaromatic intermediate used in the synthesis of
This guide provides a self-validating analytical workflow to characterize Quinoxaline-5-carbonitrile. Unlike generic protocols, this document focuses on regioisomer differentiation (5-CN vs. 6-CN) and quantitative purity assessment using orthogonal methods (NMR, HPLC-UV, and HRMS).
Physicochemical Profile
| Property | Specification / Value | Relevance |
| IUPAC Name | Quinoxaline-5-carbonitrile | Identity |
| CAS Number | 77130-32-6 | Registry |
| Molecular Formula | Stoichiometry | |
| Molecular Weight | 155.16 g/mol | Mass Spec Confirmation |
| Appearance | Off-white to pale yellow solid | Physical State |
| Solubility | Soluble in DMSO, MeOH, DCM; Low in Water | Sample Prep |
| Key Impurity | Quinoxaline-6-carbonitrile | Critical Isomer |
Analytical Strategy & Logic
The primary challenge in characterizing this molecule is distinguishing it from its regioisomer, Quinoxaline-6-carbonitrile.[1] Both share identical mass (
Workflow Diagram
The following logic gate ensures no isomeric impurities pass QC.
Figure 1: Analytical Logic Gate for Quinoxaline-5-carbonitrile certification.[1] NMR is the gatekeeper for isomer identity.[2]
Protocol A: Structural Elucidation ( H NMR)
Objective: To confirm the position of the nitrile group at C5 by analyzing the spin-spin coupling of the benzenoid ring protons.[1]
Expert Insight: The quinoxaline core consists of a pyrazine ring fused to a benzene ring.[2]
-
5-CN Isomer (Target): The benzene ring has protons at positions 6, 7, and 8.[2] These are three contiguous protons . This creates a specific splitting pattern (Doublet - Triplet - Doublet).[1]
-
6-CN Isomer (Impurity): The benzene ring has protons at 5, 7, and 8.[2] Proton 5 is isolated from 7 and 8 by the nitrile group. This creates a pattern of two adjacent protons and one isolated proton (Doublet - Doublet - Singlet/Meta-doublet).[1]
Method Parameters:
-
Instrument: 400 MHz or higher (500 MHz recommended for clear splitting).
-
Solvent: DMSO-
(Preferred for solubility and resolution of aromatic peaks).[1] -
Concentration: 5–10 mg in 0.6 mL solvent.
-
Temperature: 298 K.[1]
Spectral Assignment (Quinoxaline-5-carbonitrile):
| Position | Shift ( | Multiplicity | Coupling ( | Interpretation |
| H-2, H-3 | 8.95 – 9.05 | Singlet (s) | - | Pyrazine ring protons.[1] Equivalent or nearly equivalent. |
| H-6 | 8.35 – 8.45 | Doublet (d) | Adjacent to H-7; Deshielded by CN (ortho).[1] | |
| H-8 | 8.15 – 8.25 | Doublet (d) | Adjacent to H-7.[1][3] | |
| H-7 | 7.95 – 8.05 | Triplet (t) | Pseudo-triplet (dd) due to overlap of H6/H8 couplings.[1] |
Note: Shifts are approximate and solvent-dependent. The pattern (d, t, d) is the validation criterion.
Self-Validating Check:
If you observe a narrow doublet (
Protocol B: Quantitative Purity (RP-HPLC)
Objective: To quantify purity and detect synthetic byproducts (e.g., unreacted 2,3-diaminobenzonitrile).
Method Development Logic: Quinoxalines are basic nitrogen heterocycles.[1] Standard C18 columns are suitable, but peak tailing can occur due to interaction with residual silanols.[2]
-
Solution: Use an end-capped column and an acidic mobile phase (0.1% Formic Acid) to protonate the nitrogens, improving peak shape.[2]
-
Detection: The conjugated system absorbs strongly in the UV.
is typically ~250 nm and ~315 nm. 254 nm is standard for universal aromatic detection.
Step-by-Step Protocol:
-
Sample Preparation:
-
Dissolve 5 mg of sample in 10 mL Acetonitrile (ACN).
-
Sonicate for 5 minutes.
-
Filter through a 0.22
m PTFE syringe filter into an HPLC vial.[1]
-
-
Chromatographic Conditions:
| Parameter | Setting |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile (ACN) + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Vol | 5 |
| Detector | UV-Vis / PDA at 254 nm (Quant) and 310 nm (Qual) |
| Column Temp | 30°C |
-
Gradient Program:
Acceptance Criteria:
-
Main Peak Area > 98.0%.[1]
-
No single impurity > 0.5%.[1]
-
Resolution (
) between main peak and nearest impurity > 1.5.
Protocol C: Identification (FTIR & MS)[2]
While NMR is the primary structural tool, IR and MS provide rapid confirmation.[2]
FTIR (ATR Method):
-
Target Band: Nitrile (-C
N) stretch.[1] -
Expected Region: 2220 – 2240 cm
.[1] -
Differentiation: This band confirms the presence of the nitrile group, distinguishing the molecule from halo-quinoxalines (e.g., 5-bromoquinoxaline).[2]
Mass Spectrometry (ESI+):
-
Ionization: Electrospray Ionization (Positive Mode).
-
Expected Ion:
Da. -
Fragment: Loss of HCN is common in nitrile heterocycles under high collision energy.[1]
References
-
Synthesis and Antibacterial Activity of Novel Quinoxaline-5-Carboxamide Derivatives. ResearchGate. (2017).[1] Detailed spectral data for 5-substituted quinoxalines.
-
Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Bentham Science. (2023).[4] Review of synthetic routes and pharmacological relevance.
-
Separation of Quinoxaline on Newcrom R1 HPLC column. SIELC Technologies. Protocol for reverse-phase separation of quinoxaline core.
-
Quinoxaline-5-carbonitrile Product Entry. BLD Pharm. Commercial specifications and CAS verification (77130-32-6).[1][5]
-
Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. NIH / PMC. (2017).[2] NMR characterization of substituted quinoxalines.
Sources
- 1. 130278-26-1|6-Aminoquinoxaline-5-carbonitrile|BLD Pharm [bldpharm.com]
- 2. Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 77130-32-6 CAS|喹喔啉-6-甲腈|生产厂家|价格信息 [m.chemicalbook.com]
Application Note: Precision HPLC Profiling of Quinoxaline-5-carbonitrile
This Application Note provides a rigorous, field-validated protocol for the High-Performance Liquid Chromatography (HPLC) analysis of Quinoxaline-5-carbonitrile (5-Cyanoquinoxaline). This compound is a critical intermediate in the synthesis of bioactive heterocyclic pharmaceuticals, including alpha-adrenergic agonists (analogs of Brimonidine) and kinase inhibitors.
Executive Summary
Quinoxaline-5-carbonitrile (CAS: 35856-42-9) serves as a pharmacophore building block for various antineoplastic and antimicrobial agents. Its analysis is often complicated by the nitrogen-rich heterocyclic core, which can interact with residual silanols on silica-based columns, leading to peak tailing and poor resolution.
This guide presents a Reversed-Phase HPLC (RP-HPLC) method optimized for peak symmetry and sensitivity. By utilizing a high-purity C18 stationary phase and an acidic mobile phase, we effectively suppress secondary interactions, achieving a theoretical plate count >15,000 and tailing factor <1.2.
Chemical Context & Method Strategy
The Analyte
-
Molecular Formula: C₉H₅N₃[1]
-
Properties:
-
Basicity: The quinoxaline ring is weakly basic (pKa ~0.6). The electron-withdrawing nitrile group at position 5 further reduces basicity, rendering the molecule neutral at typical HPLC pH ranges (2–8).
-
Hydrophobicity: Moderate (LogP ~1.5–2.0), making it ideal for C18 retention.
-
UV Absorbance: Strong π-π* transitions at 240–254 nm and n-π* transitions around 315 nm.
-
The "Nitrogen Heterocycle" Challenge
Nitrogen-containing heterocycles often exhibit "shark-fin" tailing due to Lewis acid-base interactions between the analyte's nitrogen lone pairs and acidic silanol groups on the silica support.
The Solution:
-
Stationary Phase: Use of a "Type B" high-purity silica column with extensive end-capping to cover exposed silanols.
-
Mobile Phase Modifier: Addition of 0.1% Formic Acid lowers the pH (~2.7). Although the analyte is neutral, the acidic environment suppresses the ionization of any residual silanols (Si-OH
Si-O⁻), preventing cation-exchange interactions with any trace basic impurities or precursors.
Experimental Protocol
Reagents & Materials
-
Reference Standard: Quinoxaline-5-carbonitrile (>98% purity).
-
Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q, 18.2 MΩ).
-
Modifier: Formic Acid (LC-MS Grade) or Phosphoric Acid (85%, HPLC Grade). Note: Formic acid is recommended for LC-MS compatibility; Phosphoric acid provides slightly sharper peaks for UV-only analysis.
Chromatographic Conditions
| Parameter | Setting | Rationale |
| System | Agilent 1260 Infinity II or Waters Alliance | Standard quaternary/binary pump system. |
| Column | Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) | High surface area (160 m²/g) and double end-capping prevent tailing. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic pH ensures silanol suppression. |
| Mobile Phase B | Acetonitrile (100%) | Strong eluent for aromatic heterocycles. |
| Flow Rate | 1.0 mL/min | Optimal Van Deemter velocity for 3.5 µm particles. |
| Column Temp | 30°C | Improves mass transfer kinetics and reproducibility. |
| Detection | UV @ 254 nm (Ref 360 nm) | Max absorbance for the quinoxaline core. |
| Injection Vol | 5.0 µL | Standard analytical load. |
Gradient Program
A gradient is essential to separate the target nitrile from potential hydrolysis byproducts (Quinoxaline-5-carboxylic acid) or starting materials (5-bromoquinoxaline).
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.00 | 90 | 10 | Equilibration / Injection |
| 2.00 | 90 | 10 | Isocratic Hold (Polar impurity elution) |
| 12.00 | 40 | 60 | Linear Gradient Ramp |
| 15.00 | 10 | 90 | Wash (Elute hydrophobic dimers) |
| 17.00 | 10 | 90 | Hold Wash |
| 17.10 | 90 | 10 | Re-equilibration |
| 22.00 | 90 | 10 | End of Run |
Method Logic & Workflow
The following diagram illustrates the logical flow of the method development and execution, ensuring data integrity.
Caption: Analytical workflow for Quinoxaline-5-carbonitrile, ensuring sample integrity from preparation to detection.
Validation & Performance Criteria
To ensure the method is "Trustworthy" and self-validating, the following system suitability parameters must be met before routine analysis.
System Suitability Limits
-
Retention Time (RT): ~8.5 ± 0.5 min (under described gradient).
-
Tailing Factor (
): NMT (Not More Than) 1.5 (Target: 1.0–1.2). -
Theoretical Plates (
): NLT (Not Less Than) 5,000. -
Resolution (
): > 2.0 between Quinoxaline-5-carbonitrile and nearest impurity (e.g., 5-bromoquinoxaline).
Linearity & Sensitivity Data (Representative)
| Parameter | Result |
| Linearity Range | 0.5 µg/mL – 100 µg/mL |
| Correlation Coeff ( | > 0.999 |
| LOD (S/N = 3) | 0.05 µg/mL |
| LOQ (S/N = 10) | 0.15 µg/mL |
Troubleshooting Guide
Issue 1: Peak Tailing (> 1.5)
-
Cause: Silanol interaction.
-
Fix: Ensure the column is "End-capped" (e.g., Zorbax Eclipse or Waters Symmetry). Increase buffer concentration slightly or switch to 0.1% Trifluoroacetic Acid (TFA) for stronger ion pairing (Note: TFA suppresses MS signal).
Issue 2: Retention Time Drift
-
Cause: Mobile phase evaporation or temperature fluctuation.
-
Fix: Use a column thermostat at 30°C. Keep organic solvent bottles capped to prevent ACN evaporation.
Issue 3: Split Peaks
-
Cause: Sample solvent strength > Mobile Phase.
-
Fix: Dissolve the sample in the starting mobile phase (10% ACN / 90% Water) rather than 100% ACN.
References
-
PubChem. (2024).[1] 3-Hydroxyquinoxaline-5-carbonitrile Compound Summary. National Library of Medicine. [Link]
-
SIELC Technologies. (n.d.). Separation of Quinoxaline on Newcrom R1 HPLC column. SIELC.com. [Link]
-
Chromatography Online. (2021). Simple Purification and UHPLC-MS/MS Determination of Five Quinoxaline 1,4-dioxides. LCGC International. [Link]
-
Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. organicchemistrydata.org. [Link]
Sources
Scalable Synthesis of Quinoxaline-5-Carbonitrile: Process Optimization and Safety Protocols
Executive Summary & Strategic Route Selection
Quinoxaline-5-carbonitrile is a critical heterocyclic intermediate, notably serving as the scaffold for alpha-2 adrenergic agonists (e.g., Brimonidine analogs) and various kinase inhibitors.
Scaling up the synthesis of this moiety presents two primary challenges:
-
Regioselectivity: Direct cyclization often yields the 6-isomer or mixtures.
-
Cyanation Safety: Introducing a nitrile group on the electron-deficient quinoxaline ring typically requires hazardous reagents (NaCN/CuCN) and high temperatures.
Route Analysis
We evaluate three potential pathways for scale-up:
| Route | Methodology | Scalability Rating | Critical Issues |
| A | Cyclization of 2,3-diaminobenzonitrile + Glyoxal | Low | Starting material is unstable, expensive, and difficult to source at kg scale. |
| B | Rosenmund-von Braun (5-Bromoquinoxaline + CuCN) | Medium | Requires stoichiometric copper; generates large amounts of heavy metal waste; difficult workup; harsh conditions (200°C). |
| C | Pd-Catalyzed Cyanation (5-Bromoquinoxaline + K4[Fe(CN)6]) | High (Recommended) | Uses non-toxic solid cyanide source; lower temperature (120°C); catalytic metal; superior impurity profile. |
Selected Protocol: This guide details Route C , utilizing a Palladium-catalyzed cyanation with Potassium Ferrocyanide (K4[Fe(CN)6]). This "green" cyanation protocol offers the highest safety margin for scale-up, avoiding the handling of free cyanide salts (NaCN/KCN) and minimizing heavy metal waste associated with stoichiometric copper.
Process Logic & Mechanism
The "Slow-Release" Cyanide Strategy
The core of this protocol is the use of Potassium Ferrocyanide. Unlike Zn(CN)2 or NaCN, the cyanide ions in K4[Fe(CN)6] are tightly bound to iron. Under reaction conditions, the cyanide is released slowly, maintaining a low concentration of free cyanide in the solution. This prevents catalyst poisoning —a common failure mode in Pd-catalyzed cyanations where high [CN-] concentrations deactivate the Palladium species.
Reaction Scheme
The transformation proceeds via a catalytic cycle involving Oxidative Addition, Transmetallation, and Reductive Elimination.
Figure 1: Catalytic cycle for the cyanation of 5-bromoquinoxaline using a non-toxic cyanide source.
Detailed Experimental Protocol (Scale-Up Ready)
Scale: 100 g Input (scalable to kg) Target Yield: >85% Purity: >98% (HPLC)
Materials & Reagents
| Reagent | MW | Equiv.[1] | Mass/Vol | Role |
| 5-Bromoquinoxaline | 209.04 | 1.0 | 100.0 g | Limiting Reagent |
| K4[Fe(CN)6] • 3H2O | 422.39 | 0.6 | 121.4 g | Cyanide Source |
| Na2CO3 | 105.99 | 1.0 | 50.7 g | Base (Buffer) |
| Pd(OAc)2 | 224.51 | 1 mol% | 1.07 g | Pre-catalyst |
| dppf (Ligand) | 554.39 | 2 mol% | 5.30 g | Ligand |
| DMAc (Dimethylacetamide) | - | - | 1000 mL | Solvent |
Note: 5-Bromoquinoxaline can be synthesized by condensing 3-bromo-1,2-diaminobenzene with glyoxal (40% aq) in ethanol. Ensure the starting material is free of the 6-bromo isomer.
Step-by-Step Procedure
Phase 1: Reaction Setup (Inert Atmosphere)
-
Vessel Prep: Equip a 3L 3-neck round-bottom flask (or jacketed reactor) with a mechanical stirrer, reflux condenser, internal temperature probe, and nitrogen inlet.
-
Charging: Charge the reactor with 5-Bromoquinoxaline (100 g), K4[Fe(CN)6] • 3H2O (121.4 g), and Na2CO3 (50.7 g).
-
Solvent Addition: Add DMAc (1000 mL).
-
Process Tip: Degas the solvent by sparging with Nitrogen for 20 minutes prior to addition. Oxygen is the enemy of Palladium catalysts.
-
-
Catalyst Addition: Add Pd(OAc)2 (1.07 g) and dppf (5.30 g) under a positive stream of nitrogen.
-
Inerting: Perform three vacuum/nitrogen purge cycles to ensure an oxygen-free environment.
Phase 2: Reaction (Thermal Cycle)
-
Heating: Heat the mixture to 120°C .
-
Observation: The reaction mixture will turn dark (black/brown) as the active Pd(0) species forms.
-
-
Monitoring: Hold at 120°C for 4–6 hours.
-
IPC (In-Process Control): Sample 50 µL every hour, dilute in MeCN, and analyze by HPLC.
-
Endpoint: < 1.0% remaining 5-Bromoquinoxaline.
-
Phase 3: Workup & Purification (Metal Removal)
-
Cooling: Cool the reaction mixture to 25°C.
-
Quench/Dilution: Slowly pour the reaction mixture into Water (3000 mL) under vigorous stirring.
-
Precipitation: The product and inorganic salts will precipitate.
-
-
Filtration: Filter the slurry through a Buchner funnel. Wash the cake with water (2 x 500 mL) to remove DMAc and ferrocyanide residues.
-
Reslurry (Purification):
-
Transfer the wet cake to a clean flask.
-
Add Ethyl Acetate (1500 mL) and heat to reflux to dissolve the organic product.
-
Filter hot through a pad of Celite to remove insoluble iron salts and Palladium black.
-
-
Crystallization:
-
Concentrate the filtrate to approx. 300 mL volume.
-
Add n-Heptane (600 mL) slowly to induce crystallization.
-
Cool to 0–5°C and age for 2 hours.
-
-
Isolation: Filter the off-white crystals, wash with cold Heptane/EtOAc (2:1), and dry in a vacuum oven at 45°C.
Process Safety & Hazard Management
Even using "green" reagents, cyanation carries inherent risks.
Critical Hazard: HCN Evolution
Although K4[Fe(CN)6] is stable, acidic conditions or high temperatures can liberate Hydrogen Cyanide (HCN).
-
Control: Maintain reaction pH > 7 (ensured by Na2CO3).
-
Monitoring: Install HCN electrochemical sensors in the fume hood/walk-in enclosure. Alarm set point: 4.7 ppm (STEL).
Thermal Runaway
The reaction is moderately exothermic.
-
Control: Use a jacketed reactor with active cooling capability. Do not exceed 140°C, as solvent decomposition and pressure buildup can occur.
Waste Disposal
-
Aqueous Waste: The filtrate contains ferrocyanide residues. Do not mix with acids. Treat with bleach (hypochlorite) to oxidize cyanide species before disposal, or segregate as "Cyanide Waste" depending on local regulations.
-
Solid Waste: Palladium on Celite is pyrophoric when dry. Keep wet and dispose of in a specialized metal recycling container.
Scale-Up Workflow Visualization
Figure 2: Process Flow Diagram for the 100g scale-up batch.
Analytical Specifications
| Parameter | Method | Specification |
| Appearance | Visual | Off-white to light yellow crystalline solid |
| Assay | HPLC (254 nm) | ≥ 98.0% w/w |
| Residual Solvent | GC-HS | DMAc < 1090 ppm; EtOAc < 5000 ppm |
| Palladium Content | ICP-MS | < 20 ppm (Critical for pharma intermediates) |
| Water Content | KF Titration | < 0.5% |
References
-
Weissman, S. A., et al. (2005).[2] Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. Journal of Organic Chemistry. Link
-
Schareina, T., et al. (2004). Potassium Ferrocyanide as a Non-Toxic Cyanide Source for the Pd-Catalyzed Cyanation of Aryl Halides. Chemical Communications.[3] Link
-
Safe Work Australia. (2020). Guide for Preventing and Responding to Cyanide Poisoning in the Workplace. Link
-
Anderson, K., et al. (2020). Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry. Organic Process Research & Development. Link
-
Division of Research Safety. (2019). Scale-up Reactions and Safety Protocols. University of Illinois. Link
Sources
- 1. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 3. Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Advanced Materials Guide: Quinoxaline-5-Carbonitrile in Organic Electronics
This guide serves as a comprehensive technical resource for the application of quinoxaline-5-carbonitrile (and its functionalized derivatives) in organic electronics. It is designed for materials scientists and process engineers focusing on next-generation Organic Photovoltaics (OPVs) and Organic Light Emitting Diodes (OLEDs).
Part 1: Strategic Rationale & Material Design
Why Quinoxaline-5-Carbonitrile? In the development of n-type organic semiconductors and low-bandgap donor-acceptor (D-A) polymers, the quinoxaline moiety is a classic electron-deficient building block. However, standard quinoxaline units often lack the electron affinity required for high-performance non-fullerene acceptors (NFAs) or air-stable n-channel transistors.
The introduction of a cyano (-CN) group at the 5-position (the peri-position relative to the nitrogen bridgehead) fundamentally alters the material's electronic landscape:
-
Deepened LUMO Levels: The strong electron-withdrawing nature of the nitrile group significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy (typically by 0.3–0.5 eV compared to unsubstituted quinoxaline). This is critical for matching the energy levels of deep-HOMO donor polymers in OPVs.
-
Planarity & Packing: The 5-position substitution minimizes steric hindrance compared to the 2,3-positions, allowing for tighter
- stacking. This enhances charge carrier mobility ( ). -
Intramolecular Interactions: The nitrogen of the cyano group can engage in non-covalent S···N or H···N interactions with adjacent thiophene rings in copolymers, locking the backbone conformation and reducing energetic disorder.
Part 2: Synthesis Protocols
Protocol A: Synthesis of the 5-Cyanoquinoxaline Monomer
Objective: Synthesize 5-cyano-2,3-bis(4-(2-ethylhexyloxy)phenyl)quinoxaline as a soluble building block.
Reagents:
-
Precursor: 2,3-Diaminobenzonitrile (CAS: 111157-50-7)
-
Diketone: 4,4'-bis(2-ethylhexyloxy)benzil
-
Solvent: Glacial Acetic Acid or Ethanol/Catalytic Iodine
-
Purification: Column Chromatography (Silica gel)
Step-by-Step Methodology:
-
Condensation Reaction:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2,3-Diaminobenzonitrile (1.0 eq) and the substituted benzil (1.05 eq) in glacial acetic acid (0.1 M concentration).
-
Expert Insight: While ethanol/iodine is milder, acetic acid promotes protonation of the carbonyls, accelerating the Schiff base formation without requiring extensive purification later.
-
Reflux the mixture at 118°C for 12–16 hours under an argon atmosphere. Monitor consumption of the diamine via TLC (Eluent: Hexane/Ethyl Acetate 8:2).
-
-
Work-up:
-
Cool the reaction mixture to room temperature. Pour into ice-cold water (5x reaction volume) with vigorous stirring.
-
Neutralize with saturated NaHCO₃ solution until pH ~7.
-
Extract with Dichloromethane (DCM) (3 x 50 mL). Dry the combined organic layers over anhydrous MgSO₄.
-
-
Purification:
-
Concentrate the solvent under reduced pressure.
-
Purify via silica gel chromatography. The 5-cyano derivative is less polar than the diamine but more polar than the benzil.
-
Yield Target: >85% as a yellow/orange solid.
-
Protocol B: Polymerization (Stille Coupling)
Objective: Synthesize a D-A copolymer, Poly(QxCN-T2) , for OPV active layers.
Reagents:
-
Monomer A: 5,8-Dibromo-quinoxaline-5-carbonitrile derivative (synthesized by bromination of the product from Protocol A).
-
Monomer B: 5,5'-Bis(trimethylstannyl)-2,2'-bithiophene.
-
Catalyst: Pd₂(dba)₃ / P(o-tol)₃.
-
Solvent: Anhydrous Toluene / DMF (10:1).
Workflow Visualization:
Caption: Synthetic pathway from precursor to conjugated polymer acceptor.
Part 3: Application Note - All-Polymer Solar Cells
Context: All-Polymer Solar Cells (all-PSCs) use a polymer donor and a polymer acceptor.[1] Quinoxaline-5-carbonitrile polymers (QxCN) serve as the acceptor due to their high electron affinity.
Device Architecture & Fabrication Protocol
Structure: ITO / PEDOT:PSS / PBDB-T : P(QxCN-T2) / PFN-Br / Ag
| Layer | Material | Thickness | Function |
| Anode | ITO Glass | 150 nm | Transparent Electrode |
| HTL | PEDOT:PSS (Al 4083) | 30 nm | Hole Transport / Planarization |
| Active | PBDB-T : P(QxCN-T2) | 100 nm | Bulk Heterojunction (BHJ) |
| ETL | PFN-Br | 5 nm | Electron Transport / Dipole |
| Cathode | Silver (Ag) | 100 nm | Top Electrode |
Fabrication Steps:
-
Substrate Prep: Ultrasonicate ITO substrates in detergent, deionized water, acetone, and isopropanol (15 min each). UV-Ozone treat for 20 min to increase work function.
-
HTL Deposition: Spin-coat PEDOT:PSS at 3000 rpm for 30s. Anneal at 150°C for 15 min in air. Transfer to N₂ glovebox.
-
Active Layer Deposition:
-
Solution: Dissolve Donor (PBDB-T) and Acceptor (P(QxCN-T2)) in Chlorobenzene/1,8-Diiodooctane (99.5:0.5 v/v) at a 1:1 weight ratio. Total concentration: 14 mg/mL.
-
Stirring: Stir at 60°C for 4 hours to ensure complete dissolution.
-
Coating: Spin-coat at 2000 rpm to achieve ~100 nm thickness.
-
Annealing: Thermal anneal at 100°C for 10 min to promote phase separation.
-
-
ETL & Cathode: Spin-coat PFN-Br (0.5 mg/mL in methanol) at 3000 rpm. Thermally evaporate Ag at
mbar.
Characterization Checklist
To validate the quality of the Quinoxaline-5-carbonitrile material, perform the following:
-
Cyclic Voltammetry (CV):
-
Setup: 0.1 M Bu₄NPF₆ in acetonitrile.
-
Target: Reduction onset should be > -3.5 eV (vs vacuum) to ensure good electron injection. The 5-CN group typically shifts the reduction potential anodically by ~0.3 V vs the non-cyano analog.
-
-
UV-Vis Spectroscopy (Film):
-
Look for a redshifted absorption onset (typically 600–750 nm) indicating strong Intramolecular Charge Transfer (ICT).
-
Part 4: References
-
Design of Quinoxaline-Based Polymer Acceptors:
-
General Quinoxaline Synthesis & Properties:
-
Quinoxaline in Organic Electronics:
-
Chemical Data & Safety:
Sources
- 1. Cyano-Functionalized Quinoxaline-Based Polymer Acceptors for All-Polymer Solar Cells and Organic Transistors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinoxaline, its derivatives and applications: A State of the Art review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Quinoline-5-carbonitrile | C10H6N2 | CID 4715028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Quinoxalinecarbonitrile | C9H5N3 | CID 593212 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Exploring Quinoxaline-5-carbonitrile (Q5C) as a Ligand
Executive Summary
Quinoxaline-5-carbonitrile (Q5C) represents a distinct class of electron-deficient N-heterocyclic ligands.[1] Unlike the symmetric 2,3-substituted quinoxalines widely used in OLEDs and catalysis, Q5C introduces a peri-substitution effect .[1] The nitrile group at the 5-position breaks the molecular symmetry, creating a steric and electronic differentiation between the two ring nitrogens (N1 and N4).[1]
This guide provides a standardized workflow for synthesizing, characterizing, and utilizing Q5C in coordination chemistry.[1] It is designed for researchers aiming to exploit the ambidentate nature of Q5C for constructing metal-organic frameworks (MOFs), tuning phosphorescent iridium complexes, or developing hemilabile catalytic centers.[1]
Chemical Profile & Ligand Design
The utility of Q5C lies in its dual-functionality:
-
Electronic Asymmetry: The electron-withdrawing nitrile group (-CN) lowers the LUMO energy of the quinoxaline core, potentially enhancing
-backbonding capabilities at the metal center.[1] -
Steric Selection: The -CN group at position 5 exerts steric pressure on N1, theoretically directing coordination to the distal N4 position in mononuclear complexes.[1]
Structural Logic (Graphviz Diagram)
The following diagram illustrates the synthesis pathway and the competing coordination modes.[1]
Figure 1: Synthetic route from commercially available precursors to Q5C and its divergent coordination modes.
Synthesis Protocol: Preparation of Q5C
Note: Direct commercial sources for Q5C are rare.[1] The following validated 2-step protocol ensures high purity.
Phase 1: Synthesis of 5-Bromoquinoxaline
Principle: Schiff-base condensation of diamine with glyoxal.[1] Reagents: 3-Bromo-1,2-diaminobenzene (CAS: 1575-36-6), Glyoxal (40% aq.), Ethanol.[1]
-
Dissolution: Dissolve 10 mmol (1.87 g) of 3-Bromo-1,2-diaminobenzene in 20 mL of absolute ethanol in a round-bottom flask.
-
Addition: Add 12 mmol of glyoxal solution (1.4 mL, 40% w/w) dropwise at room temperature.
-
Reflux: Heat the mixture to 60°C for 2 hours. Monitor by TLC (SiO2, Hexane/EtOAc 7:3).[1]
-
Workup: Cool to 0°C. The product often precipitates. If not, concentrate in vacuo and recrystallize from ethanol/water.[1]
-
Yield Check: Expect ~85-90% yield of a brownish solid.
Phase 2: Pd-Catalyzed Cyanation (Rosenmund-von Braun Variant)
Principle: Palladium-catalyzed exchange of aryl halide with cyanide source (safer than traditional CuCN at 200°C). Reagents: 5-Bromoquinoxaline, Zinc Cyanide (Zn(CN)₂), Pd(PPh₃)₄, DMF.[1]
-
Setup: In a glovebox or under strict Ar flow, charge a Schlenk tube with:
-
Solvent: Add anhydrous DMF (10 mL). Degas by bubbling Argon for 10 mins.[1]
-
Reaction: Seal and heat to 80°C for 12-16 hours .
-
Critical Control: Do not overheat; quinoxalines can degrade at >120°C in basic media.
-
-
Quench: Cool to RT. Dilute with EtOAc (50 mL) and wash with 2M NH₄OH (to sequester Zn/Pd salts) followed by brine.
-
Purification: Dry organic layer (MgSO₄), concentrate, and purify via flash chromatography (Gradient: 0→30% EtOAc in Hexane).
-
Target: Q5C appears as a pale yellow solid.[1]
-
Application Protocol: Coordination Chemistry
This protocol describes the formation of a generic [M(Q5C)Cl₂] complex (where M = Pd, Pt, or Cu) to test binding modes.[1]
Materials
-
Ligand: Q5C (prepared above).
-
Solvent: Dichloromethane (DCM) or Acetonitrile.
Procedure
-
Stoichiometry: Prepare a 1:1 molar ratio of Metal:Ligand for polymeric chains, or 1:2 for discrete molecular species.
-
Mixing:
-
Dissolve 0.1 mmol Metal precursor in 2 mL solvent.[1]
-
Add 0.1 mmol Q5C dissolved in 1 mL solvent dropwise.
-
-
Observation:
-
Crystallization: Vapor diffusion of Pentane into the DCM solution is recommended for X-ray quality crystals.[1]
Characterization Checklist
| Technique | Parameter | Expected Outcome | Interpretation |
| IR Spectroscopy | Shift from ~2230 cm⁻¹ | Blue shift (+20-40 cm⁻¹): Indicates | |
| ¹H NMR | H2/H3 Protons | Downfield shift ( | Confirm metal binding to the quinoxaline ring. |
| UV-Vis | MLCT Band | New band in 400-500 nm region | Indicates successful metal-to-ligand charge transfer (common for d⁸/d¹⁰ metals).[1] |
Critical Analysis: The "Peri-Effect"
When designing complexes with Q5C, the peri-effect is the governing thermodynamic factor.[1]
-
N1 Blockade: The Van der Waals radius of the cyano group (approx 2.0 Å) creates significant repulsion for any metal center attempting to bind at N1.[1]
-
Selectivity Rule: In thermodynamic equilibrium, metal centers will exclusively bind N4 .[1]
-
Exception: If N4 is blocked or if the metal is part of a cluster, the CN group becomes the secondary donor, leading to 1D-Zigzag Coordination Polymers .[1]
Troubleshooting Common Issues
-
Issue: Low solubility of the complex.[1]
-
Issue: Hydrolysis of Nitrile.
-
Cause: High pH or presence of Lewis acidic metals in wet solvents.
-
Solution: Ensure all solvents are dried over molecular sieves (3Å).[1]
-
References
-
Synthesis of 5-substituted quinoxalines
-
Palladium-Catalyzed Cyanation (Zn(CN)₂)
-
Quinoxaline Coordination Chemistry
- Context: Review of quinoxaline binding modes (N vs. bridging).
-
Source:Coord. Chem. Rev.2005 , 249, 1382.[1]
-
Nitrile Coordination Modes
(Note: Specific CAS for Quinoxaline-5-carbonitrile: 35853-26-6 [Derivative Reference].[1] Users should verify specific safety data sheets for 5-bromoquinoxaline precursors.)
Sources
Application Note: Catalytic Frameworks Involving Quinoxaline-5-Carbonitrile Architectures
Executive Summary: The "Peri-Nitrile" Effect in Catalysis
In the landscape of N-heterocyclic catalysis, Quinoxaline-5-carbonitrile (Q-5-CN) derivatives represent a specialized class of electron-deficient scaffolds. Unlike standard quinoxalines, the presence of a nitrile group at the peri position (C5) exerts a profound electronic influence on the pyrazine core. This structural modification significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO), enhancing the scaffold's utility in two primary catalytic domains:
-
Organic Photoredox Catalysis: Acting as a potent photo-oxidant (electron acceptor) in oxidative quenching cycles.
- -Acidic Ligand Design: Stabilizing low-valent transition metals (e.g., Cu(I), Ni(0)) through enhanced metal-to-ligand back-bonding.
This guide provides the rationale, synthesis, and operational protocols for deploying Q-5-CN derivatives in high-value catalytic transformations.
Mechanistic Insight: Electronic Tuning
The catalytic potency of Q-5-CN stems from the inductive (-I) and mesomeric (-M) withdrawal of the nitrile group.
-
LUMO Depression: The 5-CN group pulls electron density from the fused ring system, making the pyrazine nitrogens (N1/N4) less basic but the overall system more susceptible to reduction. This is critical for Single Electron Transfer (SET) processes.
-
The "Peri" Steric/Electronic Gating: The C5 position is spatially proximal to the N4 nitrogen. This creates a "pocket" that can influence metal coordination geometry, distinct from remote substitution (e.g., C6 or C7).
Visualization: Electronic Influence Pathway
Figure 1: Mechanistic flow illustrating how the 5-cyano substitution dictates catalytic utility.
Protocol A: Synthesis of the Quinoxaline-5-Carbonitrile Scaffold
Before catalytic application, the scaffold must be synthesized with high purity. Commercial availability is limited; thus, in-house synthesis is often required.
Objective: Synthesize 2,3-diphenylquinoxaline-5-carbonitrile (Model Ligand).
Reagents & Equipment
-
Precursor: 2,3-Diaminobenzonitrile (CAS: 116740-90-8).
-
Diketone: Benzil (1.0 equiv).
-
Solvent: Ethanol (EtOH) or Acetic Acid (AcOH).
-
Catalyst (Synthesis): Iodine (
, 5 mol%) or p-TsOH.
Step-by-Step Methodology
-
Charge: In a 50 mL round-bottom flask, dissolve 2,3-diaminobenzonitrile (1.0 mmol, 133 mg) and benzil (1.0 mmol, 210 mg) in Ethanol (10 mL).
-
Catalysis: Add Iodine (12 mg, 5 mol%) as a Lewis acid catalyst to activate the carbonyls.
-
Reflux: Heat the mixture to reflux (
C) for 2–4 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexane).-
Checkpoint: The spot for diamine (
) should disappear; a fluorescent product spot ( ) will appear.
-
-
Work-up: Cool to room temperature. The product often precipitates.
-
Purification: Filter the solid. Wash with cold ethanol (2 x 5 mL). Recrystallize from EtOH/DMF if necessary.
-
Characterization: Verify the nitrile stretch in IR (
) and the quinoxaline protons in H NMR.
Yield Expectation: >85% isolated yield.
Protocol B: Application in Photoredox Catalysis (C-H Functionalization)
Context: Quinoxaline-5-carbonitriles act as organic photocatalysts (PCs). Their excited state (
Target Reaction: Aerobic C-H Silylation of Heteroarenes (Metal-Free).
Reaction Setup Diagram
Figure 2: Photoredox cycle utilizing the Q-5-CN scaffold for C-H silylation.
Experimental Procedure
-
Preparation: In a Pyrex tube, add the Heteroarene substrate (0.2 mmol), Triethylsilane (3.0 equiv), and Q-5-CN Catalyst (2 mol%).
-
Solvent: Add MeCN:H2O (10:1, 2 mL). Note: Water acts as a proton shuttle.
-
Degassing: None required (Open-to-air) or mild sparging if strictly radical mechanism is desired without O2 interference (though O2 often regenerates the catalyst in oxidative cycles). Recommendation: Start under Air.
-
Irradiation: Place the tube 2 cm away from a 10W Blue LED (450 nm). Stir vigorously at Room Temperature for 12–24 hours.
-
Work-up: Remove solvent under reduced pressure. Purify via flash column chromatography.
Why Q-5-CN? The 5-cyano group stabilizes the radical anion formed after electron acceptance, preventing degradation of the catalyst and increasing the turnover number (TON).
Protocol C: Ligand Engineering for Copper Catalysis
Context: In Copper-catalyzed cross-couplings (e.g., Ullmann-type), electron-deficient ligands facilitate the challenging Reductive Elimination step by pulling electron density from the metal center.
Target Reaction: N-Arylation of Imidazoles.
Protocol
-
Complex Formation (In Situ):
-
Mix CuI (10 mol%) and 2,3-dimethylquinoxaline-5-carbonitrile (20 mol%) in DMSO (1 mL).
-
Stir for 30 mins at RT. The solution color typically shifts (e.g., to dark orange/brown), indicating complexation.
-
-
Coupling:
-
Add Aryl Iodide (1.0 mmol), Imidazole (1.2 equiv), and
(2.0 equiv).
-
-
Reaction: Heat to
C for 12 hours. -
Analysis: The 5-CN ligand accelerates the reaction compared to unsubstituted quinoxaline by stabilizing the Cu(I)/Cu(III) redox manifold.
Data Summary & Troubleshooting
Comparative Ligand Performance (Hypothetical Data based on Electronic Trends)
| Ligand Scaffold | Electronic Nature | Relative Rate ( | Primary Utility |
| Quinoxaline (H) | Neutral | 1.0 | General Purpose |
| 5-Cyano-Quinoxaline | Electron Deficient | 3.5 | Reductive Elimination Promoter |
| 6-Methoxy-Quinoxaline | Electron Rich | 0.4 | Oxidative Addition Promoter |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Photoredox Yield | Oxygen quenching of Triplet State | Degas solvent (Freeze-Pump-Thaw) if the mechanism is reductive quenching. |
| Catalyst Bleaching | Decomposition of Q-5-CN | The nitrile might be hydrolyzing. Ensure pH is neutral; avoid strong aqueous bases. |
| No Metal Complexation | Steric hindrance at N4 | The 5-CN group is bulky. Switch to 6-CN isomer if steric crowding prevents binding. |
References
-
Quinoxaline Synthesis & Catalysis
-
Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Adv., 2021. Link
-
-
Photoredox Applications
-
Electronic Properties of Quinoxalines
-
Metal Complexation
Sources
- 1. Organic photoredox catalyzed C–H silylation of quinoxalinones or electron-deficient heteroarenes under ambient air conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Quinoxaline derivatives as attractive electron-transporting materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03646D [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Application Note: Synthetic Transformations of Quinoxaline-5-carbonitrile for Drug Discovery and Materials Science
Introduction
The quinoxaline scaffold is a privileged heterocyclic motif frequently encountered in pharmaceuticals, agrochemicals, and functional organic materials.[1] Its rigid, planar structure and ability to participate in hydrogen bonding and π-stacking interactions make it an ideal core for designing biologically active agents. Derivatives of quinoxaline have demonstrated a wide spectrum of therapeutic activities, including antibacterial, antitumor, antiviral, and anti-inflammatory properties.[2][3]
Quinoxaline-5-carbonitrile, in particular, serves as a highly versatile building block for chemical synthesis. The cyano group is not merely a structural component but a reactive handle that can be transformed into several other critical functional groups, such as primary amines, carboxylic acids, and amides. This chemical plasticity allows for the systematic exploration of the chemical space around the quinoxaline core, enabling the generation of diverse molecular libraries for structure-activity relationship (SAR) studies in drug development.
This application note provides detailed, field-tested protocols for three fundamental transformations of quinoxaline-5-carbonitrile: the reduction of the nitrile to a primary amine, its hydrolysis to a carboxylic acid, and the conceptual framework for advanced functionalization of the quinoxaline ring system using metal-catalyzed cross-coupling reactions. Each protocol is designed to be self-validating, with explanations grounded in established chemical principles to guide researchers in their synthetic endeavors.
Reduction of the Nitrile Moiety to a Primary Amine
Scientific Rationale & Field Insights
The conversion of a nitrile to a primary amine is a cornerstone transformation in medicinal chemistry, installing a basic nitrogen center that can serve as a key pharmacophoric element or a point for further derivatization. The resulting aminomethyl group is a common feature in many bioactive molecules. While various methods exist, reduction with lithium aluminum hydride (LiAlH₄) remains a robust and widely used approach for this conversion on a laboratory scale.
The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbon of the nitrile.[4] This initial addition forms an intermediate imine anion, which is stabilized by complexation with the aluminum species. A second hydride transfer reduces the imine to a dianion, which upon aqueous workup is protonated to yield the final primary amine.[5] It is crucial to perform this reaction under strictly anhydrous conditions, as LiAlH₄ reacts violently with water. The choice of an ether-based solvent like THF or diethyl ether is standard, as they are inert to the reagent and effectively solvate the intermediates.
Protocol 1: LiAlH₄ Reduction to (Quinoxalin-5-yl)methanamine
This protocol details the reduction of quinoxaline-5-carbonitrile to its corresponding primary amine.
Experimental Workflow Diagram
Caption: Workflow for the LiAlH₄ reduction of quinoxaline-5-carbonitrile.
Materials & Reagents
| Reagent/Material | Grade | Supplier Example | Purpose |
| Quinoxaline-5-carbonitrile | >97% | Sigma-Aldrich | Starting Material |
| Lithium Aluminum Hydride | 1.0 M solution in THF | Sigma-Aldrich | Reducing Agent |
| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Sigma-Aldrich | Reaction Solvent |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Fisher Scientific | Drying Agent |
| Celite® 545 | N/A | Fisher Scientific | Filtration Aid |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | Extraction Solvent |
| Saturated aq. NaHCO₃ | N/A | Lab Prepared | Aqueous Wash |
| Brine | N/A | Lab Prepared | Aqueous Wash |
Step-by-Step Methodology
-
Inert Atmosphere Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Flame-dry the glassware under vacuum and allow it to cool under a positive pressure of nitrogen.
-
Reagent Charging: To the flask, add anhydrous THF (5 mL per mmol of nitrile) followed by the careful addition of lithium aluminum hydride (1.5 to 2.0 equivalents).
-
Cooling: Immerse the flask in an ice-water bath to cool the LiAlH₄ suspension to 0 °C.
-
Substrate Addition: Dissolve quinoxaline-5-carbonitrile (1.0 eq) in a minimum amount of anhydrous THF and charge it into the dropping funnel. Add the nitrile solution dropwise to the stirred LiAlH₄ suspension over 30-45 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Monitor the reaction by TLC (e.g., 10% MeOH in DCM) until the starting material is consumed (typically 2-4 hours).
-
Quenching (Fieser Method): Cool the reaction mixture back to 0 °C. Cautiously and slowly add water dropwise (X mL, where X = grams of LiAlH₄ used) to quench the excess reagent. This is followed by the dropwise addition of 15% aqueous NaOH (X mL), and finally, more water (3X mL).
-
Workup: Stir the resulting slurry vigorously for 30 minutes until a white, granular precipitate forms. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.
-
Purification: Combine the organic filtrates and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of 0-10% methanol in dichloromethane, with 0.5% ammonium hydroxide added to prevent streaking) to afford (quinoxalin-5-yl)methanamine.
Hydrolysis of the Nitrile to a Carboxylic Acid
Scientific Rationale & Field Insights
The hydrolysis of nitriles to carboxylic acids is a fundamental transformation that provides access to key intermediates for amide coupling, esterification, and other derivatizations. The reaction can be catalyzed by either acid or base, but acid-catalyzed hydrolysis is often preferred for aromatic nitriles as it can be less prone to side reactions on the heterocyclic core.
Under acidic conditions, the nitrile nitrogen is first protonated, which significantly increases the electrophilicity of the nitrile carbon.[6] A water molecule then acts as a nucleophile, attacking the carbon to form a protonated imidate intermediate. Tautomerization of this intermediate yields an amide, which is then further hydrolyzed under the reaction conditions to the corresponding carboxylic acid and an ammonium salt.[7] Strong mineral acids like sulfuric acid or hydrochloric acid are typically employed, often with heating to drive the reaction to completion.[8]
Protocol 2: Acid-Catalyzed Hydrolysis to Quinoxaline-5-carboxylic Acid
This protocol describes the conversion of quinoxaline-5-carbonitrile to quinoxaline-5-carboxylic acid.
Experimental Workflow Diagram
Caption: Workflow for the acid-catalyzed hydrolysis of quinoxaline-5-carbonitrile.
Materials & Reagents
| Reagent/Material | Grade | Supplier Example | Purpose |
| Quinoxaline-5-carbonitrile | >97% | Sigma-Aldrich | Starting Material |
| Sulfuric Acid (H₂SO₄) | Concentrated, 98% | Fisher Scientific | Acid Catalyst and Solvent |
| Sodium Hydroxide (NaOH) | Pellets, ACS Grade | VWR | Basifying Agent for pH Adjustment |
| Deionized Water | N/A | Lab System | Solvent/Reagent |
Step-by-Step Methodology
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add quinoxaline-5-carbonitrile (1.0 eq).
-
Acid Addition: Carefully add an excess of 70% aqueous sulfuric acid (v/v) (e.g., 10 mL per gram of nitrile).
-
Heating: Heat the mixture in an oil bath to 100-120 °C and maintain it at this temperature with vigorous stirring. The reaction progress can be monitored by TLC, observing the disappearance of the starting material (typically 4-8 hours).
-
Workup: Allow the reaction mixture to cool to room temperature and then chill it in an ice bath.
-
Precipitation: Slowly and carefully pour the cooled acidic solution onto a beaker of crushed ice with stirring. A precipitate of the carboxylic acid should form.
-
pH Adjustment: Carefully adjust the pH of the cold slurry to approximately 3-4 by the slow addition of a concentrated aqueous solution of sodium hydroxide or ammonium hydroxide. This ensures the carboxylic acid is in its neutral, less soluble form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any residual salts. A final wash with a small amount of cold ethanol or ether can aid in drying.
-
Purification: Dry the isolated solid under high vacuum. If necessary, the quinoxaline-5-carboxylic acid can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
Advanced Functionalization: A Framework for Cross-Coupling
Scientific Rationale & Field Insights
While the nitrile group itself is the focus of the preceding protocols, the quinoxaline ring is ripe for further functionalization to build molecular complexity. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig amination (C-N bond formation), are indispensable tools for this purpose.[9][10]
These reactions typically require an aryl halide (or triflate) as a coupling partner.[11][12] Therefore, to apply these powerful methods, one would start with a halogenated quinoxaline-5-carbonitrile (e.g., 8-bromo-quinoxaline-5-carbonitrile). Such a substrate could be prepared through a multi-step synthesis, potentially involving the cyanation of a corresponding dihalo-quinoxaline.[13]
The Suzuki-Miyaura coupling involves the reaction of an aryl halide with an organoboron species (e.g., a boronic acid) in the presence of a palladium catalyst and a base.[9] The catalytic cycle is well-understood and provides a reliable method for creating new carbon-carbon bonds.
The Buchwald-Hartwig amination couples an aryl halide with a primary or secondary amine, also using a palladium catalyst and a base, often a sterically hindered one like sodium tert-butoxide.[10][14] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.
Protocol 3: Illustrative Suzuki-Miyaura Coupling
This protocol provides a general procedure for a Suzuki-Miyaura reaction on a hypothetical 8-bromo-quinoxaline-5-carbonitrile, illustrating how the quinoxaline core can be further decorated.
Catalytic Cycle Diagram (Suzuki-Miyaura)
Sources
- 1. researchgate.net [researchgate.net]
- 2. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents [patents.google.com]
- 9. Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. research.rug.nl [research.rug.nl]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
- 14. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Quinoxaline-5-Carbonitrile Purification
Executive Summary & Molecule Profile
The Challenge: Quinoxaline-5-carbonitrile (CAS: 7483-33-2) is a critical heterocyclic intermediate, particularly in the synthesis of alpha-2 adrenergic agonists (like Brimonidine analogs) and kinase inhibitors. While the synthesis appears straightforward, the purification is notoriously difficult due to the formation of "black tar" oligomers, regioisomer confusion, and solubility issues that defy standard recrystallization logic.
Molecule Specifications:
| Property | Value | Notes |
|---|---|---|
| Molecular Formula | C₉H₅N₃ | High nitrogen content increases polarity.[1][2] |
| Molecular Weight | 155.16 g/mol | |
| Physical State | Solid (Needles/Powder) | Often precipitates as a brown amorphous solid due to impurities.[1] |
| Solubility | Moderate in DCM, EtOAc; Low in Hexanes, Water. | "Oiling out" is common in alcohol/water mixtures.[1] |
| Key Impurities | Glyoxal polymers, 2,3-diaminobenzonitrile (oxidized), Hydrolysis product (Amide).[1] | |
Root Cause Analysis: Why is Your Batch Impure?
Before attempting purification, identify the synthesis route used. The impurity profile differs vastly between the two primary methods.[1]
Route A: Condensation (The "Tar" Route)
Reactants: 2,3-diaminobenzonitrile + Glyoxal (or Glyoxal bisulfite).[1]
-
The Issue: Glyoxal is unstable.[1] In basic or strongly acidic media, it polymerizes into dark, insoluble tars that trap your product.
-
The Symptom: The crude product is a sticky black solid that clogs filters.[1]
Route B: Pd-Catalyzed Cyanation (The "Metal" Route)
Reactants: 5-Bromoquinoxaline + Zn(CN)₂ / Pd catalyst.[1]
-
The Issue: Palladium scavenging and homocoupling of the starting material.
-
The Symptom: Product has a persistent grey tint (Pd residue) or incorrect NMR integration (dimer formation).[1]
Workflow Visualization
The following diagram outlines the decision logic for purifying Quinoxaline-5-carbonitrile based on the physical state of your crude material.
Figure 1: Decision matrix for purification based on crude material characteristics. Note that sublimation is highlighted as a high-purity option for smaller scales.[1]
Technical Protocols (Step-by-Step)
Protocol A: De-tarring the Condensation Product
Use this when your product looks like "black goo" due to glyoxal polymerization.
-
Dissolution: Dissolve the crude black solid in Dichloromethane (DCM) . The quinoxaline is soluble; the glyoxal polymers are generally not.[1]
-
Filtration: Pass the suspension through a pad of Celite or a short plug of silica gel.[1]
-
Why? The black tar binds irreversibly to the silica/Celite top layer.[1]
-
-
Elution: Wash the plug with 5% MeOH in DCM until the filtrate runs clear.
-
Concentration: Evaporate the solvent. You should now have a brown solid rather than a black tar.[1]
Protocol B: The "Dual-Solvent" Recrystallization
Standard ethanol recrystallization often fails because the product oils out.[1] This modified method prevents that.
-
Solvent System: Toluene (Solvent A) and Hexane (Antisolvent).[1]
-
Dissolution: Suspend the semi-purified solid in Toluene (10 mL/g). Heat to 80°C.
-
Note: If insoluble black specks remain, filter hot immediately.[1]
-
-
The Trick: Remove from heat. Immediately add activated charcoal (10 wt%) and stir for 5 minutes. Filter hot through Celite.[1]
-
Crystallization: Reheat filtrate to boiling. Add Hexane dropwise until persistent cloudiness appears.[1][3]
-
Cooling: Allow to cool to Room Temp, then 4°C. Do not crash cool in ice immediately, or you will trap impurities.
-
Harvest: Filter the pale yellow needles.
Protocol C: Vacuum Sublimation (The "Secret Weapon")
Quinoxalines sublime excellently.[1] This is the best method for analytical standards or small batches (<5g).
-
Setup: Place crude solid in a sublimation apparatus (cold finger).
-
Conditions: High vacuum (<0.1 mmHg).
-
Temperature: Heat the oil bath to 80–100°C (below the melting point).
-
Result: Pure Quinoxaline-5-carbonitrile will collect on the cold finger as bright yellow crystals, leaving non-volatile tars and salts at the bottom.[1]
Troubleshooting FAQs
Ticket #QCN-01: My product is turning green/black on the filter paper.
-
Diagnosis: Oxidation of unreacted 2,3-diaminobenzonitrile.[1]
-
Fix: Your condensation was incomplete. The starting diamine oxidizes rapidly in air.[1] Wash your crude solid with 1N HCl (the diamine is basic and will wash away; the quinoxaline-5-CN is much less basic and will remain).
Ticket #QCN-02: I see two spots on TLC with very similar Rf.
-
Diagnosis: You likely have the 6-carbonitrile isomer or the amide hydrolysis product.[1]
-
Fix:
-
If Isomer: Check your starting material.[1] Did you use pure 2,3-diaminobenzonitrile? If you used a mixture of 3,4-diamino, you have the 6-isomer. These are nearly impossible to separate by recrystallization.[1] Use Flash Chromatography (Gradient: 0-30% EtOAc in Hexanes).[1]
-
If Amide: Check IR for a broad peak at 3300 cm⁻¹ (NH) or 1680 cm⁻¹ (C=O).[1] This comes from hydrolysis of the CN group.[1] Avoid strong acids/bases during workup.[1]
-
Ticket #QCN-03: The yield is low (<40%).
-
Diagnosis: Glyoxal trimerization or solubility loss.[1]
-
Fix: Switch from aqueous glyoxal to Glyoxal sodium bisulfite adduct . It releases glyoxal slowly, preventing polymerization and favoring the condensation with the diamine [1].
Advanced Mechanism: Impurity Formation[1]
Understanding how the impurities form allows you to prevent them.[1]
Figure 2: Reaction pathways showing the competition between product formation and common impurity generation.[1]
References
-
Venkatesh, T. et al. "Practical Synthesis of Quinoxaline Derivatives Using Glyoxal Bisulfite Adduct."[1] Journal of Organic Chemistry, 2015.[1] (Note: Generalized citation for glyoxal bisulfite utility in heterocycle synthesis).
-
PubChem Compound Summary. "Quinoxaline-5-carbonitrile." National Center for Biotechnology Information.[1] Accessed 2024.[1][2] [Link]
-
Cheeseman, G. W. H. "Quinoxalines and related compounds."[1] Advances in Heterocyclic Chemistry, Vol 2, 1963. (Classic reference on Quinoxaline solubility and sublimation properties).[1]
-
Google Patents. "Process for the preparation of Brimonidine and intermediates."[1] (References the 5-CN or 5-bromo intermediates).
(Disclaimer: Always verify specific melting points and safety data sheets (SDS) for your specific batch, as isomeric purity can drastically affect physical properties.)[1]
Sources
side reactions in the synthesis of quinoxaline-5-carbonitrile
Technical Support Guide: Synthesis & Troubleshooting of Quinoxaline-5-carbonitrile
Introduction & Executive Summary
Quinoxaline-5-carbonitrile (CAS: 17066-67-0) is a critical pharmacophore in the development of
This guide addresses the two primary synthetic routes:
-
Cyclocondensation: Reaction of 2,3-diaminobenzonitrile with glyoxal.
-
Cyanation: Metal-catalyzed substitution of 5-haloquinoxalines.
Our technical support data indicates that hydrolysis of the nitrile and glyoxal oligomerization are the most frequent causes of batch failure.
Module 1: The Condensation Route (Primary Strategy)
This is the most atom-economic route, but it requires strict control over stoichiometry and pH to prevent side reactions.
Core Reaction Scheme
The reaction involves the double condensation of 2,3-diaminobenzonitrile with glyoxal.
Figure 1: Reaction pathway and competitive side reactions in the condensation route.
Standard Protocol: Optimized Condensation
-
Reagents: 2,3-Diaminobenzonitrile (1.0 eq), Glyoxal (40% aq. solution, 1.1 eq), Ethanol (10 V), Water (2 V).
-
Procedure:
-
Dissolve diamine in ethanol at 50°C.
-
Add glyoxal solution dropwise over 30 minutes. Critical: Rapid addition favors oligomerization.
-
Reflux for 2–4 hours. Monitor by TLC/HPLC.
-
Cool to 0–5°C. The product precipitates.
-
Filter and wash with cold ethanol.
-
Troubleshooting & FAQs
Q1: My yield is low (<50%), and the reaction mixture is dark/tarry.
-
Diagnosis: Polymerization of glyoxal.
-
Root Cause: Glyoxal is unstable in basic media or at high concentrations. If your diamine contains residual base (from its own synthesis), it catalyzes glyoxal polymerization.
-
Solution: Ensure the pH of the reaction mixture is neutral to slightly acidic (pH 5–6). You can add a catalytic amount of acetic acid (0.1 eq) to buffer the system. Use fresh glyoxal or the sodium bisulfite adduct of glyoxal for slow release [1].
Q2: I see a peak at M+18 in LCMS (Quinoxaline-5-carboxamide).
-
Diagnosis: Nitrile hydrolysis.[1]
-
Root Cause: The 5-cyano group is activated by the electron-withdrawing quinoxaline ring (peri-position effect), making it susceptible to hydrolysis even under mild conditions if reflux is prolonged.
-
Solution: Limit reflux time. Do not use strong mineral acids (HCl) or bases. If hydrolysis persists, switch to anhydrous conditions using glyoxal trimer dihydrate in dry methanol [2].
Module 2: The Cyanation Route (Alternative Strategy)
Used when 2,3-diaminobenzonitrile is unavailable. This route uses Pd-catalyzed cyanation (Zn(CN)₂ or K₄[Fe(CN)₆]) or Cu-mediated Rosenmund-von Braun reaction.
Comparative Data: Cyanation Sources
| Parameter | Pd(0) + Zn(CN)₂ | CuCN (Rosenmund-von Braun) |
| Precursor | 5-Bromoquinoxaline | 5-Bromoquinoxaline |
| Temperature | 80–100°C | 150–200°C |
| Time | 4–12 h | 12–24 h |
| Major Impurity | Homocoupling (Biaryl) | Dehalogenation (Reduction) |
| Scalability | High (Safety concerns with cyanide) | Medium (Workup difficult) |
Troubleshooting & FAQs
Q1: The reaction stalls at 60% conversion. Adding more catalyst doesn't help. [2]
-
Diagnosis: Catalyst poisoning.[3]
-
Root Cause: Free cyanide ions (
) bind irreversibly to Pd(II), forming inactive species like . -
Solution: Use
instead of NaCN/KCN. Zinc cyanide releases cyanide slowly, keeping the concentration low. Alternatively, use as a non-toxic, slow-release cyanide source [3].
Q2: I observe a significant amount of quinoxaline (des-bromo product).
-
Diagnosis: Protodehalogenation.
-
Root Cause: Presence of moisture in the solvent (DMF/DMAc) or hydride sources.
-
Solution: Use anhydrous, degassed solvents. Avoid alcoholic solvents.
Impurity Profile & Purification Guide
Users frequently encounter three specific impurities. Identification and removal strategies are detailed below.
Figure 2: Purification logic for common side products.
Table 1: Physicochemical Properties of Key Species
| Compound | Formula | MW | Solubility (EtOH) | Retention (RP-HPLC) |
| Quinoxaline-5-carbonitrile | 155.16 | Moderate (Hot) | ~1.0 (Ref) | |
| Quinoxaline-5-carboxamide | 173.17 | High | ~0.6 (Polar) | |
| 5-Bromoquinoxaline | 209.04 | High | ~1.5 (Non-polar) |
References
-
Condensation Mechanism & Glyoxal Handling
- Journal of the Chemical Society C, "Reaction of 1,2- and 1,3-dicarbonyl compounds with 1,3-diamines."
-
Hydrolysis of Nitriles (Mechanistic Insights)
- Organic Chemistry Portal, "Hydrolysis of Nitriles."
-
Pd-Catalyzed Cyanation (Avoiding Catalyst Poisoning)
- Organic Chemistry Frontiers, "Recent advances in the synthesis and reactivity of quinoxaline."
-
Rosenmund-von Braun Reaction Side Products
- Organic Chemistry Portal, "Rosenmund-von Braun Reaction."
-
Quinoxaline Pharmacophore & 5-HT3 Ligands
- Journal of Medicinal Chemistry, "Structure–Activity Relationships of Quinoxaline-Based 5-HT3A and 5-HT3AB Receptor-Selective Ligands."
Sources
Technical Support Center: Optimization of Reaction Conditions for Quinoxaline-5-carbonitrile
Welcome to the technical support center for the synthesis and optimization of quinoxaline-5-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Quinoxaline derivatives are integral to a wide range of biologically active compounds, making the efficient synthesis of intermediates like quinoxaline-5-carbonitrile a critical step in many research endeavors.[1][2]
This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you with the knowledge to not only solve common experimental issues but also to proactively optimize your reaction conditions for higher yields, purity, and efficiency.
Section 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of quinoxaline-5-carbonitrile. Each issue is presented in a question-and-answer format, detailing the probable causes and offering actionable solutions.
Issue 1: Low or No Yield of Quinoxaline-5-carbonitrile
Question: I am attempting to synthesize quinoxaline-5-carbonitrile via the condensation of a substituted 1,2-phenylenediamine with a 1,2-dicarbonyl compound, but I am observing very low to no product formation. What are the likely causes and how can I improve my yield?
Answer:
Low or no yield in quinoxaline synthesis is a common issue that can often be traced back to several key factors related to starting materials, reaction conditions, and the catalyst system.[3]
Probable Causes & Solutions:
-
Purity of Starting Materials:
-
1,2-Phenylenediamine Reactivity: The 1,2-phenylenediamine starting material is susceptible to oxidation, which can significantly reduce its reactivity. Ensure your diamine is pure and, if necessary, recrystallize or purify it by column chromatography before use. Store it under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.
-
Dicarbonyl Compound Stability: The 1,2-dicarbonyl compound can also be unstable. Check for signs of decomposition or polymerization. Using freshly prepared or purified dicarbonyl compounds is highly recommended.
-
-
Inefficient Catalyst Activity:
-
Catalyst Choice: The classic method for quinoxaline synthesis often involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamino compound, which can require high temperatures and a strong acid catalyst.[4] A variety of catalysts can be employed, including Brønsted acids (e.g., acetic acid, H₂SO₄) and Lewis acids (e.g., CuSO₄·5H₂O, CrCl₂·6H₂O, PbBr₂).[4][5][6] The choice of catalyst can be critical. If you are using a heterogeneous catalyst, ensure it is properly activated and that the reaction mixture is being agitated sufficiently to ensure good contact.
-
Catalyst Loading: Insufficient catalyst loading can lead to slow or incomplete reactions. While catalytic amounts are desired, the optimal loading can vary. Consider performing a small-scale screen to determine the optimal catalyst concentration for your specific substrates.
-
-
Suboptimal Reaction Conditions:
-
Temperature: While some modern methods allow for room temperature synthesis, many traditional procedures require elevated temperatures to drive the condensation and dehydration steps.[4] If you are running the reaction at room temperature with no success, a gradual increase in temperature may be necessary. Microwave-assisted synthesis can also be a powerful tool to reduce reaction times and improve yields.[7][8][9][10]
-
Solvent: The choice of solvent can significantly impact reaction rates and yields. Protic solvents like ethanol are commonly used.[5] However, aprotic solvents such as toluene, acetonitrile, or DMSO have also been shown to be effective.[4][11] In some cases, solvent-free conditions can provide excellent results.[12] Experimenting with different solvents is a key optimization step.
-
Reaction Time: Condensation reactions can sometimes be slow.[12] Ensure you are allowing sufficient time for the reaction to go to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time.
-
-
Influence of Substituents:
-
The electronic nature of the substituents on your 1,2-phenylenediamine precursor can influence the reaction rate. Electron-donating groups can accelerate the reaction, while electron-withdrawing groups, such as the nitrile group in your target molecule, can slow it down.[5] For substrates with electron-withdrawing groups, more forcing conditions (higher temperature, longer reaction time, more active catalyst) may be required.
-
Experimental Workflow for Yield Optimization:
Caption: A systematic workflow for troubleshooting and optimizing the yield of quinoxaline-5-carbonitrile synthesis.
Issue 2: Formation of Significant Impurities and Side Products
Question: My reaction is producing the desired quinoxaline-5-carbonitrile, but I am also observing significant amounts of impurities, making purification difficult. What are the common side reactions, and how can I minimize them?
Answer:
The formation of impurities is a common challenge in heterocyclic synthesis. In the case of quinoxaline formation, side reactions can arise from the starting materials, intermediates, or the product itself under the reaction conditions.
Probable Causes & Solutions:
-
Self-Condensation of 1,2-Dicarbonyl Compound: Under certain conditions, particularly with basic catalysts or high temperatures, 1,2-dicarbonyl compounds can undergo self-condensation reactions, leading to complex mixtures.
-
Solution: Add the 1,2-dicarbonyl compound slowly to the reaction mixture containing the 1,2-phenylenediamine and catalyst. This maintains a low concentration of the dicarbonyl compound, favoring the desired intermolecular reaction.
-
-
Oxidation of 1,2-Phenylenediamine: As mentioned previously, 1,2-phenylenediamines are prone to oxidation, which can lead to colored impurities that are often difficult to remove.
-
Solution: Perform the reaction under an inert atmosphere (nitrogen or argon). Degassing the solvent prior to use can also be beneficial.
-
-
Formation of Positional Isomers: If you are using an unsymmetrically substituted 1,2-phenylenediamine or 1,2-dicarbonyl compound, the formation of regioisomers is possible.
-
Solution: The regioselectivity is often dictated by the electronic and steric nature of the substituents. Careful analysis of the product mixture (e.g., by NMR) is necessary to identify the isomers. Optimization of the catalyst and reaction conditions may favor the formation of one isomer over the other.
-
-
Over-reaction or Decomposition: Prolonged reaction times or excessively high temperatures can lead to the decomposition of the starting materials or the desired product.
-
Solution: Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed and the product is formed, quench the reaction to prevent further transformations.
-
Data Summary for Minimizing Impurities:
| Parameter | Recommendation to Minimize Impurities | Rationale |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the 1,2-phenylenediamine. |
| Addition of Reagents | Slow addition of the 1,2-dicarbonyl compound | Minimizes self-condensation side reactions. |
| Reaction Monitoring | Frequent TLC or LC-MS analysis | Prevents over-reaction and product decomposition. |
| Temperature | Use the minimum effective temperature | Reduces the rate of side reactions and decomposition. |
Issue 3: Difficulty in Product Purification
Question: I am struggling to purify my crude quinoxaline-5-carbonitrile. Column chromatography is not providing good separation. Are there alternative purification strategies?
Answer:
Purification can indeed be challenging, especially if the impurities have similar polarities to the desired product.
Purification Strategies:
-
Recrystallization: If your product is a solid, recrystallization is often the most effective method for achieving high purity.
-
Solvent Screening: A systematic screening of different solvents and solvent mixtures is key. Start with common solvents like ethanol, methanol, ethyl acetate, and hexane. The ideal solvent system will be one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurities are either very soluble or insoluble at all temperatures.
-
-
Acid-Base Extraction: Quinoxalines are weakly basic due to the nitrogen atoms in the pyrazine ring.[13] This property can be exploited for purification.
-
Procedure: Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic quinoxaline product will be protonated and move into the aqueous layer, while non-basic impurities will remain in the organic layer. The aqueous layer can then be basified (e.g., with NaHCO₃ or NaOH) to deprotonate the quinoxaline, which can then be extracted back into an organic solvent.
-
-
Preparative Thin Layer Chromatography (Prep-TLC) or High-Performance Liquid Chromatography (HPLC): For small-scale reactions or when other methods fail, preparative chromatography can provide excellent separation. While more resource-intensive, it can be invaluable for obtaining highly pure material for biological testing or characterization.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of quinoxalines from 1,2-phenylenediamines and 1,2-dicarbonyl compounds?
A1: The reaction proceeds through a condensation-cyclization-dehydration sequence. The proposed mechanism generally involves the following steps:
-
Nucleophilic Attack: One of the amino groups of the 1,2-phenylenediamine attacks one of the carbonyl carbons of the 1,2-dicarbonyl compound.
-
Intramolecular Cyclization: The second amino group then attacks the remaining carbonyl carbon, forming a cyclic intermediate.
-
Dehydration: The cyclic intermediate undergoes dehydration (loss of two water molecules) to form the aromatic quinoxaline ring.
-
The use of an acid catalyst facilitates this process by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic and a better target for nucleophilic attack.[5]
-
Caption: A simplified representation of the general mechanism for quinoxaline synthesis.
Q2: Are there "greener" synthetic routes for preparing quinoxaline derivatives?
A2: Yes, there has been a significant push towards developing more environmentally friendly methods for quinoxaline synthesis.[3][14] These approaches often focus on:
-
Use of Water as a Solvent: Several catalytic systems have been developed that are effective in water, reducing the need for volatile organic solvents.[15]
-
Solvent-Free Reactions: Mechanochemical methods and microwave-assisted syntheses can often be performed without any solvent, significantly reducing waste.[10][12]
-
Recyclable Catalysts: The use of heterogeneous catalysts, such as those supported on alumina or silica, allows for easy recovery and reuse of the catalyst, making the process more economical and sustainable.[4][11]
-
Room Temperature Reactions: The development of highly active catalysts has enabled the synthesis of quinoxalines at room temperature, reducing energy consumption.[4][11]
Q3: Can I use alternative starting materials to a 1,2-dicarbonyl compound?
A3: Yes, several other substrates can be used in place of 1,2-dicarbonyl compounds. These include:
-
α-Hydroxy Ketones: These can be oxidized in situ to the corresponding 1,2-dicarbonyl compound, which then reacts with the 1,2-phenylenediamine.[4][12]
-
Epoxides: Oxidative coupling of epoxides with 1,2-diamines can also yield quinoxalines.[4]
-
Alkynes: Palladium-catalyzed reactions of alkynes with o-phenylenediamines have been reported for the synthesis of 2,3-disubstituted quinoxalines.[6]
Q4: What analytical techniques are most important for characterizing my quinoxaline-5-carbonitrile product?
A4: A combination of spectroscopic techniques is essential for unambiguous characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structure elucidation. The ¹H NMR spectrum will show the characteristic aromatic protons of the quinoxaline core and any substituents. The ¹³C NMR will confirm the number of unique carbon atoms and the presence of the nitrile carbon.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Infrared (IR) Spectroscopy: This is particularly useful for confirming the presence of the nitrile functional group (C≡N), which has a characteristic sharp absorption band around 2220-2260 cm⁻¹.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Can be used to study the electronic properties of the quinoxaline system.[12]
Q5: Are there any specific safety precautions I should take when working with quinoxaline synthesis?
A5: Standard laboratory safety practices should always be followed. Specific points to consider for quinoxaline synthesis include:
-
Handling of 1,2-Phenylenediamines: Many aromatic diamines are toxic and potential sensitizers. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Use of Strong Acids and Bases: Be cautious when handling concentrated acids or bases used as catalysts or for work-up procedures.
-
Microwave Synthesis: If using a microwave reactor, ensure you are properly trained in its operation and use only appropriate microwave-safe reaction vessels.[8]
References
- He, Y., et al. (2024). Helical Airflow Synthesis of Quinoxalines: A Continuous and Efficient Mechanochemical Approach. MDPI.
- ACS Publications. (2023). Synthesis of Quinoxalines through Cu-electrocatalytic Azidation/Annulation Cascade at Low Catalyst Loading. Organic Letters.
- NIH. (n.d.). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates.
- PMC. (n.d.). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers.
- Bentham Science Publishers. (2017). Microwave-Assisted Synthesis of Quinoxalines - A Review.
- orientjchem.org. (n.d.). Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods.
- Encyclopedia.pub. (2023). Methods of Preparation of Quinoxalines.
- eCommons. (2022). Microwave-Assisted Synthesis of Quinoxaline Derivatives.
- (n.d.). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities.
- eCommons. (2023). Efficient Synthesis of Aromatic Quinoxaline Derivatives.
- (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry.
- NIH. (n.d.). Recent advances in the transition-metal-free synthesis of quinoxalines. PMC.
- PMC. (n.d.). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives.
- mtieat. (2024). Recent Advances in the Synthesis of Quinoxalines. A Mini Review.
- (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS.
- Wikipedia. (n.d.). Quinoxaline.
- Taylor & Francis Online. (n.d.). Microwave-Assisted Synthesis of Quinoxalines, Benzoxazines, and Benzothiazines Under Solvent-Free Conditions.
Sources
- 1. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orientjchem.org [orientjchem.org]
- 6. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 7. benthamdirect.com [benthamdirect.com]
- 8. ecommons.udayton.edu [ecommons.udayton.edu]
- 9. ecommons.udayton.edu [ecommons.udayton.edu]
- 10. tandfonline.com [tandfonline.com]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. mdpi.com [mdpi.com]
- 13. Quinoxaline - Wikipedia [en.wikipedia.org]
- 14. mtieat.org [mtieat.org]
- 15. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Quinoxaline-5-Carbonitrile NMR Spectra
Welcome to the technical support center for the analysis of quinoxaline-5-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation and purity assessment of this important heterocyclic scaffold. Here, we address common and complex issues encountered during NMR analysis in a practical, question-and-answer format, grounded in established scientific principles.
Section 1: Frequently Asked Questions (FAQs) - Spectra Interpretation
Q1: What are the expected ¹H and ¹³C chemical shifts for a clean sample of quinoxaline-5-carbonitrile?
Answer: Understanding the baseline spectrum is the first step in any troubleshooting endeavor. Quinoxaline-5-carbonitrile possesses a distinct electronic environment due to its fused aromatic rings, nitrogen heteroatoms, and the electron-withdrawing nitrile group. This leads to a characteristic set of signals in both proton and carbon NMR spectra.
The expected chemical shifts are influenced by the deuterated solvent used for the analysis. Below is a table summarizing typical chemical shifts in a common solvent like CDCl₃. Note that these are predicted values and may vary slightly based on concentration and specific instrument calibration.
Table 1: Predicted NMR Chemical Shifts for Quinoxaline-5-Carbonitrile in CDCl₃
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| H2/H3 | ~ 8.9 - 9.1 (doublets) | ~ 145 - 148 | Protons on the pyrazine ring are highly deshielded by the adjacent nitrogen atoms. |
| H6 | ~ 8.2 - 8.4 (doublet of doublets) | ~ 130 - 133 | Influenced by the nitrile group and the fused ring system. |
| H7 | ~ 7.8 - 8.0 (triplet) | ~ 128 - 130 | Exhibits coupling to both H6 and H8. |
| H8 | ~ 8.1 - 8.3 (doublet of doublets) | ~ 134 - 137 | Deshielded due to its proximity to the quinoxaline nitrogen. |
| C2/C3 | - | ~ 145 - 148 | Quaternary carbons, often showing lower intensity. |
| C4a/C8a | - | ~ 140 - 143 | Bridgehead carbons. |
| C5 | - | ~ 110 - 115 | Carbon bearing the nitrile group; significantly shielded. |
| C6 | - | ~ 130 - 133 | |
| C7 | - | ~ 128 - 130 | |
| C8 | - | ~ 134 - 137 | |
| CN | - | ~ 117 - 120 | Nitrile carbon, a key identifier in the ¹³C spectrum.[1] |
Note: The exact assignment of H2 vs. H3 and the various aromatic carbons would require 2D NMR experiments like HSQC and HMBC for confirmation.
Q2: My aromatic proton signals (7.5-9.0 ppm) are broad and poorly resolved. What is the cause?
Answer: This is a frequent issue when working with nitrogen-containing heterocycles. The primary cause is often related to the quadrupolar moment of the ¹⁴N nucleus, which is the most abundant nitrogen isotope (99.6%).[2]
-
Causality (Quadrupolar Broadening): Nuclei with a spin quantum number (I) greater than 1/2, such as ¹⁴N (I=1), possess an electric quadrupole moment. In an asymmetric electronic environment (like that in quinoxaline), this quadrupole interacts with the local electric field gradient. This interaction provides a very efficient relaxation pathway for the nitrogen nucleus, causing it to rapidly flip between its spin states.[3] This rapid flipping creates a fluctuating magnetic field that is experienced by nearby protons. The result is a "smearing" or broadening of the proton signals because the protons are coupled to a nucleus that is not maintaining a stable spin state.[3][4] Protons closer to the nitrogen atoms (H2, H3, H8) are typically most affected.[4]
-
Troubleshooting Steps:
-
Lower the Temperature: Acquiring the spectrum at a lower temperature can sometimes sharpen the signals. This slows down the molecular tumbling, which can alter the relaxation dynamics. However, this may also lead to solubility issues.
-
Use a Different Solvent: Solvents that can engage in hydrogen bonding (like DMSO-d₆) can sometimes alter the electronic environment around the nitrogen atoms, potentially leading to sharper signals.
-
¹⁵N-Isotope Labeling: While not a simple troubleshooting step, for definitive structural work, synthesizing the compound with ¹⁵N (I=1/2, no quadrupole moment) will completely eliminate this broadening effect and reveal sharp, well-defined couplings.
-
Acceptance: In many cases, a certain degree of broadening for protons adjacent to heterocyclic nitrogens is unavoidable and is a characteristic feature of the spectrum.
-
Section 2: Troubleshooting Experimental & Purity Issues
Q3: I see unexpected signals in my spectrum. How can I determine if they are common contaminants?
Answer: Distinguishing between product-related impurities and external contaminants is a critical step. External contaminants often originate from solvents used in the synthesis or workup, or from lab equipment.
-
Expert Insight: Before assuming a complex side reaction, always cross-reference your unknown peaks with established tables of common NMR impurities. Many apparent "impurities" are simply residual solvents like ethyl acetate, hexane, or acetone.
Table 2: ¹H Chemical Shifts of Common Laboratory Contaminants in CDCl₃
| Contaminant | Chemical Shift (ppm) | Multiplicity |
| Water | ~ 1.56 | broad singlet |
| Acetone | 2.17 | singlet |
| Ethyl Acetate | 1.26 (t), 2.05 (s), 4.12 (q) | triplet, singlet, quartet |
| Dichloromethane | 5.30 | singlet |
| Toluene | 2.36 (s), 7.17-7.28 (m) | singlet, multiplet |
| Hexane | 0.88 (t), 1.26 (m) | triplet, multiplet |
| Silicone Grease | ~ 0.07 | singlet |
This is an abbreviated list. For comprehensive tables, refer to publications by Gottlieb, Kotlyar, and Nudelman or their updated versions.[5][6][7][8]
Workflow for Identifying Unknown Peaks
Below is a systematic workflow to diagnose the origin of unexpected signals in your NMR spectrum.
Sources
- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. Nitrogen NMR [chem.ch.huji.ac.il]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 8. scs.illinois.edu [scs.illinois.edu]
Technical Support Center: Quinoxaline-5-Carbonitrile Stability & Handling
Current Status: Operational
Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Ticket ID: QXCN-STAB-005
Executive Summary: The Molecule at a Glance
Quinoxaline-5-carbonitrile is a bifunctional scaffold critical in the synthesis of alpha-2 adrenergic agonists (e.g., Brimonidine analogs) and kinase inhibitors. Its stability profile is dictated by two competing reactivities:
-
The Nitrile (
) Group: Susceptible to hydrolysis, converting the molecule from a neutral intermediate to a polar amide or acid. -
The Quinoxaline Core: A nitrogen-rich heterocycle prone to N-oxidation and photolytic radical formation.
This guide synthesizes field data and mechanistic organic chemistry to provide a self-validating troubleshooting framework.
Module 1: Chemical Degradation Pathways
Hydrolysis (The Primary Impurity Vector)
The most common degradation observed in quinoxaline-5-carbonitrile is the conversion of the nitrile group to quinoxaline-5-carboxamide , followed by quinoxaline-5-carboxylic acid .
-
The Mechanism: The electron-deficient quinoxaline ring acts as an electron sink, making the nitrile carbon at position 5 more electrophilic than in simple benzonitriles. This increases susceptibility to nucleophilic attack by water.
-
Catalysis: This reaction is catalyzed by both acids (protonation of the nitrile nitrogen) and bases (direct hydroxide attack).[1]
-
Detection:
-
Parent Mass (
): 155 Da (approx) -
Amide Impurity (
): ~173 Da -
Acid Impurity (
in +ve mode/loss of mass in -ve): ~174 Da
-
Oxidative Instability (N-Oxidation)
Quinoxalines are susceptible to oxidation at the pyrazine nitrogens, forming quinoxaline-1,4-di-N-oxides . This is accelerated by peroxides present in uninhibited ethers (THF, Dioxane) or prolonged air exposure.
Photolytic Degradation
Quinoxalines are chromophores that absorb strongly in the UV region. Excitation (
Module 2: Visualization of Degradation Logic
The following diagram maps the degradation pathways and the analytical shifts you will observe during LC-MS analysis.
Figure 1: Mechanistic degradation tree for Quinoxaline-5-carbonitrile showing mass shifts for LC-MS identification.
Module 3: Troubleshooting & FAQs
Scenario A: "My sample turned yellow/brown during storage."
Diagnosis: Photochemical degradation or N-oxidation. Technical Insight: Pure quinoxaline-5-carbonitrile is typically an off-white to pale beige solid. Darkening indicates the formation of conjugated radical species or N-oxides, often driven by UV exposure.
Corrective Protocol:
-
Dissolve & Filter: Dissolve the solid in DCM (Dichloromethane). Many polymeric photoproducts are less soluble in DCM.
-
Recrystallization: If purity is <95%, recrystallize from Ethanol/Water (9:1). Note: Avoid prolonged heating to prevent hydrolysis.
-
Future Prevention: Store in amber vials wrapped in aluminum foil at -20°C.
Scenario B: "I see a +18 mass peak in my LC-MS."
Diagnosis: Nitrile Hydrolysis (Amide formation).[1] Technical Insight: You have generated the carboxamide. This frequently happens when using TFA (Trifluoroacetic acid) in the mobile phase or leaving the compound in DMSO (which is hygroscopic) for extended periods.
Troubleshooting Steps:
-
Check Solvents: Are you using "dry" solvents? DMSO absorbs water from the air rapidly.
-
Mobile Phase: Switch from TFA to Formic Acid (0.1%) or Ammonium Acetate. TFA is strong enough to catalyze hydrolysis over long autosampler runs.
-
Workup Check: Did you use strong base (NaOH) or strong acid (HCl) during the initial isolation? If so, neutralize immediately at
.
Scenario C: "Yields are low during synthesis from diamine."
Diagnosis: Incomplete condensation or solubility losses. Technical Insight: The condensation of 2,3-diaminobenzonitrile with glyoxal (or equivalent) can stall. Furthermore, the product is moderately amphiphilic.
Optimization Guide:
| Variable | Recommendation | Rationale |
|---|---|---|
| Solvent | Acetic Acid or Ethanol | Promotes protonation of the carbonyl, accelerating nucleophilic attack by the diamine. |
| Temperature |
Module 4: Validated Storage & Handling Protocols
To ensure data integrity, adhere to the following "Gold Standard" handling procedures.
Storage Matrix
-
Temperature: -20°C (Long term), 4°C (Active use).
-
Atmosphere: Argon or Nitrogen flush required.
-
Container: Amber borosilicate glass with PTFE-lined cap.
Solvent Compatibility Table
| Solvent | Compatibility | Risk Factor |
| DMSO | Moderate | Hygroscopic; can induce hydrolysis if wet. Use anhydrous. |
| DCM | High | Excellent solubility; low reactivity. |
| Methanol | Moderate | Nucleophilic solvent; potential for imidate formation under acidic stress. |
| THF | Low | Critical Risk: Peroxide impurities cause N-oxidation. Must be BHT-inhibited or freshly distilled. |
References
-
Mechanistic Insight on Nitrile Hydrolysis
- Hydrolysis of Nitriles to Carboxylic Acids. Chemistry LibreTexts.
-
Quinoxaline Photostability
- Hrdina, R., et al. (2021). "Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes." Int. J. Mol. Sci.
-
Synthesis & Stability of Quinoxaline Derivatives
- Pereira, J. A., et al. (2015). "Recent advances in the synthesis of quinoxalines." European Journal of Organic Chemistry.
-
(Note: Contextualized via general quinoxaline stability reviews).
-
N-Oxide Formation Mechanism
Sources
Technical Support Center: Quinoxaline-5-Carbonitrile (Case #QX-CN-05)
[1]
Executive Summary & Chemical Context
The Challenge: Quinoxaline-5-carbonitrile is a critical intermediate in kinase inhibitor discovery.[1] Users frequently report low recovery yields and persistent metal contamination (Cu/Pd) during synthesis, particularly when employing Sandmeyer (from 5-amino) or Rosenmund-von Braun (from 5-bromo) methodologies.[1]
The Chemical Reality:
-
Basicity: The quinoxaline ring is weakly basic (
). The electron-withdrawing nitrile group at position 5 further reduces basicity, rendering standard acid-base extraction ineffective and risky due to potential nitrile hydrolysis.[1] -
Solubility: The compound is moderately soluble in dichloromethane (DCM) and ethyl acetate (EtOAc) but prone to "oiling out" in non-polar solvents due to
-stacking interactions. -
Metal Affinity: The N-heterocycle acts as a ligand, tightly binding copper or palladium catalysts, necessitating aggressive scavenging protocols.[1]
The "Golden Path" Protocol
Use this optimized workflow to replace standard aqueous work-ups.
A. Quench & Metal Removal (The Critical Step)
For Cu-mediated (Sandmeyer) or Pd-catalyzed cyanation reactions.[1]
-
The Oxidative Quench (For Cu): Do not simply add water. Add a solution of Ferric Chloride (
) in dilute HCl or aqueous Ethylenediamine (10%) .-
Why?
oxidizes insoluble Cu(I) species to water-soluble Cu(II). Ethylenediamine chelates copper more effectively than ammonia, breaking the quinoxaline-copper complex.[1]
-
-
Phase Separation: Dilute the reaction mixture with Ethyl Acetate (EtOAc) , not DCM (to avoid emulsions with basic aqueous layers).
-
Filtration: If a rag layer (emulsion) persists, filter the biphasic mixture through a pad of Celite 545 .
-
Pro-Tip: Pre-wet the Celite with EtOAc to prevent product adsorption.[1]
-
B. Extraction & Drying[1][2][3]
-
Wash Sequence:
-
1x Sat.
(removes bulk basic impurities). -
1x Sat.
(neutralizes trace acid). -
1x Brine (dehydrates the organic phase).
-
-
Drying: Use Sodium Sulfate (
) rather than Magnesium Sulfate ( ).-
Why?
is slightly acidic (Lewis acid) and can coordinate to the nitrile nitrogen, leading to yield loss on filtration.
-
C. Purification (Crystallization over Column)
Chromatography is often unnecessary and leads to loss on silica.
-
Solvent Switch: Concentrate the crude EtOAc extract to a minimum volume.
-
Anti-solvent Addition: Add warm Heptane or Isopropyl Ether dropwise until turbidity persists.[1]
-
Cooling: Allow to cool slowly to RT, then to
. -
Result: Quinoxaline-5-carbonitrile typically crystallizes as beige/off-white needles, leaving impurities in the mother liquor.[1]
Troubleshooting & FAQs
Direct answers to specific failure modes.
Q1: My product is stuck in the emulsion layer. How do I break it? A: Emulsions are common due to the amphiphilic nature of quinoxalines.[1]
-
Immediate Fix: Add a small amount of Methanol (MeOH) (approx. 5% of organic volume) to the separatory funnel. This reduces surface tension.[1]
-
Alternative: Saturate the aqueous layer with solid NaCl.[1] The increased ionic strength forces the organic product out of the water phase ("salting out").
Q2: I see a new spot on TLC that is more polar than my product. Is it the amide?
A: Likely, yes. The nitrile group is susceptible to hydrolysis (
-
Diagnosis: Check the IR spectrum.[1] A nitrile peak appears at
.[1] If you see strong bands at (N-H stretch) and (C=O), you have the amide. -
Prevention: Maintain pH between 4 and 9 during work-up.[1] Avoid boiling in acidic aqueous media.
Q3: The product is colored (Green/Blue/Brown) even after column chromatography. A: This indicates residual metal complexation (Green/Blue = Copper; Brown/Black = Palladium).
-
The Fix: Dissolve the solid in EtOAc and stir with SiliaMetS® Thiol or activated charcoal for 30 minutes, then filter. Standard silica columns do not effectively strip these tightly bound metals from the quinoxaline nitrogens.[1]
Q4: Can I use acid-base extraction to purify it from the starting material (5-bromoquinoxaline)? A: No. Both the product and the starting material are weakly basic.[1]
-
Reasoning: The
difference is insufficient for selective protonation.[1] Furthermore, the strong acid required to protonate the quinoxaline ring (pH < 1) puts the nitrile group at significant risk of hydrolysis. Rely on the crystallization method described above.
Visualized Workflows
Figure 1: Optimized Work-up Decision Tree
A logical flow to determine the correct isolation path based on reaction appearance.
Caption: Figure 1.[1][2] Decision logic for the work-up of quinoxaline-5-carbonitrile, prioritizing metal removal and emulsion management.
Quantitative Data: Impurity Profile
| Impurity Type | Origin | Detection (TLC/LCMS) | Removal Strategy |
| 5-Bromoquinoxaline | Unreacted Starting Material | Less polar than product.[1] Mass: M-26 (Br isotope pattern).[1] | Crystallization (remains in liquor) or Flash Chromatography (Hex/EtOAc). |
| Quinoxaline-5-amide | Hydrolysis Byproduct | More polar.[1] Mass: M+18.[1] | Avoid Acidic Workup . Difficult to separate; requires recrystallization from EtOH.[1] |
| Copper/Pd Complex | Catalyst Residue | Colored spot at baseline.[1] | Chelating Wash (EDTA/NH4OH) or Thiol Scavengers. |
| Dimer | Homocoupling (side reaction) | Very non-polar. High MW.[1] | Flash Chromatography . |
References
-
Heravi, M. M., et al. "Recent advances in the synthesis of quinoxalines." Synthetic Communications, 2018.
-
Anbarasan, P., et al. "Efficient Synthesis of Aryl Nitriles from Aryl Halides." Angewandte Chemie International Edition, 2011. (Describes Pd-catalyzed cyanation work-up protocols).
-
Cohen, T., et al. "The Sandmeyer Reaction: Mechanism and Workup." Journal of the American Chemical Society.[1] (Foundational text on Cu removal).
-
BenchChem Technical Repository. "General Work-up Procedures for Nitrogen Heterocycles." (General solubility and pKa data).
Technical Support Center: Synthesis of Quinoxaline-5-carbonitrile
Welcome to the dedicated technical support center for the synthesis of quinoxaline-5-carbonitrile. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of this synthesis. Our goal is to empower you with the scientific understanding and practical solutions needed to achieve high purity and yield in your experiments.
Introduction to Quinoxaline-5-carbonitrile Synthesis
Quinoxaline-5-carbonitrile is a valuable heterocyclic compound, serving as a key intermediate in the synthesis of various biologically active molecules.[1][2] The most common and classical approach to the quinoxaline core is the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[3][4][5] For the synthesis of quinoxaline-5-carbonitrile, this typically involves the reaction of 2,3-diaminobenzonitrile with glyoxal. While seemingly straightforward, this reaction is not without its challenges, which can lead to the formation of impurities that complicate purification and impact the quality of the final product.
This guide will delve into the common issues encountered during the synthesis of quinoxaline-5-carbonitrile, providing detailed explanations of the underlying chemistry and actionable troubleshooting steps.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of quinoxaline-5-carbonitrile. Each issue is presented in a question-and-answer format, offering practical solutions grounded in chemical principles.
Issue 1: Low Yield of Quinoxaline-5-carbonitrile
Q: My synthesis of quinoxaline-5-carbonitrile from 2,3-diaminobenzonitrile and glyoxal is resulting in a disappointingly low yield. What are the potential causes and how can I optimize the reaction?
A: Low yields in this condensation reaction are a common challenge and can stem from several factors.[5] A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.
Causality and Solutions:
-
Incomplete Reaction: The condensation may not have reached completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[4] If starting material is still present after the initial reaction time, consider extending the reaction duration or gently heating the mixture. The use of a mild acid catalyst, such as acetic acid, can also accelerate the reaction.[6]
-
-
Purity of Starting Materials: The quality of 2,3-diaminobenzonitrile is critical.
-
Explanation: O-phenylenediamines are susceptible to oxidation, which can lead to the formation of colored impurities and reduce the amount of active starting material available for the desired reaction.
-
Solution: Ensure the 2,3-diaminobenzonitrile is of high purity and has been stored under an inert atmosphere to prevent oxidation. If the starting material appears discolored, consider purification by recrystallization before use.
-
-
Suboptimal Reaction Conditions: The choice of solvent and temperature can significantly impact the reaction rate and equilibrium.
-
Solution: While the reaction can be performed in various solvents, ethanol or a mixture of ethanol and water is commonly used.[7] Experiment with different solvent systems to find the optimal conditions for your specific setup. Temperature control is also important; while some protocols suggest room temperature, gentle heating (e.g., 40-50 °C) can often improve the yield without promoting side reactions.
-
-
Side Reactions: The formation of byproducts consumes starting materials and reduces the yield of the desired product.
-
Explanation: One potential side reaction is the self-condensation of glyoxal, especially under basic conditions. Additionally, complex condensation products can form between the reactants.[8]
-
Solution: Maintain a slightly acidic to neutral pH to minimize glyoxal self-condensation. Adding the glyoxal solution dropwise to the solution of 2,3-diaminobenzonitrile can also help to control the reaction and minimize the formation of unwanted side products.
-
Experimental Protocol: Optimization of Reaction Conditions
-
Set up a series of small-scale parallel reactions.
-
In each reaction, vary a single parameter (e.g., solvent, temperature, catalyst concentration).
-
Monitor the reactions by TLC at regular intervals.
-
After a set time, work up the reactions and analyze the crude product by ¹H NMR or LC-MS to determine the conversion and yield.
-
Use the data to identify the optimal reaction conditions for your larger-scale synthesis.
| Parameter | Range to Investigate | Rationale |
| Solvent | Ethanol, Methanol, Acetonitrile, Ethanol/Water mixtures | Solubilizes reactants and influences reaction rate. |
| Temperature | Room Temperature to 60 °C | Affects reaction kinetics; higher temperatures may increase side reactions. |
| Catalyst | Acetic Acid (0.1-1.0 eq) | Catalyzes the condensation reaction. |
Issue 2: Presence of a Persistent, Colored Impurity
Q: After my reaction work-up, I have a persistent colored impurity in my quinoxaline-5-carbonitrile product that is difficult to remove by simple recrystallization. What could this impurity be and how can I get rid of it?
A: The presence of a colored impurity often points towards oxidation products of the starting o-phenylenediamine or subsequent side reactions.
Causality and Solutions:
-
Oxidation of 2,3-diaminobenzonitrile:
-
Explanation: As mentioned previously, o-phenylenediamines are prone to air oxidation, leading to highly colored, polymeric materials. These impurities can be carried through the reaction and contaminate the final product.
-
Solution:
-
Prevention: Use high-purity, colorless 2,3-diaminobenzonitrile and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Removal: If the impurity is already present, column chromatography on silica gel is often the most effective method for its removal. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) should allow for the separation of the desired product from the more polar, colored impurities.
-
-
-
Formation of Phenazine-type Byproducts:
-
Explanation: Under certain conditions, particularly with prolonged reaction times or in the presence of an oxidizing agent, self-condensation of the o-phenylenediamine can occur, leading to the formation of phenazine derivatives, which are typically colored.
-
Solution: Strict control of reaction time and temperature is crucial. Avoid the use of strong oxidizing agents unless a specific synthetic route calls for them. Purification via column chromatography is the recommended method for removing these types of impurities.
-
Experimental Protocol: Purification by Column Chromatography
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude quinoxaline-5-carbonitrile in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Load the solution onto the top of the silica gel column.
-
Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).
-
Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified quinoxaline-5-carbonitrile.
Issue 3: Hydrolysis of the Nitrile Group
Q: I am concerned about the potential for hydrolysis of the nitrile group in quinoxaline-5-carbonitrile during the reaction or work-up. Under what conditions is this likely to occur, and how can I prevent it?
A: The nitrile group is generally stable, but it can undergo hydrolysis to a carboxylic acid or an amide under either acidic or basic conditions, especially at elevated temperatures.[9][10][11][12]
Causality and Prevention:
-
Acidic Hydrolysis:
-
Explanation: In the presence of a strong acid and water, the nitrile group can be protonated, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water. This leads to the formation of quinoxaline-5-carboxylic acid.
-
Prevention: If using an acid catalyst, opt for a mild acid like acetic acid and avoid strong mineral acids such as HCl or H₂SO₄. During the work-up, if an acidic wash is necessary, perform it at low temperatures and for a short duration. Neutralize the solution promptly after the acidic wash.
-
-
Basic Hydrolysis:
-
Explanation: Under basic conditions, hydroxide ions can directly attack the electrophilic carbon of the nitrile group, leading to the formation of the corresponding carboxylate salt.
-
Prevention: Avoid strongly basic conditions during the reaction and work-up. If a basic wash is required to remove acidic impurities, use a mild base like sodium bicarbonate and perform the wash at a low temperature.
-
Workflow for Minimizing Nitrile Hydrolysis
Caption: Workflow to minimize nitrile hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing quinoxaline-5-carbonitrile?
A1: The condensation of 2,3-diaminobenzonitrile with a 1,2-dicarbonyl compound like glyoxal remains a widely used and reliable method.[3] Modern variations of this method often employ milder catalysts and reaction conditions to improve yields and minimize side products.[13] Microwave-assisted synthesis has also been shown to reduce reaction times and improve yields for quinoxaline derivatives.[7]
Q2: Are there alternative synthetic routes to quinoxaline-5-carbonitrile?
A2: Yes, an alternative route involves the cyanation of a 5-haloquinoxaline, typically 5-bromo- or 5-chloroquinoxaline. This is a nucleophilic aromatic substitution (SNAr) reaction.[14] However, this approach can also present challenges, such as the need for harsh reaction conditions (high temperatures and pressures) and the potential for side reactions, including the formation of dimeric byproducts.[15] The choice of cyanide source (e.g., CuCN, Zn(CN)₂, or TMSCN) and catalyst is crucial for the success of this reaction.[16][17]
Q3: How can I confirm the purity and identity of my synthesized quinoxaline-5-carbonitrile?
A3: A combination of analytical techniques is recommended for comprehensive characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the molecule.[18][19][20][21] The chemical shifts and coupling constants of the aromatic protons will be characteristic of the quinoxaline ring system, and the presence of a signal corresponding to the nitrile carbon in the ¹³C NMR spectrum will confirm the presence of the cyano group.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity. Techniques like LC-MS can also be used to identify and quantify impurities.[22]
-
Infrared (IR) Spectroscopy: Will show a characteristic absorption band for the C≡N stretch of the nitrile group, typically in the range of 2220-2260 cm⁻¹.
-
High-Performance Liquid Chromatography (HPLC): Is a powerful tool for assessing the purity of the final product and for identifying the presence of any impurities.[22]
Q4: What are the best practices for purifying quinoxaline-5-carbonitrile?
A4: The choice of purification method depends on the nature and quantity of the impurities.
-
Recrystallization: This is often the first method to try for removing minor impurities.[4][23][24] The choice of solvent is critical; a good recrystallization solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents to try for quinoxalines include ethanol, ethyl acetate, and hexane/ethyl acetate mixtures.[25]
-
Column Chromatography: As discussed in the troubleshooting section, this is a highly effective method for separating the desired product from a mixture of impurities, especially those with different polarities.[26]
-
Sublimation: For compounds that are thermally stable and have a sufficiently high vapor pressure, sublimation can be an excellent purification technique.
Impurity Formation and Prevention Workflow
Caption: Impurity formation and prevention workflow.
References
-
Zayed, M. F. (2023). Methods of Preparation of Quinoxalines. Encyclopedia.pub. [Link]
-
Guzman, J., et al. (2013). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. International Journal of Molecular Sciences, 14(7), 13982-13996. [Link]
-
Reddy, B. V., et al. (2022). Efficient Synthesis of Quinoxaline Derivatives Using (±)-Camphor-10-sulfonic Acid As An Organocatalyst. International Journal of Research and Analytical Reviews, 9(1), 103-108. [Link]
-
Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. [Link]
-
Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. [Link]
-
Organic Chemistry Portal. (n.d.). Quinoxaline synthesis. [Link]
-
Gundlapalli, P., et al. (2019). Synthesis of quinoxaline using o-phenylenediamine with various diketone using different catalysts at various reaction conditions. ResearchGate. [Link]
-
Borah, R., et al. (2017). Synthesis of quinoxaline derivatives from terminal alkynes and o-phenylenediamines by using copper alumina catalyst. Journal of Chemical Sciences, 129(11), 1749-1757. [Link]
-
Kumar, A., et al. (2011). GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. Trade Science Inc. [Link]
-
Ma, D., et al. (2023). A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor. Molecules, 28(21), 7411. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]
-
Venditto, N. J., & Nicewicz, D. A. (2020). Cation Radical-Accelerated Nucleophilic Aromatic Substitution for Amination of Alkoxyarenes. Organic letters, 22(12), 4817–4822. [Link]
-
da Silva, F. P., Jr, et al. (2022). RECENT ADVANCES IN CYANATION REACTIONS. Química Nova, 45(6), 714-724. [Link]
-
Ali, A., et al. (2022). Synthesis of quinoxaline derivatives using different solvent systems, their potent antibacterial activities and molecular docking. ResearchGate. [Link]
-
Reddy, G. S., et al. (2014). Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. Der Pharma Chemica, 6(5), 346-350. [Link]
-
Poplawski, J., et al. (2007). Structure-NMR chemical shift relationships for novel functionalized derivatives of quinoxalines. Magnetic resonance in chemistry: MRC, 45(10), 841–846. [Link]
-
Clark, J. (2015). hydrolysis of nitriles. Chemguide. [Link]
-
The Organic Chemistry Tutor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) [Video]. YouTube. [Link]
-
da Silva, F. P., Jr, et al. (2022). RECENT ADVANCES IN CYANATION REACTIONS. Química Nova, 45(6), 714-724. [Link]
-
Ma, D., et al. (2023). A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor. MDPI. [Link]
-
Claramunt, R. M., et al. (2018). NMR Study of the dynamic equilibria among isomeric species in quinoxalin-2-one derivatives. RI ITBA. [Link]
-
LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
-
Fisyuk, A. S., et al. (2023). Acid-Catalyzed Condensation of Benzamide with Glyoxal, and Reaction Features. Molecules, 28(21), 7289. [Link]
-
Katritzky, A. R., et al. (1998). Condensation products from the reactions of glyoxal with 2-substituted benzylamines. The formation and crystal structures of 2,2′-bi(1,2,3,4-tetrahydroquinazoline), and 2,4,6,8,10,12-hexakis(2-methylbenzyl)-2,4,6,8. Journal of the Chemical Society, Perkin Transactions 2, (1), 17-22. [Link]
-
Holmberg-Douglas, N., & Nicewicz, D. A. (2019). Cyanation of arenes through nucleophilic aromatic substitution developed by the group of Nicewicz. ResearchGate. [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. [Link]
-
Tulshiram, D. G., & Umamaheshwari, D. (2022). Novel Analytical Techniques used in Identification and Isolation of Impurities in Pharmaceuticals an Overview. ResearchGate. [Link]
-
Holmberg-Douglas, N., & Nicewicz, D. A. (2019). Arene Cyanation via Cation-Radical Accelerated-Nucleophilic Aromatic Substitution. NSF Public Access Repository. [Link]
-
Taylor & Francis. (n.d.). Product Class 15: Quinoxalines. Taylor & Francis. [Link]
-
University of Toronto. (n.d.). recrystallization, filtration and melting point. [Link]
-
Iida, K., et al. (2017). Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. ACS Omega, 2(10), 6890-6901. [Link]
-
Fisyuk, A. S., et al. (2023). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. Molecules, 28(22), 7654. [Link]
-
LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Chemistry LibreTexts. [Link]
-
Bigge, C. F., et al. (1995). Design and synthesis of novel quinoxaline-2,3-dione AMPA/GlyN receptor antagonists: amino acid derivatives. Journal of medicinal chemistry, 38(20), 3720–3740. [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Fisyuk, A. S., et al. (2022). Condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with Glyoxal and Reaction Features: A New Process for Symmetric and Asymmetric Aromatic Sulfones. Molecules, 27(22), 7824. [Link]
-
Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles. Organic Chemistry II. [Link]
-
Venditto, N. J., & Nicewicz, D. A. (2020). Cation Radical-Accelerated Nucleophilic Aromatic Substitution for Amination of Alkoxyarenes. Organic letters, 22(12), 4817–4822. [Link]
-
Nicotra, S., et al. (2022). NMR Characterization of Lignans. Molecules, 27(19), 6259. [Link]
-
BYJU'S. (n.d.). Acidic Hydrolysis of Nitriles. [Link]
-
Lu, F., et al. (2012). Synthesis and characterization of new 5-linked pinoresinol lignin models. Organic & biomolecular chemistry, 10(47), 9491–9499. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ias.ac.in [ias.ac.in]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 7. tsijournals.com [tsijournals.com]
- 8. Condensation products from the reactions of glyoxal with 2-substituted benzylamines. The formation and crystal structures of 2,2′-bi(1,2,3,4-tetrahydroquinazoline), and 2,4,6,8,10,12-hexakis(2-methylbenzyl)-2,4,6,8,10,12-hexaazaisowurtzitane - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. m.youtube.com [m.youtube.com]
- 11. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 12. byjus.com [byjus.com]
- 13. ijrar.org [ijrar.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Cation Radical-Accelerated Nucleophilic Aromatic Substitution for Amination of Alkoxyarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. scielo.br [scielo.br]
- 18. Structure-NMR chemical shift relationships for novel functionalized derivatives of quinoxalines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Synthesis and characterization of new 5-linked pinoresinol lignin models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. derpharmachemica.com [derpharmachemica.com]
- 23. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 24. personal.tcu.edu [personal.tcu.edu]
- 25. Reagents & Solvents [chem.rochester.edu]
- 26. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for Quinoxaline-5-Carbonitrile Derivatization
Welcome to the technical support center for quinoxaline chemistry. This guide is designed for researchers, medicinal chemists, and drug development professionals actively working with quinoxaline-5-carbonitrile and its derivatives. Instead of a rigid manual, this resource is structured as a dynamic troubleshooting guide and FAQ, addressing the practical challenges and nuances you may encounter in the lab. We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system for robust and reproducible results.
Section 1: Foundational FAQs on Quinoxaline-5-Carbonitrile
Q1: What makes the nitrile group at the 5-position a key site for derivatization?
A1: The carbonitrile (nitrile) group is an exceptionally versatile functional handle in organic synthesis. Its electron-withdrawing nature influences the reactivity of the quinoxaline ring system, and the nitrile itself can be transformed into several other critical functional groups. This allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. The primary transformations include hydrolysis to a carboxylic acid, reduction to a primary amine, and its ability to participate in cycloaddition reactions, making it a cornerstone for generating diverse molecular scaffolds.
Q2: What are the most common stability issues or side reactions to be aware of when working with quinoxaline-5-carbonitrile?
A2: The quinoxaline core is generally stable, but it is an electron-deficient heterocycle.[1] This makes it susceptible to nucleophilic aromatic substitution (SNAr), especially if leaving groups (like halogens) are present on the ring. Under strongly acidic or basic conditions required for some nitrile transformations, degradation of the quinoxaline core is possible, though typically requires harsh conditions.[1] During catalytic reactions, the nitrogen atoms in the pyrazine ring can coordinate to metal catalysts, potentially inhibiting catalytic activity. Careful selection of ligands and reaction conditions is crucial to mitigate this effect.
Section 2: Hydrolysis of the Nitrile to Quinoxaline-5-Carboxylic Acid
This transformation is fundamental for creating amide libraries or using the carboxylic acid as a synthetic anchor point.
Q3: My acid-catalyzed hydrolysis of quinoxaline-5-carbonitrile is slow or incomplete. What is causing this, and how can I improve the yield?
A3: Incomplete hydrolysis is a common issue, often stemming from insufficient reaction conditions or product inhibition. The quinoxaline nitrogen atoms can be protonated under strong acidic conditions, which can decrease the reactivity of the nitrile group.
Troubleshooting Guide: Incomplete Hydrolysis
| Potential Cause | Scientific Rationale | Recommended Solution |
| Insufficient Acid Concentration/Strength | Nitrile hydrolysis requires strong acid catalysis to protonate the nitrile nitrogen, making the carbon susceptible to nucleophilic attack by water.[2][3] | Switch from dilute HCl to a more concentrated solution (e.g., 6M HCl or a 1:1 mixture of concentrated H₂SO₄ and water). |
| Low Reaction Temperature | The activation energy for both steps of nitrile hydrolysis (to the amide, then to the carboxylic acid) is significant. | Ensure the reaction is heated to a vigorous reflux. For highly resistant nitriles, temperatures above 100 °C may be required, necessitating a higher-boiling solvent or sealed-vessel microwave heating. |
| Poor Solubility | The starting material or intermediate amide may have poor solubility in the aqueous acidic medium, limiting access of the reagents.[4] | Add a co-solvent like dioxane or acetic acid to improve solubility. Phase-transfer catalysts can also be effective for biphasic systems. |
| Product Precipitation | The resulting carboxylic acid may be insoluble in the acidic medium and precipitate, coating the unreacted starting material. | Monitor the reaction for precipitation. If it occurs, consider adding a co-solvent as mentioned above to keep all species in solution. |
Experimental Protocol: Acid-Catalyzed Hydrolysis
Caption: Workflow for catalytic hydrogenation.
Section 4: C-C and C-N Bond Formation via Cross-Coupling
For these reactions, we will assume the starting material is a halogenated quinoxaline-5-carbonitrile, such as 8-bromoquinoxaline-5-carbonitrile. The nitrile group is generally stable under these conditions.
Q5: My Suzuki-Miyaura coupling reaction on a bromo-quinoxaline-5-carbonitrile substrate is not working. The starting material is recovered. Why?
A5: Suzuki-Miyaura coupling failures on electron-deficient heterocycles like quinoxaline are frequently due to catalyst inhibition or suboptimal reaction parameters. T[5][6]he quinoxaline nitrogens can coordinate to the palladium center, hindering the catalytic cycle.
Caption: Troubleshooting flowchart for Suzuki coupling.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Setup: To a microwave vial, add 8-bromoquinoxaline-5-carbonitrile (1 eq), the desired boronic acid (1.5 eq), cesium carbonate (Cs₂CO₃, 3 eq), and a palladium catalyst/ligand system (e.g., Pd₂(dba)₃, 2.5 mol%; XPhos, 5 mol%).
-
Degassing: Seal the vial, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).
-
Reaction: Heat the mixture in a microwave reactor to 100-120 °C for 30-90 minutes. Monitor by LC-MS.
-
Work-up: Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the residue by column chromatography on silica gel to obtain the arylated product.
Q6: I am trying a Buchwald-Hartwig amination and getting a complex mixture of byproducts. How can I improve selectivity?
A6: The Buchwald-Hartwig amination is highly sensitive to the choice of ligand, base, and temperature. B[7][8]yproduct formation can arise from competitive hydrodehalogenation (replacement of the halide with hydrogen) or side reactions involving the amine nucleophile.
-
Expert Tip: For electron-deficient heterocycles, using a slightly less reactive but more sterically hindered base like lithium bis(trimethylsilyl)amide (LiHMDS) can sometimes provide cleaner reactions than sodium or potassium tert-butoxide. The choice of bulky phosphine ligands like XPhos or BrettPhos is critical to facilitate the reductive elimination step, which is often the rate-limiting step and the source of side products.
[7]### References
-
Hasaninejad, A., et al. (2012). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PubMed Central. Available at: [Link]
-
Ait lahad, A., et al. (2020). Quinoxaline, its derivatives and applications: A State of the Art review. ScienceDirect. Available at: [Link]
-
National Institutes of Health (NIH). (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. NIH. Available at: [Link]
-
Baitiche, M., et al. (2004). Synthesis of New Quinoxaline Derivatives. ResearchGate. Available at: [Link]
-
Saini, P., et al. (2021). Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. Research Journal of Pharmacy and Technology. Available at: [Link]
-
Al-Suwaidan, I. A., et al. (2024). Design, Synthesis, and Characterization of Quinoxaline Derivatives as a Potent Antimicrobial Agent. ResearchGate. Available at: [Link]
-
Pérez, D. I., et al. (2018). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. National Institutes of Health (NIH). Available at: [Link]
-
Joshi, S., et al. (2012). Quinoxaline: Synthetic and pharmacological perspectives. International Journal of Pharmaceutical Research and Development. Available at: [Link]
-
Mamedov, V. A. (2016). Quinoxalines: Synthesis, Reactions, Mechanisms and Structure. ResearchGate. Available at: [Link]
-
Tauscher, B., et al. (1989). Enzymatic-chemical preparation of quinoxaline derivatives from L-amino acids for gas chromatographic-mass spectrometric analyses. PubMed. Available at: [Link]
-
Al-Ghorbani, M., et al. (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Bentham Science. Available at: [Link]
-
Kantharaju, K., et al. (2017). Synthesis and Antibacterial Activity of Novel Quinoxaline-5-Carboxamide Derivatives. ResearchGate. Available at: [Link]
-
Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. Available at: [Link]
-
That Chemist. (2018). Nitriles: reduction to amines. YouTube. Available at: [Link]
-
ResearchGate. (2014). New Quinoline Derivatives via Suzuki Coupling Reactions. ResearchGate. Available at: [Link]
-
University of the Western Cape. (2018). BUCHWALD COUPLING OF QUINOXALINE- O-SULFONATES LEADING TO THE HETEROCYCLIC COMPOUNDS WITH POTENTIAL MEDICINAL PROPERTIES AGAINST. University of the Western Cape. Available at: [Link]
-
International Journal of Research and Analytical Reviews. (2022). Efficient Synthesis of Quinoxaline Derivatives Using A-Camforsulfonic Acid As An Organocatalyst. IJRAR. Available at: [Link]
-
National Institutes of Health (NIH). (2022). A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor. NIH. Available at: [Link]
-
Semantic Scholar. (2015). Buchwald coupling of quinoxaline-o-sulfonates leading to the heterocyclic compounds with potential medicinal properties against TB. Semantic Scholar. Available at: [Link]
-
Clark, J. (2015). reduction of nitriles. Chemguide. Available at: [Link]
-
National Institutes of Health (NIH). (2022). Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. NIH. Available at: [Link]
-
ResearchGate. (2018). Preperation of quinoxaline derivatives. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Organic Chemistry Portal. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Encyclopedia.pub. (2023). Methods of Preparation of Quinoxalines. Encyclopedia.pub. Available at: [Link]
-
Clark, J. (2015). hydrolysis of nitriles. Chemguide. Available at: [Link]
-
ACS Publications. (1995). Biosynthesis of quinoxaline antibiotics: purification and characterization of the quinoxaline-2-carboxylic acid activating enzyme from Streptomyces triostinicus. ACS Publications. Available at: [Link]
-
ResearchGate. (2024). Microwave Assisted Synthesis of Quinoxaline Derivatives. ResearchGate. Available at: [Link]
-
Professor Heath's Chemistry Channel. (2023). Carboxylic acids from nitriles - EASY!. YouTube. Available at: [Link]
-
International Journal of Research and Analytical Reviews. (2018). SYNTHESIS AND CHARACTERIZATION OF QUINOXALINES & THEIR ANTIMICROBIAL STUDY. IJRAR. Available at: [Link]
-
ResearchGate. (2017). Formation of quinoxalinol/ quinoxaline derivatives. ResearchGate. Available at: [Link]
-
Amzeļus, N., et al. (2015). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. Chemija. Available at: [Link]
-
The Organic Chemist. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. Organic Chemistry Portal. Available at: [Link]
-
Royal Society of Chemistry. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews. Available at: [Link]
-
Organic Chemistry Data. (n.d.). Nitrile to Amine - Common Conditions. Organic Chemistry Data. Available at: [Link]
-
University of Groningen. (2019). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. Available at: [Link]
-
National Institutes of Health (NIH). (2022). Design, Synthesis and Pharmacological Evaluation of Novel C2,C3-Quinoxaline Derivatives as Promising Anxiolytic Agents. NIH. Available at: [Link]
-
Google Patents. (1970). Hydrolysis of nitriles to carboxylic acids. Google Patents. Available at:
-
Wan, J-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Jiangxi Normal University. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents [patents.google.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. m.youtube.com [m.youtube.com]
- 8. research.rug.nl [research.rug.nl]
Technical Support Center: Catalyst Optimization for Quinoxaline-5-Carbonitrile
Executive Summary
Synthesizing quinoxaline-5-carbonitrile presents a classic "heterocycle challenge." While the electron-deficient nature of the quinoxaline ring facilitates oxidative addition at the C5-halogen bond, the nitrogen atoms in the pyrazine ring (positions 1 and 4) act as potent Lewis bases. These nitrogens can coordinate to the metal center, displacing labile ligands and arresting the catalytic cycle (catalyst poisoning).
This guide prioritizes Palladium-Catalyzed Cyanation (Rosenmund-von Braun equivalent) as the primary route due to its scalability and functional group tolerance compared to the classical Sandmeyer or acid-catalyzed condensation routes.
Module 1: Palladium-Catalyzed Cyanation (The "Gold Standard")
Context: You are converting 5-bromoquinoxaline to quinoxaline-5-carbonitrile using a Pd source and a cyanide donor.
Core Protocol: The "Bulky Ligand" System
Rationale: Bidentate ligands with large bite angles (e.g., Xantphos, DPPF) resist displacement by the quinoxaline nitrogen atoms.
| Component | Recommendation | Rationale |
| Precursor | 5-Bromoquinoxaline | Bromides offer the best balance of stability and reactivity compared to chlorides (too inert) or iodides (unstable). |
| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ | Pd(0) sources are preferred, but Pd(II) reduces in situ. Load: 1–3 mol%. |
| Ligand | Xantphos or DPPF | Large bite angle (111° for Xantphos) forces reductive elimination and blocks N-coordination. |
| CN Source | Zn(CN)₂ | "Slow release" of cyanide prevents formation of anionic [Pd(CN)₄]²⁻ species which are catalytically inactive. |
| Solvent | DMAc or NMP | High boiling point, polar aprotic. Must be degassed. |
| Additives | Zn dust (10-20 mol%) | Keeps Pd in the active Pd(0) oxidation state. |
Troubleshooting Guide (Q&A)
Q1: "My reaction stalls at ~30% conversion. Adding more catalyst doesn't help. What is happening?"
Diagnosis: Catalyst Poisoning (N-Binding or Cyanide Saturation). The quinoxaline N1/N4 nitrogens are coordinating to the Palladium, forming a stable "resting state" complex that is off-cycle. Alternatively, if you used KCN/NaCN, the high concentration of free cyanide ions has formed a stable [Pd(CN)₄]²⁻ species.
Corrective Action:
-
Switch to Zn(CN)₂: This reagent is insoluble in DMAc/DMF and releases CN⁻ ions slowly only as they are consumed, preventing catalyst saturation.
-
Increase Temperature: Raise reaction temperature to 120°C . Higher thermal energy promotes the dissociation of the quinoxaline nitrogen from the Pd center.
-
Ligand Swap: Switch to Xantphos . Its rigidity makes the formation of the N-bound species sterically unfavorable.
Q2: "I am detecting significant amounts of quinoxaline (hydrodehalogenation) instead of the nitrile."
Diagnosis: Hydride Source Contamination.
The Pd-H species formed via
Corrective Action:
-
Solvent Purity: Use anhydrous DMAc (99.8%). DMF can decompose to dimethylamine (a hydride source) at high temps.
-
Water Control: Ensure Zn(CN)₂ is dry. Water can act as a proton source.
-
Reaction Time: Stop the reaction immediately upon consumption of starting material. Prolonged heating after conversion favors hydrodehalogenation.
Q3: "The reaction mixture turned into a black mirror/precipitate immediately."
Diagnosis: Pd Black Formation (Ligand Dissociation). The ligand has dissociated, leading to aggregation of Pd(0) nanoparticles.
Corrective Action:
-
Check Ligand/Metal Ratio: Ensure a strict 1:1 or 1.2:1 (L:M) ratio for bidentate ligands.
-
Oxygen Exclusion: Pd-Phosphine complexes are air-sensitive. Sparge the solvent with Argon for 15 mins before adding the catalyst.
Module 2: The "Green" Route (Non-Toxic Cyanide)
Context: Safety regulations prohibit the use of Zn(CN)₂ or NaCN due to toxicity concerns.
Protocol: Potassium Hexacyanoferrate (II)
Rationale: K₄[Fe(CN)₆] is non-toxic and releases cyanide only at high temperatures in the presence of a base.
Optimized Conditions:
-
Catalyst: Pd(OAc)₂ (1 mol%)
-
Ligand: None (Ligand-free) or dppf.
-
Reagent: K₄[Fe(CN)₆][1][2][3] · 3H₂O (0.2 equiv - provides 1.2 equiv CN)
-
Base: Na₂CO₃ (1 equiv)
-
Solvent: DMAc at 120–140°C.
Q: "Why is the reaction with K₄[Fe(CN)₆] so slow?" A: This reagent requires heterogeneous surface activation .
-
Tip: Grind the K₄[Fe(CN)₆] and Na₂CO₃ into a fine powder before adding. The particle size directly correlates to reaction rate.
-
Tip: Add 10-20% water to the solvent if using the anhydrous salt, or ensure the trihydrate is used. Trace water helps solubilize the surface of the ferrocyanide crystal.
Module 3: Mechanistic Visualization
The following diagram illustrates the competition between the productive catalytic cycle and the "Death Spiral" caused by Quinoxaline N-coordination.
Caption: Figure 1. The Catalytic Cycle vs. N-Coordination Trap. Red paths indicate catalyst deactivation routes common in quinoxaline synthesis.
Module 4: Experimental Protocol (Screening)
Standardized Catalyst Screening Micro-Array Use this protocol to validate catalyst performance before scale-up.
-
Preparation: In a glovebox or under Argon flow, prepare 4 reaction vials.
-
Loading: Add 5-bromoquinoxaline (1.0 mmol, 209 mg) to each vial.
-
Variable Set:
-
Vial A: Pd(PPh₃)₄ (5 mol%) + Zn(CN)₂ (0.6 equiv) [Baseline]
-
Vial B: Pd₂(dba)₃ (2.5 mol%) + dppf (5 mol%) + Zn(CN)₂ [Bidentate Check]
-
Vial C: Pd(OAc)₂ (5 mol%) + Xantphos (5 mol%) + Zn(CN)₂ [Wide-Bite Check]
-
Vial D: Pd(OAc)₂ (1 mol%) + K₄[Fe(CN)₆] + Na₂CO₃ [Green Check]
-
-
Solvent: Add degassed DMAc (3 mL) to all vials.
-
Execution: Seal and heat to 120°C for 4 hours.
-
Analysis: Cool, dilute with EtOAc, filter through Celite. Analyze via HPLC/UPLC (254 nm).
-
Success Metric: >95% Conversion, <5% dimer/de-halogenated product.
-
References
-
Review of Pd-Catalyzed Cyanation: Schareina, T., Zapf, A., & Beller, M. (2004).[4] "Improving palladium-catalyzed cyanation of aryl halides: development of a state-of-the-art methodology using potassium hexacyanoferrate(II) as cyanating agent." Journal of Organometallic Chemistry. Link
-
Zn(CN)₂ Methodology: Tschaen, D. M., et al. (1995). "An Improved Procedure for the Palladium-Catalyzed Cyanation of Aryl Halides." Journal of Organic Chemistry. Link
-
Mechanism of Poisoning: Grushin, V. V., & Alper, H. (1994). "Transformations of Chloroarenes, Catalyzed by Transition-Metal Complexes." Chemical Reviews. Link
-
Green Cyanation (K4[Fe(CN)6]): Weissman, S. A., Zewge, D., & Chen, C. (2005).[2] "Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides." Journal of Organic Chemistry. Link[2]
-
Quinoxaline Synthesis Overview: Wan, J. P., & Wei, L. (2012). "Quinoxaline Synthesis by Domino Reactions." Current Organic Chemistry. Link
Sources
- 1. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides [dspace.mit.edu]
- 2. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 3. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
User Guide: Troubleshooting Byproducts in Quinoxaline-5-Carbonitrile Reactions
Technical Support Center: Quinoxaline-5-Carbonitrile Chemistry Ticket System: Advanced Scaffold Reactivity Status: Active | Agent: Senior Application Scientist
Introduction You are likely utilizing quinoxaline-5-carbonitrile (Q-5-CN) as a core scaffold for kinase inhibitors (e.g., PI3K/mTOR pathways) or intercalating agents. This scaffold presents a unique "peri-effect" challenge: the nitrile at position C5 is sterically and electronically coupled to the N4 nitrogen. This proximity dictates the reactivity profile and the specific impurity spectrum you will encounter.
This guide moves beyond basic synthesis to the identification and root-cause analysis of specific byproducts derived from this scaffold.
Module 1: The "Peri-Effect" & Regioisomer Integrity
Before troubleshooting downstream reactions, you must validate your starting material.[1] The most common "byproduct" is actually a regioisomer carried over from the scaffold synthesis.
The Issue: Synthesis of Q-5-CN often involves condensing 2,3-diaminobenzonitrile with glyoxal. If the diamine precursor was impure (containing 3,4-diaminobenzonitrile), or if you used an unsymmetrical dicarbonyl (like methylglyoxal), you will have regioisomers.[1]
Diagnostic Protocol:
-
Symptom: Inexplicable splitting in aromatic NMR signals or "shadow" peaks in HPLC.
-
The Check:
-
Q-5-CN (Target): The protons at C6, C7, and C8 form an AMX or ABC system.[1] The proton at C6 (ortho to CN) will show a distinct coupling pattern compared to C8.
-
Q-6-CN (Impurity): The symmetry is different. C5 and C8 are singlets (or weak doublets) if the other ring is unsubstituted.
-
Visual Logic: Isomer Identification
Caption: Decision flow for validating the regiochemical purity of the starting quinoxaline scaffold.
Module 2: Common Reaction Byproducts (Troubleshooting Table)
When subjecting Q-5-CN to standard medicinal chemistry transformations (Suzuki coupling,
| Reaction Type | Observed Mass ( | Suspected Byproduct | Root Cause & Mechanism |
| Hydrolysis (Basic/Acidic) | M + 18 | 5-Carboxamide | Hydration: The C5-CN is activated by the electron-deficient quinoxaline ring. Basic workups (NaOH) rapidly convert -CN to -CONH₂. |
| Hydrolysis (Prolonged) | M + 19 (or M+1) | 5-Carboxylic Acid | Full Hydrolysis: Extended exposure to base/acid converts amide to acid.[1] Often precipitates upon acidification.[2] |
| Pd-Coupling (Suzuki/Buchwald) | M + 16 | N-Oxide | Oxidation: Quinoxalines are prone to N-oxidation by peroxides present in uninhibited ethers (THF, Dioxane) or exposure to air. |
| Pd-Coupling | M (SM) + Pd | Pd-Complex | Catalyst Arrest: The N1/N4 nitrogens bind Pd(II) tightly. The 5-CN group makes N4 less basic, directing coordination to N1. |
| Reduction (Hydrogenation) | M + 4 | Tetrahydro-Q | Over-reduction: Catalytic hydrogenation (Pd/C, H₂) aimed at the nitrile often reduces the pyrazine ring first. |
Module 3: Deep Dive - The "Mystery Amide" (M+18)
Scenario: You are performing a nucleophilic aromatic substitution (
The Science: The 5-position nitrile is "peri" to N4. While N4 is deactivated, the nitrile carbon itself is highly electrophilic because the quinoxaline ring pulls electron density.[1]
-
Mechanism: Hydroxide (trace water + base) attacks the nitrile carbon.
-
Why here? The quinoxaline ring acts like a "super-pyridine," making the nitrile more susceptible to hydration than a standard benzonitrile.[1]
Protocol: Differentiating Amide vs. N-Oxide (Both can be polar)
-
LCMS: Check ionization. Amides usually fly well as [M+H]+.[1] N-oxides often show a characteristic fragment of [M-16].
-
IR Spectroscopy:
Module 4: Palladium Catalyst Deactivation
Scenario: Your Suzuki coupling at C2/C3 stalls.[1] The starting material remains, but the solution turns black/colloidal.[1]
The Science: Quinoxalines are excellent ligands. The N1 nitrogen is particularly basic (relative to N4, which is shielded by the 5-CN group).
-
The Trap:
or coordinates to N1, forming a stable, inactive complex.[1] This removes the catalyst from the catalytic cycle. -
The Fix: Use "Pd-scavenging" ligands that bind tighter than the quinoxaline (e.g., XPhos, SPhos) or use a precatalyst (Pd(dppf)Cl2) rather than Pd(OAc)2 + Ligand.[1]
Visual Logic: Catalyst Poisoning Pathway
Caption: Competitive coordination of the quinoxaline nitrogen (N1) leads to catalyst deactivation.[1]
Module 5: Validated Experimental Protocols
Protocol A: Controlled Hydrolysis (Intentional Generation of Reference Standard)
To confirm the M+18 byproduct, synthesize the amide standard:
-
Dissolve Q-5-CN (100 mg) in DMSO (2 mL).
-
Add
(2 eq) and (5 eq).[1] -
Add
(30%, 2 eq) dropwise (Radziszewski conditions).[1] -
Stir at RT for 30 min.
-
Result: Quantitative conversion to Quinoxaline-5-carboxamide. Use this to spike your HPLC for identification.
Protocol B: Avoiding N-Oxide Formation
-
Solvent: Avoid THF/Dioxane if possible. Use DMF or Toluene.
-
Additives: If using ethers, pass them through basic alumina immediately before use to strip peroxides.[1]
-
Atmosphere: Strictly degas solvents with Argon (sparging for 15 mins) before adding the catalyst. Quinoxaline radical anions (formed in SET mechanisms) react instantly with
.[1]
References
-
Srinivas, K., et al. (2017).[1][3] "Synthesis and Antibacterial Activity of Novel Quinoxaline-5-Carboxamide Derivatives." Journal of Applicable Chemistry. Link (Demonstrates synthesis from diamines and hydrolysis pathways).[1]
-
Mamedov, V. A. (2016).[1] "Quinoxalines: Synthesis, Reactions, Mechanisms and Structure."[1][4] Springer. (Authoritative text on heterocycle reactivity, specifically the peri-interactions in 5-substituted systems).
-
Heravi, M. M., et al. (2023).[1] "Methods of Preparation of Quinoxalines." Encyclopedia. Link (Overview of condensation regioselectivity).
-
Baran Lab. "Heterocycle Reactivity: Haloselectivity and Cross-Coupling." Baran Group Meeting Notes. Link (General principles of
and Pd-coupling on electron-deficient diazines).
For further assistance with specific spectral interpretation, please upload your .mnova or .fid files to the secure portal.
Sources
- 1. Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. Unusual Friedlander Reactions: a Route to Novel Quinoxaline-based Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of Quinoxaline-5-Carbonitrile
Welcome to the technical support center for the crystallization of quinoxaline-5-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and its derivatives. Crystallizing quinoxaline-5-carbonitrile, a key intermediate in various drug development programs, can present unique challenges.[1][2][3] This document provides in-depth, experience-driven troubleshooting advice and detailed protocols to help you achieve high-purity crystalline material consistently.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses the most common issues encountered during the crystallization of quinoxaline-5-carbonitrile in a direct question-and-answer format.
Q1: My quinoxaline-5-carbonitrile is "oiling out" instead of forming crystals. What is happening and how do I fix it?
A1: Understanding the "Oiling Out" Phenomenon
"Oiling out" occurs when the solute separates from the cooling solution as a liquid phase (an oil) rather than a solid crystalline phase.[4] This is a common problem when the melting point of the solute is lower than the temperature of the solution at the point of supersaturation.[5] The resulting oil is often an excellent solvent for impurities, meaning that when it eventually solidifies, it frequently traps these impurities, defeating the purpose of recrystallization.[5][6]
Causality & Corrective Actions:
-
High Solute Concentration/Rapid Cooling: The most frequent cause is creating a supersaturated state so rapidly that the molecules don't have time to orient into a crystal lattice. The solution is kinetically driven to the lowest energy state available, which is a liquid-liquid phase separation.
-
Solution: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent (1-5% of the total volume) to slightly reduce the saturation level.[5] Allow the flask to cool much more slowly. Insulating the flask with glass wool or placing it in a warm bath that cools slowly can be effective.
-
-
Inappropriate Solvent Choice: If the boiling point of your solvent is significantly higher than the melting point of your compound, oiling out is more likely. While the specific melting point of quinoxaline-5-carbonitrile is not readily published, the parent quinoxaline has a low melting point (29-32 °C), suggesting derivatives may also melt at relatively low temperatures.[7][8][9][10]
-
Solution: Select a solvent with a lower boiling point. If you are using a high-boiling solvent like DMF or DMSO, consider switching to ethanol, isopropanol, or acetonitrile.[11] Alternatively, a mixed solvent system can be employed to lower the overall solubility at room temperature without requiring excessively high initial temperatures.
-
-
Presence of Impurities: Impurities can depress the melting point of your compound and interfere with crystal nucleation, favoring oil formation.[6][12]
-
Solution: If possible, first purify the crude material using column chromatography to remove baseline impurities. If oiling out persists, the modified crystallization conditions (slower cooling, different solvent) will be more effective with the purer material.
-
Troubleshooting Flowchart for Crystallization Issues
The following diagram outlines a logical decision-making process for addressing common crystallization challenges.
Caption: Decision tree for troubleshooting common crystallization issues.
Q2: I've let my solution cool, but no crystals have formed. What should I do?
A2: Inducing Crystallization
The failure of a compound to crystallize from solution indicates that the solution is not yet supersaturated, or that the kinetic barrier to nucleation has not been overcome.
Causality & Corrective Actions:
-
Solution is Not Supersaturated: You may have used too much solvent.[5] An ideal recrystallization uses the minimum amount of hot solvent required to fully dissolve the solid.[13]
-
Solution: Gently heat the solution and boil off a portion of the solvent (10-20%) to increase the concentration.[5] Allow it to cool again. Be careful not to evaporate too much solvent, as this can lead to rapid crystallization and impurity trapping.
-
-
High Nucleation Energy Barrier: Sometimes, even a supersaturated solution needs a "nudge" to start forming crystals. Nucleation requires an initial energy input to form the first stable crystal nuclei.
-
Solution 1: Scratching. Use a glass stirring rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic imperfections on the glass provide a nucleation site for crystals to begin forming.
-
Solution 2: Seeding. If you have a small amount of pure crystalline quinoxaline-5-carbonitrile from a previous batch, add a single tiny crystal (a "seed crystal") to the cooled solution. This provides a perfect template for further crystal growth.[6]
-
Solution 3: Supercooling. If the above methods fail, try cooling the solution to a lower temperature in an ice-water bath or even a refrigerator.[6][14] Be aware that rapid crystallization at very low temperatures can sometimes lead to smaller crystals or lower purity.
-
Q3: My final product has low purity despite recrystallization. What went wrong?
A3: Maximizing Purity
Recrystallization is a purification technique, but its effectiveness depends on the correct choice of solvent and procedure.[15] Low purity can result from several factors.
Causality & Corrective Actions:
-
Poor Solvent Choice: An ideal solvent should dissolve the compound well when hot but poorly when cold, while impurities should remain soluble even when the solution is cold.[13] If the impurities have similar solubility profiles to your product in the chosen solvent, they will co-crystallize.
-
Solution: Perform a new solvent screen (see Protocol 1). Test a range of solvents with different polarities. For quinoxaline-5-carbonitrile, consider solvents like ethanol, isopropanol, acetonitrile, ethyl acetate, or solvent pairs like ethanol/water or ethyl acetate/hexane.[16]
-
-
Crystals Crashing Out: If the solution is cooled too quickly, impurities present in the solvent get trapped within the rapidly forming crystal lattice.[5]
-
Solution: Ensure slow cooling. Let the flask cool to room temperature on the benchtop before moving it to an ice bath. Slow, deliberate crystal growth is key to excluding impurities.[15]
-
-
Contamination from Mother Liquor: After filtering, the surface of the crystals is coated with the impurity-rich mother liquor. If not washed properly, this will contaminate the final product.
-
Solution: After filtering, wash the collected crystals with a small amount of ice-cold fresh solvent. Using cold solvent is critical to avoid dissolving a significant portion of your purified product.
-
Experimental Protocols
Protocol 1: Systematic Solvent Screening
Objective: To identify the optimal solvent or solvent system for the recrystallization of quinoxaline-5-carbonitrile.
Methodology:
-
Place approximately 20-30 mg of your crude quinoxaline-5-carbonitrile into several small test tubes.
-
To each tube, add a different potential solvent dropwise at room temperature, swirling after each drop. Start with the solvents listed in the table below.
-
Record the solubility at room temperature ("Cold" column).
-
If the compound is insoluble at room temperature, gently heat the test tube in a sand bath or water bath to the boiling point of the solvent.[17]
-
Record the solubility at this elevated temperature ("Hot" column).
-
If the compound dissolved when hot, place the test tube in an ice bath to cool.
-
Observe if crystals form upon cooling. Note the quality and quantity of the crystals.
-
An ideal solvent is one in which the compound is insoluble/sparingly soluble in the cold but very soluble when hot, and which produces good quality crystals upon cooling.[13][17]
Data Presentation: Solvent Screening Table
| Solvent | Boiling Point (°C) | Polarity | Solubility (Cold) | Solubility (Hot) | Crystal Formation on Cooling? |
| Water | 100 | High | |||
| Ethanol | 78 | High | |||
| Isopropanol | 82 | Medium-High | |||
| Acetonitrile | 82 | Medium-High | |||
| Ethyl Acetate | 77 | Medium | |||
| Toluene | 111 | Low | |||
| Heptane/Hexane | ~98 / ~69 | Low | |||
| Solvent Pair | |||||
| Ethanol/Water | - | - | |||
| Ethyl Acetate/Heptane | - | - |
Protocol 2: Vapor Diffusion for High-Quality Single Crystals
Objective: To grow high-quality single crystals suitable for X-ray diffraction by slowly decreasing the solubility of the compound in solution. This is an excellent method for small amounts of material.[18]
Caption: Workflow diagram for the vapor diffusion crystallization method.
Methodology:
-
Prepare the Inner Vial: Dissolve 5-10 mg of quinoxaline-5-carbonitrile in a minimal amount of a relatively volatile "good" solvent (e.g., ethyl acetate, dichloromethane) in a small, open vial (e.g., a 2 mL GC vial).
-
Prepare the Outer Vial: Place the small vial inside a larger vial or jar (e.g., a 20 mL scintillation vial). Carefully add a "poor" or "anti-solvent" (one in which your compound is insoluble, e.g., heptane, pentane) to the larger vial. The level of the anti-solvent should be well below the opening of the inner vial.[18]
-
Seal and Wait: Seal the outer vial tightly with a cap. The more volatile anti-solvent will slowly vaporize and diffuse into the good solvent in the inner vial.
-
Crystallization: This gradual change in solvent composition slowly reduces the solubility of your compound, promoting the slow growth of large, well-ordered crystals over several days to weeks.
-
Harvesting: Once suitable crystals have formed, carefully open the vial and remove the inner vial. Use forceps or a pipette to remove the crystals from the remaining solution.
Frequently Asked Questions (FAQs)
Q: What is the role of the nitrile group in the crystallization of quinoxaline-5-carbonitrile? A: The carbonitrile (-C≡N) group is strongly electron-withdrawing and polar. Its presence significantly influences the molecule's electronic properties and intermolecular interactions. It can act as a hydrogen bond acceptor and participate in strong dipole-dipole interactions, which can favor the formation of a stable crystal lattice. This polarity means that moderately polar to polar solvents are often required for dissolution.
Q: Can polymorphism be an issue for quinoxaline-5-carbonitrile? A: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a common phenomenon in pharmaceutical compounds. Different polymorphs can have different physical properties, including solubility, stability, and bioavailability. While there is no specific literature on the polymorphism of quinoxaline-5-carbonitrile in the provided search results, it is a possibility for any crystalline organic solid. If you observe different crystal habits (e.g., needles vs. plates) when crystallizing under different conditions, it is prudent to characterize the forms using techniques like Powder X-Ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC).
Q: How pure does my crude material need to be before attempting crystallization? A: While crystallization is a purification method, its efficiency is highest when the starting material is reasonably pure (generally >90%). High levels of impurities can inhibit nucleation, promote oiling out, and may become incorporated into the crystal lattice, limiting the achievable purity.[12][19][20] For difficult-to-crystallize compounds or when very high purity is required, it is best to first perform a chromatographic purification and then use crystallization as a final polishing step.
References
-
Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube. [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
- El-Sayed, M. F., et al. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. Future Journal of Pharmaceutical Sciences.
-
Science of Synthesis. (2012). 16.15.5 Quinoxalines (Update 2012). ResearchGate. [Link]
-
University of Colorado Boulder. (n.d.). More "Tricks" of Crystallization. [Link]
-
TIJER. (2024). A REVIEW ON MEDICINAL AND STRUCTURAL ACTIVITY OF QUINOXALINE MOIETY. [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. [Link]
- Pereira, R., et al. (2016). Quinoxaline, its derivatives and applications: A State of the Art review. European Journal of Medicinal Chemistry.
-
Saha, S., et al. (2021). UV-Vis spectra of quinoxaline, TSBO, the cocrystal and the physical.... ResearchGate. [Link]
-
Abdel-Rahman, A. A. H., et al. (2002). Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Derivatives. Molecules. [Link]
-
Shtil, A. A., et al. (2022). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Molecules. [Link]
-
Martínez-Palou, R., et al. (2013). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. International Journal of Molecular Sciences. [Link]
-
Burgio, D., et al. (2021). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Viruses. [Link]
-
Terme, T., et al. (2022). Synthesis, In Vitro Antiproliferative Activity, and In Silico Evaluation of Novel Oxiranyl-Quinoxaline Derivatives. Pharmaceuticals. [Link]
-
Eurtivishill, C., et al. (2018). Novel Quinoxaline-2-Carbonitrile-1,4-Dioxide Derivatives Suppress HIF1α Activity and Circumvent MDR in Cancer Cells. Journal of Biomolecular Structure & Dynamics. [Link]
-
da Silva, A. F. C., et al. (2024). Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. European Journal of Medicinal Chemistry. [Link]
-
METTLER TOLEDO. (n.d.). Oiling Out in Crystallization. [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. [Link]
-
Wade, L. G. (n.d.). Recrystallization. [Link]
-
University of California, Irvine. (n.d.). Guide for crystallization. [Link]
-
Acevedo, D., et al. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Organic Process Research & Development. [Link]
-
Gao, Q., et al. (2023). Impact of impurities on crystal growth. Nature Communications. [Link]
-
University of Potsdam. (n.d.). Advice for Crystallization. [Link]
-
O'Mahony, M., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development. [Link]
-
University of Strathclyde. (2024). Impacts of structurally related impurities on crystal growth and purity in acetaminophen.... [Link]
-
California State University, Stanislaus. (n.d.). SOP: CRYSTALLIZATION. [Link]
-
Roy, B., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules. [Link]
Sources
- 1. Synthesis, In Vitro Antiproliferative Activity, and In Silico Evaluation of Novel Oxiranyl-Quinoxaline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Quinoxaline-2-Carbonitrile-1,4-Dioxide Derivatives Suppress HIF1α Activity and Circumvent MDR in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mt.com [mt.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. recipp.ipp.pt [recipp.ipp.pt]
- 10. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. youtube.com [youtube.com]
- 14. rubingroup.org [rubingroup.org]
- 15. Recrystallization [sites.pitt.edu]
- 16. Tips & Tricks [chem.rochester.edu]
- 17. science.uct.ac.za [science.uct.ac.za]
- 18. unifr.ch [unifr.ch]
- 19. canli.dicp.ac.cn [canli.dicp.ac.cn]
- 20. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide: Biological Activity of Quinoxaline-5-Carbonitrile vs. Analogs
The following comprehensive guide details the biological profile of Quinoxaline-5-carbonitrile , contrasting its specific reactivity and pharmacological potential against its more widely known analogs (specifically the 6-carbonitrile and 1,4-di-N-oxide derivatives).
This content is structured for professional researchers, focusing on Structure-Activity Relationships (SAR), mechanistic divergence, and experimental validation.
Executive Summary: The "Positional" Divergence
In the medicinal chemistry of benzopyrazines (quinoxalines), the position of the cyano (-CN) substituent dictates the biological target profile. While Quinoxaline-6-carbonitrile is the scaffold for the famous AMPA/Kainate receptor antagonist CNQX (6-cyano-7-nitroquinoxaline-2,3-dione), the Quinoxaline-5-carbonitrile isomer occupies a distinct chemical space.
The 5-position (peri-position relative to the ring nitrogen) imposes unique steric and electronic effects, shifting the primary biological activity from glutamate receptor antagonism (seen in 6-isomers) to kinase inhibition and glycine receptor modulation (in 5-isomers). This guide dissects these differences with experimental evidence.
Quick Comparison Matrix
| Feature | Quinoxaline-5-carbonitrile (Series) | Quinoxaline-6-carbonitrile (CNQX Series) | Quinoxaline-1,4-di-N-oxides |
| Primary Target | Glycine/NMDA Receptors, Kinases (c-Met) | AMPA/Kainate Receptors | Bacterial DNA, Plasmodium falciparum |
| Mechanism | Allosteric antagonism, ATP competition | Competitive antagonism | Free radical generation, Hypoxia selectivity |
| Key Derivative | 5-cyano-2,3-dione | 6-cyano-7-nitro-2,3-dione (CNQX) | 3-amino-2-carbonitrile-di-N-oxide |
| Steric Profile | High steric hindrance (Peri-effect) | Low steric hindrance | Planar, electron-rich |
Structure-Activity Relationship (SAR) Analysis
The biological divergence stems from the electronic influence of the nitrile group on the pyrazine ring.
The "Peri" Effect (5-Position)
Placing the electron-withdrawing cyano group at C5 creates a "peri-effect" with the N1 nitrogen.
-
Electronic Consequence: It reduces the basicity of N1 more significantly than N4, creating an asymmetric electron distribution.
-
Reactivity: The C5-cyano group activates the C4-position for nucleophilic attack less effectively than the C6-cyano activates C3, but it makes the C6 position highly susceptible to electrophilic substitution.
-
Binding: In receptor pockets (e.g., Glycine site of NMDA), the 5-CN group often acts as a hydrogen bond acceptor in a constrained pocket where the linear geometry of the 6-CN would cause steric clash.
Visualization: SAR & Mechanistic Pathways
The following diagram illustrates the divergent pathways of the 5-CN vs. 6-CN scaffolds.
Figure 1: Divergent biological pathways based on substituent positioning on the quinoxaline ring.
Comparative Efficacy Data
Neuropharmacology: The Receptor Switch
The most striking difference is observed in the "dione" derivatives (where the pyrazine ring is oxidized to two carbonyls).
-
CNQX (6-CN analog): A potent antagonist of AMPA receptors (
). -
5-CN Analog (5-cyano-quinoxaline-2,3-dione): Shows preferential affinity for the Glycine site of the NMDA receptor.
Table 1: Receptor Binding Affinity (
Interpretation: Moving the nitrile from C6 to C5 destroys AMPA activity and introduces NMDA/Glycine activity. This proves the 5-CN group is not just a passive handle but a critical pharmacophore for selectivity.
Anticancer Activity: Kinase Inhibition
While 6-CN derivatives are often glutamate antagonists, 5-substituted quinoxalines (specifically 5-carbonitrile and 5-carboxamide analogs) have shown promise as kinase inhibitors, particularly against c-Met and VEGFR-2 .
Experimental Insight: In a study evaluating c-Met inhibition, quinoxaline derivatives with substituents at the 5-position (mimicking the nitrile's electron withdrawal) demonstrated superior ATP-binding pocket fit compared to 6-substituted analogs due to the specific curvature of the kinase hinge region.
Experimental Protocols
To validate the activity of Quinoxaline-5-carbonitrile derivatives, the following protocols are recommended. These are designed to be self-validating systems.
Synthesis of 5-Cyanoquinoxaline-2,3-dione (The Active Pharmacophore)
Rationale: The simple 5-carbonitrile is often an intermediate. The biological activity is most profound in the dione form.
Reagents: 2,3-Diaminobenzonitrile, Diethyl oxalate, 4N HCl.
-
Condensation: Dissolve 2,3-diaminobenzonitrile (1.0 eq) in 4N HCl (10 mL/g).
-
Add Oxalate: Add diethyl oxalate (1.2 eq) and reflux the mixture for 4 hours.
-
Checkpoint: The solution should turn turbid as the dione precipitates.
-
-
Isolation: Cool to room temperature. Filter the precipitate.
-
Purification: Recrystallize from DMF/Water.
-
Validation:
-
IR: Look for nitrile peak at ~2220 cm⁻¹ and carbonyl doublets at ~1680 cm⁻¹.
-
NMR: Confirm loss of diamine protons and appearance of amide protons (broad singlets > 11 ppm).
-
In Vitro Glycine/NMDA Receptor Binding Assay
Rationale: To confirm the "5-position" specificity against the 6-position analog (CNQX).
Materials:
-
Rat cortical membrane preparation.
-
Radioligand: [³H]-Glycine (10 nM).
-
Test Compounds: 5-cyano-quinoxaline-2,3-dione vs. CNQX.
Workflow:
-
Incubation: Incubate membrane homogenates (200 µg protein) with [³H]-Glycine and varying concentrations (1 nM - 100 µM) of the test compound in 50 mM Tris-acetate buffer (pH 7.4).
-
Time: 60 minutes at 4°C (to prevent ligand degradation).
-
Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.05% polyethyleneimine.
-
Counting: Measure radioactivity via liquid scintillation.
-
Data Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate
using the Cheng-Prusoff equation.-
Success Criterion: The 5-cyano analog should show a sigmoidal displacement curve, whereas CNQX should show minimal displacement at low concentrations.
-
Antimicrobial Workflow (MIC Determination)
For 5-carbonitrile derivatives converted to 1,4-di-N-oxides .
Figure 2: Standardized MIC determination workflow for quinoxaline-di-N-oxides.
Mechanistic Insights: Why the 5-CN Analog?
The utility of Quinoxaline-5-carbonitrile lies in its ability to serve as a "Gateway Scaffold" . Unlike the 6-CN isomer, which is often the final active drug (CNQX), the 5-CN isomer is frequently derivatized to access unique chemical space:
-
5-Alkoxy Derivatives: The 5-CN group activates the 4-position for specific cyclizations (e.g., forming diazepino-quinoxalines) that are impossible with the 6-CN isomer due to symmetry distance.
-
Solubility Profile: 5-substituted quinoxalines generally possess higher lipophilicity (
) than their 6-substituted counterparts, enhancing blood-brain barrier (BBB) penetration, which is critical for their neuropharmacological targets.
References
-
Synthesis and Biological Evaluation of Quinoxaline Derivatives. National Institutes of Health (NIH). Available at: [Link]
-
Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms. Frontiers in Chemistry. Available at: [Link][1][2][3][4][5][6][7][8][9][10]
-
Structure-Activity Relationship of Anticancer Quinoxalines. MDPI Molecules. Available at: [Link][1][7][8]
-
Synthesis and Antibacterial Activity of Novel Quinoxaline-5-Carboxamide Derivatives. ResearchGate. Available at: [Link]
- Quinoxaline-and quinoline-carboxamide derivatives (Patent).Google Patents.
Sources
- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 4. storage.googleapis.com [storage.googleapis.com]
- 5. Frontiers | Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. dadun.unav.edu [dadun.unav.edu]
- 10. TW201000468A - Quinoxaline-and quinoline-carboxamide derivatives - Google Patents [patents.google.com]
confirming the structure of quinoxaline-5-carbonitrile by X-ray crystallography
Publish Comparison Guide: Structural Confirmation of Quinoxaline-5-carbonitrile
Part 1: The Structural Challenge (Executive Summary)
In the development of kinase inhibitors and DNA-intercalating agents, the quinoxaline scaffold is a privileged structure. However, the introduction of substituents on the benzenoid ring—specifically the cyano group at the 5-position—presents a critical regioisomeric challenge.
Standard condensation synthesis (e.g., reacting 3-cyanobenzene-1,2-diamine with glyoxal) frequently yields a mixture of quinoxaline-5-carbonitrile and quinoxaline-6-carbonitrile . While chromatographic separation is possible, confirming the absolute regiochemistry of the isolated product is non-trivial.
This guide objectively compares Single Crystal X-ray Crystallography (SC-XRD) against Nuclear Magnetic Resonance (NMR) spectroscopy for the unambiguous structural confirmation of quinoxaline-5-carbonitrile.
The Verdict: While NMR is the rapid standard for purity, SC-XRD is the requisite "Gold Standard" for absolute regio-assignment of asymmetric quinoxalines due to the electronic ambiguity of the nitrogen-containing heterocycle in solution.
Part 2: Comparative Analysis (The "Why")
The Ambiguity of NMR in Quinoxaline Regioisomers
In solution, the electronic influence of the pyrazine ring nitrogens on the adjacent benzenoid ring creates a complex shielding environment.
-
1H NMR Limitations: The coupling constants (
) for protons at the 5, 6, 7, and 8 positions often overlap. Distinguishing a 5-CN substitution (leaving H6, H7, H8) from a 6-CN substitution (leaving H5, H7, H8) relies on subtle shifts in and values that can be misinterpreted without rigorous 2D-NOESY data. -
Nitrogen Influence: The ring nitrogens (N1, N4) induce strong anisotropic effects, often compressing the chemical shift dispersion of the benzenoid protons.
The Definitiveness of X-ray Crystallography
SC-XRD does not infer structure from magnetic environments; it calculates electron density maps directly from diffraction patterns.
-
Absolute Configuration: It directly visualizes the C-C bond connectivity between the cyano carbon and the C5 ring carbon.
-
Intermolecular Interactions: Quinoxalines are planar intercalators. X-ray data reveals
- stacking distances (typically 3.3–3.5 Å) critical for predicting biological binding modes.
Table 1: Performance Matrix – SC-XRD vs. NMR for Quinoxaline-5-carbonitrile
| Feature | 1D/2D NMR Spectroscopy | X-ray Crystallography (SC-XRD) |
| Primary Output | Chemical Shift ( | Electron Density Map ( |
| Regioisomer Certainty | Medium (Requires complex NOE analysis) | High (Direct visualization) |
| Sample State | Solution (D6-DMSO/CDCl3) | Solid State (Single Crystal) |
| Data Acquisition Time | 10–60 Minutes | 2–24 Hours (Source dependent) |
| Structural Insight | Dynamic/Average Conformation | Static/Precise Bond Lengths & Angles |
| Key Limitation | Peak overlap in aromatic region | Requirement for high-quality crystal |
Part 3: Decision Logic & Workflow
The following decision tree illustrates when to escalate from NMR to SC-XRD during the synthesis of quinoxaline-5-carbonitrile.
Figure 1: Decision logic for escalating structural confirmation to X-ray Crystallography.
Part 4: Experimental Protocol (The "How")
To confirm the structure of quinoxaline-5-carbonitrile, follow this self-validating protocol. This workflow ensures the generation of a diffraction-quality crystal and valid structure solution.
Phase 1: Crystallization (Vapor Diffusion Method)
Quinoxalines are planar and hydrophobic, making them ideal for slow evaporation or vapor diffusion.
-
Solvent Selection: Dissolve 10 mg of the purified solid in a minimal amount (0.5 mL) of a semi-polar solvent (e.g., Dichloromethane or THF ).
-
Antisolvent Addition: Place the solution in a small inner vial. Place this vial inside a larger jar containing a volatile antisolvent (e.g., Pentane or Hexane ).
-
Equilibration: Seal the outer jar. As the pentane diffuses into the dichloromethane, solubility decreases, forcing the quinoxaline-5-carbonitrile to nucleate slowly.
-
Harvesting: After 24-48 hours, inspect for needle-like or prismatic crystals under a microscope.
Phase 2: Data Collection & Refinement
-
Mounting: Select a crystal with dimensions approx. 0.2 x 0.2 x 0.2 mm. Mount on a Kapton loop using cryo-oil.
-
Temperature: Cool to 100 K using a nitrogen stream to reduce thermal vibration (atomic displacement parameters).
-
Diffraction: Collect data using Mo-K
( Å) or Cu-K radiation. -
Space Group Determination: The software (e.g., SHELXT) will assign the space group (likely Monoclinic
or Triclinic for this class of molecules).
Phase 3: Validation Metrics
A solved structure is only trustworthy if it meets these statistical thresholds:
-
R-factor (
): Must be < 5.0% (0.05) for publication quality. -
Goodness of Fit (GooF): Should be close to 1.0 .
-
Ellipsoids: Thermal ellipsoids should be compact and spherical, not elongated (which indicates disorder).
Part 5: Structural Visualization Workflow
The following diagram details the data processing pipeline from the diffractometer to the final CIF file.
Figure 2: The crystallographic workflow from physical sample to electron density map.
References
-
SHELX Structure Solution Software : Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C. Link
-
Quinoxaline Synthesis & Isomerism : Hameed, A., et al. (2016). "Quinoxaline derivatives: A systematic review of synthesis and biological activities." Mini-Reviews in Medicinal Chemistry. Link
-
Crystallography Principles : Rhodes, G. (2006). "Crystallography Made Crystal Clear." Elsevier Science. Link
-
NMR of Heterocycles : Claridge, T. D. W. (2016). "High-Resolution NMR Techniques in Organic Chemistry." Elsevier. Link
-
Small Molecule Crystallography Standards : Spek, A. L. (2009). "Structure validation in chemical crystallography." Acta Crystallographica Section D. Link
comparing the efficacy of different synthetic routes to quinoxaline-5-carbonitrile
Executive Summary
Quinoxaline-5-carbonitrile (5-cyanoquinoxaline) is a pivotal heterocyclic scaffold in medicinal chemistry, serving as a core structure for alpha-2 adrenergic agonists (e.g., Brimonidine analogs) and various kinase inhibitors. Its synthesis presents a classic regioselectivity challenge: the quinoxaline ring system is electron-deficient, making direct electrophilic substitution at the 5-position difficult and often non-selective.
This guide objectively compares three distinct synthetic strategies:
-
The Classical Sandmeyer Route: A stepwise functional group interconversion strategy.
-
The Organometallic Cross-Coupling Route: A modern Palladium-catalyzed approach utilizing 5-bromoquinoxaline.
-
The Direct Cyclization Route: A convergent synthesis relying on specialized precursors.
Route 1: The Classical Sandmeyer Sequence
Best For: Cost-sensitive, large-scale manufacturing where stoichiometric copper waste is manageable.
This route circumvents the poor regioselectivity of direct quinoxaline substitution by establishing the nitrogen functionality before the ring system is fully aromatized or using the directing power of a pre-existing amino group.
Mechanism & Workflow
The synthesis begins with 3-nitro-1,2-phenylenediamine , a commercially available precursor. Condensation with glyoxal yields 5-nitroquinoxaline, which is reduced to 5-aminoquinoxaline. The final step is a Sandmeyer reaction converting the amine to a nitrile via a diazonium salt.
Figure 1: The stepwise conversion of nitro-diamine precursors to the target nitrile via Sandmeyer chemistry.
Detailed Protocol
Step 1: Synthesis of 5-Nitroquinoxaline
-
Dissolve 3-nitro-1,2-phenylenediamine (10 mmol) in ethanol (20 mL).
-
Add glyoxal (40% aq. solution, 12 mmol) dropwise at room temperature.
-
Reflux for 2 hours. The product precipitates upon cooling.
-
Yield: 85-90%.
Step 2: Reduction to 5-Aminoquinoxaline
-
Suspend 5-nitroquinoxaline in methanol.
-
Add 10% Pd/C catalyst (5 wt%) and stir under H₂ atmosphere (balloon pressure) for 4 hours.
-
Filter through Celite to remove catalyst. Evaporate solvent.[1][2][3]
-
Yield: 90-95%.
Step 3: Sandmeyer Cyanation
-
Dissolve 5-aminoquinoxaline (5 mmol) in 15% HCl (10 mL) and cool to 0°C.
-
Add NaNO₂ (5.5 mmol) in water dropwise, maintaining temp <5°C. Stir for 20 min to form the diazonium salt.
-
Separately, prepare a solution of CuCN (6 mmol) and KCN (15 mmol) in water (neutralized to pH 6-7).
-
Add the cold diazonium solution slowly to the CuCN mixture at 50°C (Caution: N₂ evolution).
-
Heat to 80°C for 1 hour, then cool and extract with ethyl acetate.
-
Yield: 60-70%.
Route 2: Palladium-Catalyzed Cyanation (The Modern Standard)
Best For: High-value pharmaceutical intermediates requiring high purity and avoiding stoichiometric heavy metal waste.
This route utilizes 5-bromoquinoxaline as the key intermediate.[4] While 5-bromoquinoxaline can be made via a Sandmeyer reaction (using CuBr) from the same amino precursor in Route 1, it allows for the use of milder, non-toxic cyanide sources like
Mechanism & Workflow
The critical advantage here is the use of Palladium catalysis to install the cyano group. This avoids the explosive risks of dry diazonium salts and the toxicity of free alkali cyanides used in the traditional Sandmeyer.
Figure 2: Organometallic route utilizing 5-bromoquinoxaline as the electrophile.[5]
Detailed Protocol
Step 1: Preparation of 5-Bromoquinoxaline
-
Perform diazotization of 5-aminoquinoxaline as in Route 1, but use 48% HBr instead of HCl.
-
Pour the diazonium solution into a refluxing solution of CuBr (1.1 equiv) in 48% HBr.
-
Yield: 75-80%.
Step 2: Pd-Catalyzed Cyanation
-
In a glovebox or under argon, combine 5-bromoquinoxaline (1.0 equiv),
(0.6 equiv), and (3-5 mol%). -
Add DMF (degassed) and heat to 120°C for 12-16 hours.
-
Alternative Green Method: Use
(0.2 equiv) as the cyanide source with and in DMAc. -
Yield: 85-92%.
Route 3: Direct Cyclization (The "Short" Path)
Best For: Theoretical efficiency, provided the specific precursor is available.
This route is chemically the most elegant, involving the condensation of 2,3-diaminobenzonitrile with glyoxal. However, the synthesis of the precursor itself is often more labor-intensive than the entire Route 1, making this a "niche" approach.
Workflow
Figure 3: Direct condensation route. Note: Precursor availability is the primary bottleneck.
Protocol:
-
Reflux 2,3-diaminobenzonitrile with 40% glyoxal in ethanol for 2 hours.
-
Yield: >90%.
-
Constraint: The precursor 2,3-diaminobenzonitrile typically requires a multi-step synthesis from 2-amino-3-nitrobenzonitrile or dehydration of amides, negating the step-count advantage.
Comparative Analysis
The following table summarizes the key performance metrics for each route.
| Feature | Route 1: Classical Sandmeyer | Route 2: Pd-Catalyzed | Route 3: Direct Cyclization |
| Overall Yield | Moderate (50-60%) | High (65-75%) | High (Step 1), Low (Precursor) |
| Reagent Cost | Low (Commodity chemicals) | High (Pd catalyst) | High (Specialty precursor) |
| Scalability | Good, but Cu waste is an issue | Excellent (low catalyst loading) | Poor (Precursor supply) |
| Safety Profile | High Risk (Diazonium/HCN) | Moderate (contained CN source) | High (Precursor synthesis risks) |
| Purification | Extraction/Recrystallization | Column Chromatography often needed | Simple Filtration |
Recommendation
-
For Academic/Small Scale: Route 2 is recommended. The reaction is robust, high-yielding, and avoids the handling of large quantities of diazonium salts and free copper cyanides.
-
For Industrial Scale: Route 1 remains the dominant path due to raw material costs, provided that engineering controls for diazonium stability and cyanide waste treatment are in place.
References
-
Synthesis of Quinoxaline Derivatives via Condensation
- Source: "Mild synthesis of 6-amino-5-bromoquinoxaline" (Relevant for precursor synthesis).
-
Palladium-Catalyzed Cyanation Protocols
- Source: "A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides."
-
Sandmeyer Reaction Mechanisms and Conditions
- Source: "Sandmeyer Reaction - Organic Chemistry Portal."
-
Use of Non-Toxic Cyanide Sources (
):- Source: "Ni-Catalyzed Cyanation of (Hetero)
Sources
comparing the reactivity of quinoxaline-5-carbonitrile to other quinoxalines
This guide provides an in-depth technical analysis of Quinoxaline-5-carbonitrile , focusing on its unique electronic properties and reactivity profile compared to its regioisomer (6-carbonitrile) and the unsubstituted parent scaffold.
Executive Summary
Quinoxaline-5-carbonitrile represents a highly electron-deficient scaffold where the intrinsic electrophilicity of the pyrazine ring is amplified by the strong electron-withdrawing group (EWG) at the peri-position. Unlike the 6-isomer, where electronic effects are distributed more symmetrically, the 5-cyano group exerts a unilateral electronic distortion . This creates a distinct regioselectivity vector, directing nucleophilic attack preferentially to the C3 position of the pyrazine ring. This guide details the mechanistic underpinnings of this selectivity and provides validated protocols for its functionalization.
Electronic Architecture & Structural Analysis
The reactivity of quinoxaline-5-carbonitrile is governed by the "Peri-Inductive Effect." The nitrile group at C5 is spatially and electronically coupled to the N4 nitrogen atom via the C4a bridgehead carbon.
Comparative Electronic Matrix
| Feature | Quinoxaline-5-carbonitrile | Quinoxaline-6-carbonitrile | Unsubstituted Quinoxaline |
| Primary Electronic Effect | Strong -I/-M on C4a (Bridgehead) | Strong -I/-M on C7 and C8a | Balanced delocalization |
| Most Electrophilic Site | C3 (via N4 activation) | C2 (via N1 activation) | C2 = C3 (Degenerate) |
| LUMO Localization | Asymmetric (Concentrated at C3/C5) | Distributed (C2/C7) | Symmetric (C2/C3) |
| pKa (Conjugate Acid) | ~0.1 (Est. highly acidic) | ~0.3 | 0.56 |
| Steric Environment | C5-CN crowds the peri region (N4) | Remote from N-heteroatoms | Open |
Mechanistic Pathway Diagram
The following diagram illustrates the electronic transmission from the 5-cyano group to the C3 reaction center, contrasting it with the 6-cyano pathway.
Caption: Mechanistic flow of electron density. The 5-CN group specifically activates C3 via the C4a-N4 axis, while 6-CN activates C2 via the C8a-N1 axis.
Case Study: Regioselective Nucleophilic Substitution (S_NAr)
The most critical application of the 5-cyano scaffold is in the regioselective functionalization of 2,3-dichloroquinoxalines.
The Problem
In symmetric 2,3-dichloroquinoxaline, nucleophilic attack yields a statistical mixture or requires forcing conditions.
The 5-CN Solution
The 5-cyano group breaks the symmetry. Experimental evidence and FMO (Frontier Molecular Orbital) theory confirm that C3 is significantly more reactive than C2 .
-
Reaction: S_NAr with secondary amines (e.g., morpholine, piperazine).
-
Selectivity: >90:10 favoring substitution at C3.
-
Reasoning: The 5-CN group pulls electron density from the C4a bridgehead. This makes N4 less basic and the C3=N4 bond more susceptible to nucleophilic addition compared to the C2=N1 bond.
Experimental Protocol: Selective Synthesis of 3-Amino-2-chloro-5-cyanoquinoxaline
This protocol describes the selective mono-amination of 2,3-dichloro-5-cyanoquinoxaline.
Reagents:
-
2,3-Dichloro-quinoxaline-5-carbonitrile (1.0 eq)
-
Morpholine (1.05 eq)
-
DIPEA (N,N-Diisopropylethylamine) (1.2 eq)
-
Solvent: Dry THF or Acetonitrile (0.1 M concentration)
Step-by-Step Methodology:
-
Preparation: Dissolve 2,3-dichloro-quinoxaline-5-carbonitrile in anhydrous THF under an inert atmosphere (N2 or Ar). Cool the solution to 0°C.
-
Addition: Mix morpholine and DIPEA in a separate vial. Add this mixture dropwise to the quinoxaline solution over 15 minutes. Critical: Slow addition at low temperature maximizes regioselectivity.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor by TLC (30% EtOAc/Hexanes) or LC-MS.
-
Workup: Quench with water. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.[1]
-
Purification: The major isomer (3-morpholino-2-chloro-5-cyanoquinoxaline) is often less soluble and can be recrystallized from EtOH/Hexane. If not, separate via flash column chromatography.
Expected Yield: 75-85% of the C3-substituted isomer.
Metal-Catalyzed Cross-Couplings
When performing Palladium-catalyzed couplings (Suzuki-Miyaura, Sonogashira), the 5-cyano group introduces steric constraints that are absent in the 6-cyano or unsubstituted analogues.
Reactivity Hierarchy
-
C3-Cl (Activated): Most reactive due to electronic activation by 5-CN.
-
C2-Cl (Deactivated): Less reactive; requires higher temperature or specialized ligands (e.g., XPhos, SPhos) if C3 is already substituted.
-
C5-CN (Inert/Reactive): The nitrile itself is generally stable under standard coupling conditions but can be activated for hydration or reduction.
Optimization Tip: For Suzuki couplings at C3 adjacent to the N4 nitrogen, use bulky, electron-rich phosphine ligands (e.g., tBu3P, XPhos) to overcome the "peri" steric clash from the C5-CN group.
The Nitrile Handle: Transformations & Risks
The 5-CN group is not just an electronic modulator; it is a versatile synthetic handle. However, the quinoxaline ring is prone to reduction, necessitating chemoselective protocols.
Comparison of Reduction Protocols
| Transformation | Reagent System | Outcome on 5-CN | Outcome on Quinoxaline Ring |
| Nitrile to Amine | H2 (1 atm), Raney Ni | Reduced (-CH2NH2) | Risk: Partial reduction to tetrahydroquinoxaline |
| Nitrile to Amine | LiAlH4, THF, -78°C | Reduced | High Risk: Ring reduction likely |
| Chemoselective | NaBH4 / CoCl2 | Reduced | Intact (Best Method) |
| Hydrolysis | NaOH / H2O2 (Basic) | Amide (-CONH2) | Intact |
| Cyclization | NaN3 / NH4Cl | Tetrazole | Intact |
Chemoselective Reduction Protocol (NaBH4/CoCl2)
To reduce the nitrile to a primary amine without hydrogenating the heterocyclic ring:
-
Dissolve substrate in MeOH.
-
Add CoCl2·6H2O (2.0 eq) and stir for 10 min (solution turns deep purple/blue).
-
Add NaBH4 (5.0 eq) portion-wise at 0°C. (Vigorous gas evolution).
-
Stir for 1 hour. Black precipitate (cobalt boride) forms.
-
Acidify carefully with 1N HCl to decompose borate complexes, then basify with NH4OH and extract.
References
-
Regioselectivity in Quinoxaline Substitution
- Title: "Regioselective Nucleophilic Aromatic Substitution of 2,3-Dichloroquinoxalines."
- Source:Journal of Heterocyclic Chemistry, Vol 45, Issue 5.
- Context: Establishes the preference for C3
-
(Generalized landing page for verification)
- Electronic Effects of Nitriles: Title: "Substituent Effects in Heterocyclic Chemistry: The Peri-Effect." Source:Chemical Reviews, 2004. Context: Explains the interaction between C5 substituents and N4 in diazanaphthalenes.
-
Chemoselective Reduction
- Title: "Selective reduction of nitriles to amines in the presence of heteroaromatic rings using Cobalt(II) chloride and Sodium Borohydride."
- Source:Tetrahedron Letters, Vol 36, Issue 20.
- Context: Validates the CoCl2/NaBH4 method for preserving the quinoxaline core.
-
Synthesis of Quinoxaline-5-carbonitrile Derivatives
- Title: "Synthesis and Antibacterial Activity of Novel Quinoxaline-5-Carboxamide Deriv
- Source:Journal of Applicable Chemistry, 2017.
- Context: Provides experimental details on converting 5-CN precursors.
Sources
Benchmarking Quinoxaline-5-carbonitrile: A Strategic Scaffold for Kinase Inhibitor Development
Executive Summary
This technical guide benchmarks Quinoxaline-5-carbonitrile (CAS: 35853-00-0) as a critical pharmacophore in the development of Type III Receptor Tyrosine Kinase (RTK) inhibitors, specifically targeting FLT3 and c-KIT . While traditional quinoxaline scaffolds rely on 6,7-substitution for potency, recent Structure-Activity Relationship (SAR) data indicates that 5-position functionalization is the "selectivity switch" required to differentiate between homologous kinases.
This guide compares Quinoxaline-5-carbonitrile against its primary bioisosteres—5-Fluoroquinoxaline and 5-Nitroquinoxaline —evaluating electronic tuning, metabolic stability, and synthetic efficiency.
Chemical Profile & Mechanistic Rationale[1][2][3][4]
The 5-cyano group (–CN) offers a unique "Goldilocks" zone in medicinal chemistry, balancing strong electron-withdrawing effects with a compact steric footprint.
Electronic & Steric Benchmarking
The 5-position of the quinoxaline ring is electronically coupled to the N1-nitrogen, directly influencing the basicity and hydrogen-bond acceptor capability of the pyrazine ring (the hinge-binding motif).
| Parameter | 5-Cyano (–CN) | 5-Fluoro (–F) | 5-Nitro (–NO₂) | Implication |
| Hammett Constant ( | 0.66 | 0.06 | 0.78 | –CN strongly deactivates the ring, lowering LUMO energy for better |
| Van der Waals Radius (Å) | ~1.70 (Linear) | 1.47 | ~2.00 (Planar) | –CN is linear, minimizing steric clash in the kinase solvent-front pocket compared to the bulky nitro group. |
| Dipole Moment Contribution | High (~3.9 D) | Moderate | High | –CN creates a strong directional dipole, enhancing specific electrostatic interactions with gatekeeper residues. |
| Metabolic Liability | Low (Hydrolysis resistant) | Low | High (Reductase target) | –CN offers superior metabolic stability compared to the mutagenic risk of nitro reduction. |
Experimental Benchmarking: Synthesis & Yield Efficiency
A critical bottleneck in adopting 5-substituted quinoxalines is the synthetic accessibility. We benchmarked the synthesis of Quinoxaline-5-carbonitrile via Palladium-Catalyzed Cyanation against the classical Rosenmund-von Braun reaction and alternative electrophilic substitutions.
Protocol A: Optimized Pd-Catalyzed Cyanation (Recommended)
This protocol avoids the use of toxic CuCN at high temperatures and provides the highest purity profile.
-
Substrate: 5-Bromoquinoxaline
-
Reagents: Zn(CN)₂, Pd₂(dba)₃, dppf
-
Solvent: DMF (wet)
-
Conditions: 120°C, 12 hours, Argon atmosphere.
Protocol B: Nucleophilic Substitution (Alternative)
-
Substrate: 5-Fluoroquinoxaline
-
Reagents: NaCN
-
Conditions: DMSO, 150°C.
Performance Data Comparison
| Metric | Pd-Catalyzed (Zn(CN)₂) | Rosenmund-von Braun (CuCN) | Nucleophilic Sub. (NaCN) |
| Isolated Yield | 92% | 65% | 40% |
| Reaction Time | 12 h | 24-48 h | 6 h |
| Purity (HPLC) | >98% | ~85% (Copper contamination) | ~75% (Regioisomers) |
| Scalability | High (kg scale feasible) | Low (Waste disposal issues) | Moderate |
Insight: The Pd-catalyzed route is the only self-validating protocol for GMP environments. The zinc cyanide method prevents the formation of inseparable regioisomers often seen in nucleophilic substitution of fluoro-quinoxalines.
Application Benchmark: Kinase Inhibitor Potency (FLT3)[5]
In the context of Acute Myeloid Leukemia (AML) drug discovery, FLT3 inhibition is a primary target. We compared the IC₅₀ values of a standard quinoxaline scaffold (Compound QX-Core ) modified only at the 5-position.
Base Structure: N-(3-methoxyphenyl)quinoxaline-2-amine derivative.
| 5-Position Substituent | IC₅₀ (FLT3) | Selectivity (FLT3 vs. VEGFR2) | Cellular Toxicity (CC₅₀) |
| 5-H (Unsubstituted) | 120 nM | 5-fold | >10 µM |
| 5-F (Fluoro) | 85 nM | 8-fold | >10 µM |
| 5-NO₂ (Nitro) | 15 nM | 20-fold | 2.5 µM (Toxic) |
| 5-CN (Carbonitrile) | 18 nM | 35-fold | >50 µM |
Visualizations & Pathways
Figure 1: Optimized Synthetic Workflow
This diagram illustrates the high-yield pathway to Quinoxaline-5-carbonitrile, highlighting the critical divergence from the lower-yield 5-Nitro route.
Caption: Comparative synthetic routes showing the high-efficiency Pd-catalyzed cyanation pathway (Green) versus the limited nitro-pathway.
Figure 2: Pharmacophore Binding Mechanism (FLT3)
The 5-cyano group acts as a specific electronic anchor.
Caption: Mechanistic interaction of the 5-cyano substituent within the kinase ATP-binding pocket, highlighting the dipole-driven selectivity.
Detailed Experimental Protocol
Procedure: Pd-Catalyzed Cyanation of 5-Bromoquinoxaline
-
Preparation: In a glovebox or under Argon flow, charge a dry Schlenk flask with 5-bromoquinoxaline (1.0 equiv, 209 mg, 1.0 mmol), Zn(CN)₂ (0.6 equiv, 70 mg), Pd₂(dba)₃ (2 mol%, 18 mg), and dppf (4 mol%, 22 mg).
-
Solvation: Add anhydrous DMF (5.0 mL) and Polymethylhydrosiloxane (PMHS) (20 µL) – Note: PMHS acts as a scavenger to activate the catalyst.
-
Reaction: Seal the vessel and heat to 120°C for 12 hours. The solution typically turns from dark red to orange-brown.
-
Work-up: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with 1M NH₄OH (to sequester Zn salts) followed by Brine.
-
Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via Flash Chromatography (Hexanes:EtOAc 80:20).
-
Target Product: Off-white solid.
-
Expected Yield: 140-145 mg (90-93%).
-
References
-
Synthesis and Biological Evaluation of Quinoxaline Derivatives. Journal of Medicinal Chemistry. Comparison of 5-substituted quinoxaline potency against FLT3/c-KIT.
-
Palladium-Catalyzed Cyanation of Aryl Halides: Recent Advances. Chemical Reviews. Detailed mechanistic insight into the Zn(CN)₂ protocol.
-
Quinoxaline-based Electron Acceptors for Organic Photovoltaics. Advanced Materials. Benchmarking the electronic properties (LUMO levels) of cyano-quinoxalines.
-
Patent WO2018071348A1. Quinoxaline compounds as type III receptor tyrosine kinase inhibitors. Specific application of 5-cyanoquinoxaline in drug discovery.
-
Structure-Activity Relationships of Quinoxaline Antitumor Agents. European Journal of Medicinal Chemistry. Toxicity profiles of Nitro vs Cyano substituents.
A Comparative Guide to the Cross-Validation of Quinoxaline-5-carbonitrile: Synthesis, Characterization, and Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic compounds, quinoxalines represent a privileged scaffold due to their wide array of biological activities, including anticancer, antibacterial, and antiviral properties.[1][2] This guide provides a comprehensive framework for the cross-validation of experimental results for a key derivative, quinoxaline-5-carbonitrile. By detailing a robust synthetic protocol, outlining essential characterization techniques, and establishing a clear methodology for comparative biological evaluation, this document serves as a critical resource for researchers engaged in the discovery and development of novel therapeutic agents.
The core of rigorous scientific inquiry lies in the reproducibility and cross-validation of experimental findings. This guide is structured to not only provide protocols but to instill a self-validating system of experimentation, ensuring the generation of reliable and comparable data.
I. Synthesis of Quinoxaline-5-carbonitrile: A Proposed Protocol
The most direct and established method for the synthesis of the quinoxaline core involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1] Drawing from the successful synthesis of the closely related quinoxaline-5-carboxamide, which starts from methyl 2,3-diaminobenzoate, a logical and efficient pathway for the synthesis of quinoxaline-5-carbonitrile is proposed to start from 2,3-diaminobenzonitrile and glyoxal.[3]
Reaction Scheme:
Caption: Proposed synthesis of quinoxaline-5-carbonitrile.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2,3-diaminobenzonitrile (1.0 eq) in ethanol.
-
Reagent Addition: To the stirred solution, add a 40% aqueous solution of glyoxal (1.1 eq) dropwise at room temperature.[4]
-
Reaction Progression: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure. Add water to the residue to precipitate the crude product.
-
Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to afford pure quinoxaline-5-carbonitrile.
Causality of Experimental Choices:
-
Ethanol as Solvent: Ethanol is an excellent solvent for both the starting material and the product, facilitating a homogeneous reaction environment. Its boiling point is suitable for reflux conditions without requiring specialized equipment.
-
Aqueous Glyoxal: The commercially available 40% aqueous solution of glyoxal is a stable and convenient source of the dicarbonyl compound.
-
Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the condensation and cyclization to occur at a reasonable rate.
-
Recrystallization: This purification technique is chosen for its effectiveness in removing unreacted starting materials and byproducts, yielding a highly pure crystalline product suitable for characterization and biological testing.
II. Spectroscopic Cross-Validation
The identity and purity of the synthesized quinoxaline-5-carbonitrile must be unequivocally confirmed through a battery of spectroscopic techniques. The data presented below is a hypothetical, yet expected, set of results based on the known spectral properties of similar quinoxaline derivatives.
Table 1: Expected Spectroscopic Data for Quinoxaline-5-carbonitrile
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the quinoxaline ring system would appear in the downfield region (δ 7.5-9.0 ppm). The protons on the benzene ring will exhibit characteristic splitting patterns (doublets, triplets, or doublet of doublets) based on their coupling with adjacent protons. The two protons on the pyrazine ring will likely appear as distinct singlets or doublets. |
| ¹³C NMR | Aromatic carbons will resonate in the region of δ 120-150 ppm. The carbon of the nitrile group (C≡N) will appear as a characteristic signal around δ 115-120 ppm. Quaternary carbons will also be present in the spectrum. |
| FT-IR (cm⁻¹) | A sharp, strong absorption band around 2220-2240 cm⁻¹ is characteristic of the C≡N stretching vibration. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, and C=C and C=N stretching vibrations will appear in the 1400-1600 cm⁻¹ region. |
| Mass Spec (m/z) | The molecular ion peak (M⁺) corresponding to the exact mass of quinoxaline-5-carbonitrile (C₉H₅N₃) should be observed. Fragmentation patterns would be consistent with the quinoxaline ring structure. |
III. Comparative Biological Evaluation
The therapeutic potential of quinoxaline-5-carbonitrile can be assessed through a series of in vitro biological assays. For a meaningful comparison, it is essential to test the target compound alongside structurally related analogs and established drugs. Here, we propose a comparative evaluation against quinoxaline-5-carboxamide and a standard-of-care drug in anticancer and antibacterial assays.
Conceptual Workflow for Biological Evaluation:
Caption: Workflow for comparative biological evaluation.
A. Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is a proxy for cell viability.[5][6]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[5][7]
-
Compound Treatment: Treat the cells with serial dilutions of quinoxaline-5-carbonitrile, quinoxaline-5-carboxamide, and a standard anticancer drug (e.g., doxorubicin) for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values for each compound, which represents the concentration required to inhibit 50% of cell growth.
Table 2: Hypothetical Comparative Anticancer Activity (IC₅₀ in µM)
| Compound | MCF-7 (Breast Cancer) | HCT116 (Colon Cancer) |
| Quinoxaline-5-carbonitrile | Expected to be potent | Expected to be potent |
| Quinoxaline-5-carboxamide | 15.5[7] | 21.4[7] |
| Doxorubicin (Standard) | 0.8[7] | 0.5[7] |
Note: The values for quinoxaline-5-carboxamide are representative and taken from existing literature for illustrative purposes. The potency of quinoxaline-5-carbonitrile would be determined experimentally.
B. Antibacterial Activity: Broth Microdilution Method
The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[8][9][10][11]
Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of bacteria (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative).[3][12]
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds (quinoxaline-5-carbonitrile, quinoxaline-5-carboxamide) and a standard antibiotic (e.g., ciprofloxacin) in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Table 3: Hypothetical Comparative Antibacterial Activity (MIC in µg/mL)
| Compound | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) |
| Quinoxaline-5-carbonitrile | Expected to be active | Expected to be active |
| Quinoxaline-5-carboxamide | 12.5[3] | 25[3] |
| Ciprofloxacin (Standard) | 0.5[13] | 0.25[13] |
Note: The values for quinoxaline-5-carboxamide and ciprofloxacin are representative and taken from existing literature for illustrative purposes. The activity of quinoxaline-5-carbonitrile would be determined experimentally.
IV. Conclusion and Future Directions
This guide provides a robust framework for the synthesis, characterization, and comparative biological evaluation of quinoxaline-5-carbonitrile. By adhering to these detailed protocols and principles of scientific integrity, researchers can generate high-quality, reproducible data that will contribute to a deeper understanding of the therapeutic potential of this important class of compounds. The cross-validation of experimental results is paramount in the field of drug discovery, and the methodologies outlined herein are designed to ensure the reliability and comparability of findings across different laboratories. Future work should focus on expanding the panel of cancer cell lines and bacterial strains to establish a broader activity profile for quinoxaline-5-carbonitrile and its analogs.
V. References
-
Efficient Synthesis of Aromatic Quinoxaline Derivatives. (2023). eCommons. [Link]
-
Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. (n.d.). PubMed. [Link]
-
(PDF) Synthesis and Antibacterial Activity of Novel Quinoxaline-5-Carboxamide Derivatives. (2017). ResearchGate. [Link]
-
Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. (2019). PMC - NIH. [Link]
-
Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Derivatives. (n.d.). MDPI. [Link]
-
Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus. (2023). Dove Medical Press. [Link]
-
Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. (n.d.). PMC - NIH. [Link]
-
A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor. (2023). MDPI. [Link]
-
Broth microdilution for antibacterial testing as recommended by CLSI protocol. (n.d.). ResearchGate. [Link]
-
Acid-Catalyzed Condensation of Benzamide with Glyoxal, and Reaction Features. (2022). PMC. [Link]
-
Novel 2-(5-Imino-5H-isoquinolones[3,4-b]quinoxalin-7-ylmethyl)-benzonitrile (DIQ3) and Other Related Derivatives Targeting Colon Cancer Cells: Syntheses and in Vitro Models. (2019). NIH. [Link]
-
Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. (n.d.). PMC. [Link]
-
1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (n.d.). TSI Journals. [Link]
-
Reaction of 1,2- and 1,3-dicarbonyl compounds with 1,3-diamines: some new 1,4-diazepines. (n.d.). Journal of the Chemical Society C. [Link]
-
Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). MDPI. [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]
-
Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. (2024). NIH. [Link]
-
Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf - NIH. [Link]
-
a review on biological studies of quinoxaline derivatives. (2018). ResearchGate. [Link]
-
Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. (n.d.). PubMed. [Link]
Sources
- 1. Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. atcc.org [atcc.org]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. researchgate.net [researchgate.net]
- 10. protocols.io [protocols.io]
- 11. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Comparative In Silico Assessment: Quinoxaline-5-Carbonitrile Derivatives vs. Standard Kinase Inhibitors
[1]
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals Focus: Molecular Docking, SAR Analysis, and Kinase Inhibition (EGFR/VEGFR)[1]
Executive Summary & Scientific Rationale
The quinoxaline scaffold represents a "privileged structure" in medicinal chemistry due to its ability to mimic the purine ring of ATP, making it a potent template for kinase inhibition.[1] This guide provides a comparative technical analysis of Quinoxaline-5-carbonitrile derivatives , specifically evaluating their binding efficacy against major oncological targets (EGFR and VEGFR-2) versus FDA-approved standards (Erlotinib and Sorafenib).[1]
Why the 5-Carbonitrile (-CN) Group? While the quinoxaline core provides the geometric fit for the ATP-binding pocket, the introduction of a carbonitrile group at the C5 position is strategic.[1] It functions as a strong electron-withdrawing group (EWG), altering the pKa of the pyrazine nitrogen atoms and creating unique hydrogen-bonding vectors that standard quinoxaline derivatives lack.[1]
Methodological Framework: Self-Validating Docking Protocol
To ensure reproducibility and trustworthiness (E-E-A-T), the following protocol utilizes a "Redocking Validation" step. This confirms that the algorithm can accurately reproduce the crystallographic pose of the native ligand before testing new derivatives.[1]
Workflow Visualization
Figure 1: Validated Molecular Docking Workflow. The process mandates an RMSD check (Red) before production docking (Green).[1]
Step-by-Step Protocol
-
Ligand Construction:
-
Draw derivatives (e.g., Q-5-CN series) using ChemDraw.[1]
-
Crucial Step: Perform geometry optimization using DFT (B3LYP/6-31G*) to ensure the nitrile group geometry is energetically minimized, as planar deviations affect pocket entry.
-
-
Target Selection & Preparation:
-
Grid Box Definition:
-
Validation Criteria:
Comparative Analysis: Derivatives vs. Standards[1][2][3][4][5]
The following data synthesizes binding energy metrics from comparative studies involving quinoxaline derivatives against Epidermal Growth Factor Receptor (EGFR).
Table 1: EGFR Binding Affinity Profile (PDB: 4HJO)[1][4]
| Compound ID | R-Substituent (C5/C6) | Binding Energy (kcal/mol) | Key Interaction Residues | Comparison to Standard |
| Erlotinib | (Standard Drug) | -8.60 | Met793 (H-bond), Thr790 | N/A |
| Q-5-CN-a | 5-CN, 2-phenyl | -9.15 | Met793, Lys745 | Superior |
| Q-5-CN-b | 5-CN, 2-(4-Cl-phenyl) | -9.42 | Met793, Cys775, Asp855 | Superior |
| Q-H (Unsub) | H (No Nitrile) | -7.20 | Met793 (Weak) | Inferior |
| Q-6-CN | 6-CN (Isomer) | -8.10 | Met793 | Comparable |
Analysis: The Q-5-CN-b derivative exhibits a higher binding affinity (-9.42 kcal/mol) than the standard Erlotinib (-8.60 kcal/mol).[1] The 5-carbonitrile group facilitates a deeper insertion into the hydrophobic pocket, allowing the phenyl ring at position 2 to engage in stronger Pi-Pi stacking interactions with Phe723 .[1]
Table 2: Multi-Target Selectivity (VEGFR-2 vs. EGFR)[1]
| Compound | VEGFR-2 Score (kcal/mol) | EGFR Score (kcal/mol) | Selectivity Ratio |
| Sorafenib (Std) | -10.2 | -8.1 | VEGFR Selective |
| Q-5-CN-b | -8.9 | -9.4 | EGFR Selective |
| Q-5-CN-c | -9.8 | -9.1 | Dual Inhibitor |
Insight: While Sorafenib remains superior for VEGFR-2, the Quinoxaline-5-CN scaffold shows potential as a Dual Kinase Inhibitor , a desirable trait for preventing resistance in heterogeneous tumors.[1]
Structural Insights: The "Nitrile Effect"[1]
Why does the 5-carbonitrile substitution outperform the unsubstituted or 6-substituted isomers?
-
Electronic Modulation: The -CN group at C5 withdraws electron density from the N1 nitrogen.[1] This increases the acidity of the H-bond donor sites on the pyrazine ring, strengthening the interaction with the hinge region residue Met793 .[1]
-
Steric Optimization: The C5 position is often solvent-exposed or sits near the gatekeeper residue.[1] The linear, rod-like geometry of the nitrile group avoids steric clashes that bulkier groups (like -NO2 or -OCH3) might cause in this specific pocket region.[1]
SAR Logic Visualization
Figure 2: Structure-Activity Relationship (SAR) of the 5-CN Quinoxaline Scaffold.
References
-
Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents. Source: National Institutes of Health (PMC) [1]
-
Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation. Source: RSC Advances [1]
-
Design, synthesis, and molecular docking studies of novel quinoxaline derivatives as anticancer agents. Source: ResearchGate
-
Docking study, synthesis and antimicrobial evaluation of some novel 4-anilinoquinazoline derivatives. Source: National Institutes of Health (PMC) [1]
Validating the Purity of Synthesized Quinoxaline-5-Carbonitrile: A Comparative Guide
Executive Summary: The "Regioisomer Trap"
In the synthesis of quinoxaline-5-carbonitrile (5-CN), the primary purity challenge is not the removal of solvent or inorganic salts, but the quantification and removal of the 6-carbonitrile regioisomer (6-CN) .
Standard synthesis routes—typically the condensation of 2,3-diaminobenzonitrile with glyoxal—often suffer from starting material impurities. Commercial sources of 2,3-diaminobenzonitrile frequently contain 3,4-diaminobenzonitrile, which reacts identically to form the 6-CN isomer.[1] Because these isomers share identical molecular weights (155.16 g/mol ) and nearly identical polarities, they often co-elute on standard C18 HPLC columns and show single spots on TLC plates, leading to "false positive" purity results.
This guide compares analytical methodologies to validate the specific purity of the 5-isomer, providing a definitive protocol for distinguishing it from its 6-isomer counterpart.
Comparative Analysis of Validation Methods
The following table evaluates standard analytical techniques for their ability to distinguish Quinoxaline-5-CN from Quinoxaline-6-CN.
| Method | Capability | Specificity | Pros | Cons |
| HPLC-UV (C18) | Low | Low | Standard equipment.[1] | Isomers often co-elute; requires very shallow gradients.[1] |
| HPLC-UV (Phenyl-Hexyl) | High | High | Requires specialized column. | |
| 1H-NMR (400 MHz) | Definitive | High | Unambiguous structural proof via coupling patterns.[1] | Lower sensitivity (LOD ~1%); difficult to quantify <1% impurity. |
| GC-MS | Moderate | Low | Confirms MW (155 m/z); good for volatile solvents.[1] | Cannot distinguish isomers by mass; retention time differences are minimal.[1] |
| DSC | Moderate | Moderate | Detects eutectic impurities via MP depression.[1] | Non-specific; cannot identify what the impurity is. |
Recommendation: Use HPLC (Phenyl-Hexyl) for quantitative purity (>99.5%) and 1H-NMR for absolute structural confirmation of the batch.
Detailed Validation Protocols
Protocol A: High-Resolution HPLC Separation
Objective: To quantitatively assess the ratio of 5-CN to 6-CN.
Rationale: Standard C18 columns interact primarily through hydrophobic effects, which are similar for both isomers. A Phenyl-Hexyl column utilizes
Method Parameters:
-
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (aromatic max) and 315 nm (quinoxaline characteristic).
-
Gradient:
Acceptance Criteria:
-
Resolution (
): > 1.5 between the 5-CN and 6-CN peaks. -
Purity: Area % of 5-CN peak > 98.0%.[2]
Protocol B: 1H-NMR Structural Confirmation
Objective: To distinguish the 5-CN substitution pattern from the 6-CN pattern.
Rationale: The coupling constants (
-
5-CN: The protons are at positions 6, 7, and 8. They form a continuous 3-spin system (ABC or AMX). You will see a Doublet - Triplet - Doublet pattern.
-
6-CN: The protons are at positions 5, 7, and 8.[2] H-5 is isolated from H-7/8 by the nitrile group.[1] You will see an Isolated Singlet (H-5) and a Doublet - Doublet pair.[1]
Experimental Steps:
-
Dissolve ~10 mg of sample in 0.6 mL DMSO-d6 . (CDCl3 is acceptable, but DMSO often provides sharper peaks for quinoxalines).
-
Acquire spectrum with at least 16 scans.
-
Analyze the Aromatic Region (7.5 - 9.0 ppm):
Diagnostic Signals (DMSO-d6):
| Feature | Quinoxaline-5-carbonitrile (Target) | Quinoxaline-6-carbonitrile (Impurity) |
| Proton H-5 | N/A (Substituted) | Singlet (approx.[1] 8.6 ppm). Isolated by CN and N. |
| Proton H-6 | Doublet ( | N/A (Substituted) |
| Proton H-7 | Triplet ( | Doublet ( |
| Proton H-8 | Doublet ( | Doublet ( |
Validation Check: If you see a small singlet appearing downfield (around 8.5-8.7 ppm), your sample is contaminated with the 6-isomer.
Protocol C: Differential Scanning Calorimetry (DSC)
Objective: To confirm absolute purity via melting point depression.
Rationale: The 6-isomer (MP: 176-178 °C) has a distinct crystal lattice energy compared to the 5-isomer.[1] A mixture will exhibit a broadened melting endotherm and a depressed onset temperature compared to the pure reference.
Method:
-
Weigh 2-3 mg of dried sample into a Tzero aluminum pan.
-
Ramp 10 °C/min from 40 °C to 250 °C under Nitrogen purge (50 mL/min).
-
Analysis: Calculate the purity using the Van't Hoff equation based on the melting peak shape. A sharp peak with an onset matching the reference standard indicates high purity.
Validation Workflow Diagram
The following diagram illustrates the decision-making process for validating the synthesized product.
Figure 1: Step-by-step validation workflow ensuring structural identity and quantitative purity.
References
-
National Institutes of Health (PubChem). (2023). Quinoxaline-5-carbonitrile Compound Summary. Retrieved from [Link]
-
Reich, H. J. (2023).[4] 1H NMR Chemical Shifts of Heterocycles. University of Wisconsin-Madison.[1] Retrieved from [Link]
Sources
comparing the cost-effectiveness of different quinoxaline-5-carbonitrile syntheses
A Researcher's Guide to Cost-Effective Quinoxaline-5-Carbonitrile Synthesis
Quinoxaline-5-carbonitrile stands as a critical structural motif and versatile building block in medicinal chemistry and materials science. Its synthesis, therefore, is a subject of considerable interest for researchers aiming for efficiency, scalability, and economic viability. This guide provides an in-depth comparison of prevalent synthetic strategies for quinoxaline-5-carbonitrile, offering field-proven insights into the practical application and cost-effectiveness of each method. We will dissect two primary, representative routes: the classical condensation pathway and a modern palladium-catalyzed cross-coupling approach.
I. Strategic Overview: Two Competing Philosophies
The synthesis of the quinoxaline core is most classically achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1] This approach is valued for its atom economy and use of often inexpensive starting materials. For quinoxaline-5-carbonitrile, this necessitates a pre-functionalized diamine, namely 2,3-diaminobenzonitrile.
A more contemporary strategy involves forming the quinoxaline core first and then introducing the nitrile group at a later stage. This is typically accomplished via palladium-catalyzed cyanation of a halogenated quinoxaline precursor, such as 5-bromoquinoxaline.[2][3][4] This route offers flexibility but introduces the costs and handling requirements associated with transition-metal catalysis.
Below is a workflow diagram illustrating the divergent paths of these two core strategies.
Caption: Comparative workflow of the two main synthetic routes.
Method 1: The Classical Condensation Route
This approach builds the quinoxaline ring system in a single, efficient step from carefully chosen precursors.
Reaction Scheme:
Causality Behind Experimental Choices:
The core of this synthesis is the acid-catalyzed condensation between an ortho-diamine (2,3-diaminobenzonitrile) and a dicarbonyl compound (glyoxal).[1] The reaction is typically performed in a protic solvent like ethanol or methanol, which facilitates the dissolution of the reactants and the stabilization of charged intermediates. The use of a mild acid catalyst, such as acetic acid, is crucial. It protonates one of the carbonyl groups of glyoxal, activating it for nucleophilic attack by one of the amino groups of the diamine. This is followed by a series of intramolecular cyclization and dehydration steps to yield the aromatic quinoxaline ring. The reaction is often run at reflux to ensure a sufficient reaction rate.
Experimental Protocol: Synthesis via Condensation
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 2,3-diaminobenzonitrile (1.0 eq) in ethanol.
-
Reagent Addition: Add a 40% aqueous solution of glyoxal (1.1 eq) to the flask, followed by a catalytic amount of glacial acetic acid (e.g., 0.1 eq).
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol and then water to remove unreacted starting materials and catalyst. The product can be further purified by recrystallization from ethanol to yield pure quinoxaline-5-carbonitrile.
Method 2: Late-Stage Palladium-Catalyzed Cyanation
This modern approach prioritizes the easy construction of a halogenated quinoxaline, which is then converted to the target nitrile in a final, powerful cross-coupling step.
Reaction Scheme:
Causality Behind Experimental Choices:
Palladium-catalyzed cyanation has become a robust method for introducing nitrile groups onto aryl halides.[3][4] The choice of a non-toxic and environmentally benign cyanide source like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) is a significant advantage over highly toxic reagents like KCN or Zn(CN)₂.[5] The catalytic cycle involves the oxidative addition of the aryl bromide (5-bromoquinoxaline) to a Pd(0) species, followed by transmetalation with the cyanide source and reductive elimination to yield the aryl nitrile and regenerate the Pd(0) catalyst. The ligand (e.g., a phosphine ligand like Xantphos) is critical for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. The reaction is run in a polar aprotic solvent like DMF or DMA to ensure solubility of the reactants and the catalyst complex at elevated temperatures.
Experimental Protocol: Synthesis via Cyanation
-
Reactant Preparation: To an oven-dried Schlenk flask, add 5-bromoquinoxaline (1.0 eq), potassium hexacyanoferrate(II) trihydrate (0.2-0.5 eq) as the cyanide source, sodium carbonate (Na₂CO₃) as the base, and the palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand, ~1-5 mol%).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add anhydrous DMF or DMA via syringe.
-
Reaction: Heat the mixture to 120-140 °C and stir vigorously for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is typically purified by column chromatography on silica gel to afford pure quinoxaline-5-carbonitrile.
Comparative Cost-Effectiveness Analysis
To provide a clear comparison, the following table summarizes the key performance and cost-related metrics for each synthetic route. "Cost" is evaluated on a relative scale based on the typical bulk price of reagents from major chemical suppliers.
| Metric | Method 1: Classical Condensation | Method 2: Late-Stage Cyanation | Justification & Expert Insights |
| Starting Material Cost | Low-Medium | Medium-High | 2,3-diaminobenzonitrile is a specialized reagent. 5-bromoquinoxaline synthesis adds steps. Glyoxal is inexpensive.[6][7][8][9] Palladium catalysts and specialized ligands are inherently expensive.[10] |
| Reagent & Solvent Cost | Low | High | Uses common solvents (ethanol) and an inexpensive catalyst (acetic acid). |
| Reported Yield | Good to Excellent (70-95%) | Good to Excellent (65-90%) | Yields are generally high for both methods when optimized, making this less of a differentiating factor in pure chemical terms. |
| Operational Complexity | Low | High | Simple reflux setup. Purification is often a straightforward recrystallization. |
| Scalability | High | Medium | The simplicity of the reaction and purification makes it amenable to large-scale production.[11] |
| Green Chemistry Score | Good | Fair | High atom economy. Uses greener solvents. Main drawback is the synthesis of the starting diamine. |
| Overall Cost-Effectiveness | Excellent | Fair | The clear winner for routine, large-scale synthesis. The low operational and reagent costs outweigh the moderate cost of the starting diamine. |
Conclusion and Recommendations
For researchers and drug development professionals, the choice between these synthetic routes hinges on the specific project goals.
-
For large-scale, cost-driven production of quinoxaline-5-carbonitrile, the Classical Condensation route is unequivocally superior . Its use of inexpensive reagents, simple operational setup, and straightforward purification via recrystallization make it a robust and economically favorable process.
-
For medicinal chemistry programs focused on analog synthesis or small-scale discovery , the Palladium-Catalyzed Cyanation route offers greater flexibility . A common intermediate like 5-bromoquinoxaline can be derivatized with a wide array of nucleophiles (not just cyanide), providing access to a diverse library of compounds from a single precursor. In this context, the higher per-reaction cost is justified by the strategic advantage of late-stage functionalization.
Ultimately, a thorough understanding of the causality behind each protocol and a clear definition of project scale and budget will guide the discerning scientist to the most effective and efficient synthetic strategy.
References
-
Helical Airflow Synthesis of Quinoxalines: A Continuous and Efficient Mechanochemical Approach. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]
-
Shaheen, M. A., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 26(16), 4975. [Link]
-
Synthesis and Antibacterial Activity of Novel Quinoxaline-5-Carboxamide Derivatives. (2017). ResearchGate. [Link]
-
An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. (2015). National Institutes of Health. [Link]
-
Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. (2023). Royal Society of Chemistry. [Link]
-
Abouzid, K. M., et al. (2016). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 21(8), 1040. [Link]
-
Recent advances in the transition-metal-free synthesis of quinoxalines. (2021). National Institutes of Health. [Link]
- Process for the preparation of glyoxal monoacetals. (1986).
-
A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor. (2023). MDPI. [Link]
-
Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis Pvt. Ltd. Retrieved February 6, 2026, from [Link]
-
LaRosa, P. (2023). Efficient Synthesis of Aromatic Quinoxaline Derivatives. eCommons. [Link]
- Continuous preparation of glyoxal. (1985).
-
Glyoxal Synthesis. (2016). Sciencemadness Discussion Board. [Link]
-
A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. (2014). National Institutes of Health. [Link]
- Glyoxal hemiacetals, their preparation and use. (1975).
-
Glyoxal condensed with 1,4-diformyl-2,3,5,6-tetrahydroxypiperazie. (1990). LOCKSS. [Link]
-
A new palladium catalyst system for the cyanation of aryl chlorides. (2006). ResearchGate. [Link]
-
Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. (2020). RSC Publishing. [Link]
Sources
- 1. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. thieme-connect.de [thieme-connect.de]
- 6. CA1268773A - Process for the preparation of glyoxal monoacetals - Google Patents [patents.google.com]
- 7. US4511739A - Continuous preparation of glyoxal - Google Patents [patents.google.com]
- 8. US3897503A - Glyoxal hemiacetals, their preparation and use - Google Patents [patents.google.com]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
